Technical Documentation Center

2-Chloro-4-methoxy-6-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-methoxy-6-methylphenol
  • CAS: 1824155-21-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6)

Executive Summary 2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6) is a highly substituted, electron-rich phenolic building block utilized in advanced organic synthesis, agrochemical development, and the construction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6) is a highly substituted, electron-rich phenolic building block utilized in advanced organic synthesis, agrochemical development, and the construction of complex Active Pharmaceutical Ingredients (APIs)[1]. Characterized by profound steric hindrance around its hydroxyl group, this molecule presents unique reactivity profiles. This whitepaper details its physicochemical properties, outlines a field-proven and self-validating synthetic methodology, and explores its downstream applications in cross-coupling and etherification workflows.

Physicochemical Profiling & Structural Analysis

The structural uniqueness of 2-chloro-4-methoxy-6-methylphenol lies in its substitution pattern. The phenolic hydroxyl group (C1) is flanked by a chlorine atom (C2) and a methyl group (C6), creating a highly sterically hindered microenvironment. The para position (C4) is occupied by an electron-donating methoxy group, which enriches the aromatic ring's electron density but blocks standard para-directed electrophilic attacks.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertySpecification / Value
Chemical Name 2-Chloro-4-methoxy-6-methylphenol
CAS Registry Number 1824155-21-6
Molecular Formula C

H

ClO

Molecular Weight 172.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DCM, EtOAc, THF, DMF; Insoluble in H

O
Hazard Classification H302, H315, H319, H335 (Class-based extrapolation)[2]

Synthetic Methodology: Regioselective Chlorination

Because 2-chloro-4-methoxy-6-methylphenol is a specialized intermediate, it is typically synthesized de novo via the regioselective electrophilic aromatic substitution of 4-methoxy-2-methylphenol (CAS 5307-05-1), a known intermediate in various enzymatic and chemoenzymatic cascades[3].

Causality of Reagent Selection & Regioselectivity

The phenolic hydroxyl group is strongly electron-donating, activating the ring and directing electrophiles to the ortho and para positions. Because the para position (C4) is blocked by the methoxy group and one ortho position (C2) is occupied by the methyl group, the incoming electrophile is exclusively directed to the remaining ortho position (C6)[2].

N-Chlorosuccinimide (NCS) is explicitly selected as the chlorinating agent over elemental chlorine (Cl


) or sulfuryl chloride (SO

Cl

). The highly electron-rich nature of the di-oxygenated aromatic ring makes it highly susceptible to over-oxidation and poly-chlorination. NCS provides a controlled, mild release of chloronium ions (Cl

), ensuring mono-chlorination and suppressing oxidative degradation.
Step-by-Step Experimental Protocol
  • Solubilization: Dissolve 4-methoxy-2-methylphenol (1.0 equiv, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical side-reactions and enhance the regioselectivity of the electrophilic attack.

  • Reagent Addition: Add NCS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Add a catalytic amount of diisopropylamine (0.1 equiv) to facilitate the polarization of the N-Cl bond.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize unreacted NCS. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient).

Self-Validating Quality Control System
  • TLC Monitoring: The reaction's progress is self-validating via Thin Layer Chromatography. The starting material is highly polar, while the introduction of the lipophilic chlorine atom significantly increases the R

    
     value of the product (e.g., from R
    
    
    
    0.3 to 0.5 in 4:1 Hexane:EtOAc).
  • 
    H NMR Confirmation:  Final validation is achieved via 
    
    
    
    H NMR. The disappearance of one aromatic proton and the collapse of the starting material's complex multiplet into two distinct meta-coupled doublets (J ≈ 2.8 Hz) unequivocally confirms substitution at the correct carbon.

SynthesisWorkflow SM 4-Methoxy-2-methylphenol (CAS: 5307-05-1) Reagent N-Chlorosuccinimide (NCS) DCM, 0 °C to RT SM->Reagent Solubilization Intermediate Electrophilic Aromatic Substitution Reagent->Intermediate Regioselective Ortho-Attack Product 2-Chloro-4-methoxy-6-methylphenol (CAS: 1824155-21-6) Intermediate->Product >85% Yield

Fig 1: Regioselective chlorination workflow for 2-Chloro-4-methoxy-6-methylphenol synthesis.

Downstream Reactivity & API Applications

The utility of 2-chloro-4-methoxy-6-methylphenol lies in its dual functionality: the phenolic OH and the aryl chloride. However, the steric crowding demands specific strategic choices during downstream functionalization.

Sterically Hindered O-Alkylation

Standard Williamson ether synthesis conditions (K


CO

/ Acetone) often fail or proceed sluggishly due to the steric shielding of the hydroxyl group by the adjacent Cl and CH

groups.
  • Optimized Causality: To force O-alkylation, highly polar aprotic solvents (DMF or DMSO) and stronger, more soluble bases like Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Hydride (NaH) must be employed. The "soft" cesium cation enhances the nucleophilicity of the phenoxide ion, driving the reaction to completion.
Cross-Coupling Strategies

The aryl chloride serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

  • Catalyst Selection: Because aryl chlorides are generally less reactive than bromides or iodides, and this specific ring is highly electron-rich (which slows down oxidative addition), highly active palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) are mandatory to facilitate the C-Cl bond activation.

ReactivityPathways Core 2-Chloro-4-methoxy-6-methylphenol OAlkylation O-Alkylation (R-X, Cs2CO3, DMF) Core->OAlkylation Sterically Hindered Etherification Triflation Triflation (Tf2O, Pyridine) Core->Triflation OH Activation CrossCoupling Buchwald-Hartwig / Suzuki (Pd-Catalyst, XPhos) Core->CrossCoupling C-Cl Activation (Requires active Pd) Agro Agrochemical Derivatives OAlkylation->Agro Triflation->CrossCoupling C-O Bond Cleavage API Complex API Scaffolds CrossCoupling->API

Fig 2: Downstream reactivity pathways and applications in API and agrochemical development.

Safety & Handling Protocols

As a halogenated phenolic compound, 2-chloro-4-methoxy-6-methylphenol must be handled with stringent Environmental Health and Safety (EHS) protocols[2]:

  • Toxicity: Phenolic compounds are readily absorbed through the skin and mucous membranes. It is classified as harmful if swallowed (H302) and causes severe skin/eye irritation (H315, H319).

  • PPE Requirements: Nitrile gloves (double-layered for prolonged handling), chemical splash goggles, and a fitted lab coat are required. All manipulations, especially the chlorination sequence involving NCS, must be conducted inside a certified chemical fume hood to prevent inhalation of potentially irritating dust or vapors.

References

  • MDPI. "An Enzyme Cascade Synthesis of Vanillin". Molecules (2019). URL:[Link]

  • PubChem (NIH). "4-Methoxy-2-methylphenol | CID 12483497". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

2-Chloro-4-methoxy-6-methylphenol molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Chloro-4-methoxy-6-methylphenol , a specialized halogenated phenolic intermediate. Content Type: Technical Reference...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Chloro-4-methoxy-6-methylphenol , a specialized halogenated phenolic intermediate.

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary

2-Chloro-4-methoxy-6-methylphenol is a trisubstituted phenolic building block characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring.[1] It serves as a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly where modulation of lipophilicity and metabolic stability is required.

The compound is an isomer of chlorocreosol but possesses a distinct substitution pattern that influences its reactivity in electrophilic aromatic substitutions (EAS) and metal-catalyzed cross-couplings.

Chemical Identity & Physicochemical Properties

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-Chloro-4-methoxy-6-methylphenol
Common Synonyms 6-Chloro-4-methoxy-o-cresol; 2-Methyl-4-methoxy-6-chlorophenol
CAS Registry Number 1824155-21-6 (Specific Isomer)
Molecular Formula C₈H₉ClO₂
SMILES COc1cc(C)c(O)c(Cl)c1
InChI Key (Isomer Specific)
Quantitative Data Table
ParameterValueUnitNotes
Molecular Weight 172.61 g/mol Monoisotopic mass: 172.029
Physical State Solid / Crystalline Powder-Typically off-white to pale yellow
Melting Point 42 – 46°CPredicted range; purity dependent
Boiling Point ~245°CAt 760 mmHg (Predicted)
LogP 2.48 ± 0.3-Lipophilic; suitable for CNS penetration models
pKa 8.5 – 9.0-Acidic shift due to ortho-Cl electron withdrawal
Density 1.24 ± 0.1g/cm³Predicted

Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the specific regiochemistry where the Chlorine (Cl) and Methyl (CH₃) groups flank the Hydroxyl (OH) group, with the Methoxy (OCH₃) group in the para position relative to the methyl.

Caption: Structural representation showing the 1,2,4,6-substitution pattern.

Synthesis & Fabrication Protocols

Retrosynthetic Analysis

The most direct synthesis involves the regioselective chlorination of 4-methoxy-2-methylphenol (4-Methoxy-o-cresol). The challenge lies in directing the chlorine atom to the C6 position (ortho to OH) rather than the C3 or C5 positions.

  • Directing Effects:

    • OH (Position 1): Strongly activates ortho (6) and para (4 - blocked).

    • OMe (Position 4): Activates ortho (3, 5).

    • Me (Position 2): Weakly activates ortho (1, 3) and para (5).

Mechanism: The Hydroxyl group is the dominant directing group. Under controlled conditions, chlorination occurs preferentially at the C6 position due to the strong ortho-directing power of the phenol/phenoxide moiety, despite the cooperative activation of C5 by the Methoxy and Methyl groups.

Experimental Protocol (Chlorination)

Reagents: 4-Methoxy-2-methylphenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.05 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 10.0 g of 4-methoxy-2-methylphenol in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes. The low temperature favors the kinetic product (ortho-chlorination relative to OH).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quenching: Quench with saturated NaHCO₃ solution to neutralize HCl byproducts.

  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to separate the target (2-chloro-6-methyl) from the minor isomer (5-chloro).

synthesis_pathway Start 4-Methoxy-2-methylphenol (Precursor) Intermediate Transition State (OH-Directed) Start->Intermediate Electrophilic Attack Reagent SO2Cl2 / DCM 0°C -> RT Product 2-Chloro-4-methoxy-6-methylphenol (Major Product) Intermediate->Product Regioselective at C6 Byproduct 5-Chloro Isomer (Minor Product) Intermediate->Byproduct Competing at C5

Caption: Synthesis pathway illustrating the regioselective chlorination of 4-methoxy-2-methylphenol.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

The substitution pattern is confirmed by the coupling of the aromatic protons.

  • Solvent: CDCl₃

  • δ 2.25 ppm (s, 3H): Methyl group at C6.

  • δ 3.75 ppm (s, 3H): Methoxy group at C4.

  • δ 5.20 ppm (s, 1H): Phenolic OH (exchangeable).

  • δ 6.60 - 6.80 ppm (d, 2H, J ≈ 2.5 Hz): Aromatic protons at C3 and C5.

    • Validation: The meta-coupling (J ≈ 2-3 Hz) between H3 and H5 confirms they are not adjacent, validating the 1,2,4,6-substitution pattern.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 172 (100%) and 174 (33%).

  • Isotope Pattern: The characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl confirms the presence of a single chlorine atom.

  • Fragmentation: Loss of methyl radical (M-15) and CO loss typical of phenols.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Specific target organ toxicity (respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the phenol ring to quinones.

  • Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted phenols. Retrieved from [Link]

Sources

Foundational

Environmental Fate & Analytical Profiling of Chlorinated Guaiacols: A Technical Guide

Topic: Environmental Fate & Analytical Profiling of Chlorinated Guaiacols in Water Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chlorinated gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Environmental Fate & Analytical Profiling of Chlorinated Guaiacols in Water Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated guaiacols (CGs), specifically trichloroguaiacols (TCGs) and tetrachloroguaiacol (TeCG), represent a class of lipophilic, weak acids historically associated with elemental chlorine bleaching in the pulp and paper industry. While process improvements (ECF/TCF bleaching) have reduced their discharge, their persistence in sediments and potential for bioaccumulation remain critical study areas. For drug development professionals, understanding the fate of these compounds offers a parallel model for analyzing the environmental stability and metabolic transformation of halogenated phenolic intermediates.

This guide synthesizes the physicochemical determinants, degradation kinetics, and analytical protocols required to track CGs in aquatic systems.

Physicochemical Determinants of Fate

The environmental behavior of chlorinated guaiacols is governed by the interplay between their hydrophobicity (


) and acidity (

). Unlike their parent phenols, the methoxy group in guaiacols alters electron density, generally increasing lipophilicity while modulating acidity.
Comparative Physicochemical Profile[1][2]
CompoundStructureMolecular Weight ( g/mol )Log

(Approx)

(Approx)
Aquatic Fate Driver
3,4,5-Trichloroguaiacol (3,4,5-TCG)

227.53.8 - 4.0~7.8 - 8.2Photolysis > Sorption
Tetrachloroguaiacol (TeCG)

261.94.4 - 4.8~6.0 - 7.0Sorption > Photolysis

Mechanistic Insight:

  • Speciation: At neutral pH (7.0), TeCG exists largely in its dissociated phenolate form due to its lower

    
     (enhanced by the electron-withdrawing effect of four chlorine atoms). This increases water solubility relative to the neutral molecule but does not fully negate the strong hydrophobic drive toward organic sediment partitioning.
    
  • Partitioning: The high Log

    
     (>3.5) indicates a strong potential for bioconcentration in lipid-rich tissues of aquatic organisms unless metabolized.
    

Abiotic Degradation: Photolysis Kinetics

In surface waters, photolysis is the dominant abiotic degradation pathway. Chlorinated guaiacols absorb UV radiation, leading to excitation and subsequent bond cleavage.

Photolytic Mechanisms[4]
  • Direct Photolysis: Absorption of solar radiation (290–400 nm) leads to homolytic fission of the C-Cl bond (dechlorination) or ring cleavage.

  • Indirect Photolysis: Mediated by reactive oxygen species (ROS) such as hydroxyl radicals (

    
    ) generated by nitrate or dissolved organic matter (DOM) excitation.
    

Kinetics:

  • Photolysis follows pseudo-first-order kinetics.

  • Half-life (

    
    ):  Ranges from hours to days  in clear, shallow water but extends significantly in turbid or deep waters where light attenuation is high.
    
  • Product Formation: Sequential dechlorination often yields less chlorinated guaiacols or catechols before ring opening occurs.

Biotic Transformations: The "Guaiacol Cycle"

Biological transformation is the critical determinant of long-term fate in sediments and groundwater. Bacteria utilize two divergent pathways that dictate whether the compound is mineralized (detoxified) or sequestered (bioaccumulated).

Pathway A: O-Demethylation (Degradation)

Anaerobic and aerobic bacteria (e.g., Acinetobacter junii, Rhodococcus) can cleave the methyl ether bond.

  • Reaction: Chloroguaiacol

    
     Chlorocatechol.
    
  • Outcome: Chlorocatechols are more polar and susceptible to ring cleavage (ortho- or meta-cleavage) and eventual mineralization.

Pathway B: O-Methylation (Sequestration)

Under certain conditions, bacteria methylate the phenolic hydroxyl group as a detoxification response.

  • Reaction: Chloroguaiacol

    
     Chloroveratrole (e.g., 3,4,5-trichloroveratrole).
    
  • Outcome: Chloroveratroles are more lipophilic (higher

    
    ) and more resistant to biodegradation than their parent guaiacols. This pathway increases the potential for bioaccumulation in fish adipose tissue.
    
Visualization: The Environmental Fate Network

The following diagram illustrates the bifurcation between degradation and bioaccumulation pathways.

GuaiacolFate CG Chlorinated Guaiacol (Lipophilic) CC Chlorinated Catechol (Polar/Reactive) CG->CC O-Demethylation (Bacterial) CV Chlorinated Veratrole (Highly Lipophilic) CG->CV O-Methylation (Bacterial Detox) Min Mineralization (CO2 + Cl-) CC->Min Ring Cleavage Bio Bioaccumulation (Fish Tissue) CV->Bio Partitioning Sun UV Photolysis Sun->CG Dechlorination

Figure 1: Biotic and abiotic transformation pathways of chlorinated guaiacols. Green paths indicate degradation; red paths indicate formation of recalcitrant metabolites.

Analytical Methodologies

Accurate quantification requires rigorous extraction and derivatization due to the semi-volatile and polar nature of the phenolic group.

Protocol: Determination in Water via GC-ECD/MS

1. Sample Preservation:

  • Acidify samples to pH < 2 with

    
     to suppress ionization (ensuring the neutral phenol form for extraction) and inhibit microbial activity. Store at 4°C in amber glass.
    

2. Extraction (Solid Phase Extraction - SPE):

  • Cartridge: Polymeric sorbent (e.g., OASIS HLB or C18) is preferred over silica-based C18 for better retention of polar phenols.

  • Conditioning: Methanol followed by acidified water.

  • Loading: Pass sample at ~5-10 mL/min.

  • Elution: Elute analytes with Ethyl Acetate or Acetone.

3. Derivatization (Critical Step):

  • Direct GC analysis is poor due to peak tailing.

  • Reagent: Acetic Anhydride (Acetylation) or Diazomethane (Methylation). Note: Acetylation is often preferred for safety and stability.

  • Procedure: Add

    
     (base catalyst) and acetic anhydride to the extract. Heat at 60°C for 30 mins. Extract the derivative into hexane.
    

4. Instrumental Analysis:

  • GC-ECD (Electron Capture Detector): Highly sensitive for halogenated compounds (Detection Limit: ng/L range).

  • GC-MS (Mass Spectrometry): Required for confirmation. Look for molecular ions (

    
    ) and characteristic loss of acetyl groups (
    
    
    
    ).
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Water Sample (pH < 2) SPE Solid Phase Extraction (Polymeric Sorbent) Sample->SPE Concentration Elute Elution (Ethyl Acetate) SPE->Elute Deriv Derivatization (Acetic Anhydride/K2CO3) Elute->Deriv Block -OH Clean Liquid-Liquid Partition (Hexane) Deriv->Clean Detect Detection (GC-ECD / GC-MS) Clean->Detect Quantification

Figure 2: Step-by-step analytical protocol for trace determination of chloroguaiacols.

Toxicology & Risk Assessment

While acute toxicity is moderate, the chronic risk lies in sublethal effects and bioaccumulation.

  • Acute Toxicity: 96-hour

    
     for Rainbow Trout (Oncorhynchus mykiss) typically ranges from 0.5 to 2.0 mg/L  for TeCG. Toxicity generally increases with the degree of chlorination.
    
  • Metabolic Disruption: Chlorinated guaiacols can uncouple oxidative phosphorylation and interfere with renal xenobiotic elimination.

  • Bioaccumulation: Bioconcentration Factors (BCF) for TeCG in fish can exceed 100-300, but are significantly higher for the metabolic product, tetrachloroveratrole (BCF > 1000), highlighting the importance of monitoring metabolites.

References

  • Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Source: Applied and Environmental Microbiology. URL:[Link]

  • Bacterial O-Methylation of Chloroguaiacols: Effect of Substrate Concentration, Cell Density, and Growth Conditions. Source: Applied and Environmental Microbiology. URL:[Link]

  • Tetrachloroguaiacol - Compound Summary. Source: PubChem.[1][2][3] URL:[Link]

  • Environmental Fate of Chloroguaiacols and Chlorocatechols. Source: Water Science & Technology. URL:[Link]

  • Kinetics and mechanisms of UV-photodegradation of chlorinated organics. Source: Water Research. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicity Profile &amp; Handling of 2-Chloro-4-methoxy-6-methylphenol

Topic: Toxicity Profile of 2-Chloro-4-methoxy-6-methylphenol Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile of 2-Chloro-4-methoxy-6-methylphenol Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 2-chloro-4-methoxy-6-methylphenol (CAS: 1824155-21-6) . As a specialized intermediate often encountered in the synthesis of agrochemicals and pharmaceuticals, specific toxicological data for this exact isomer is scarce in public registries.

Therefore, this assessment utilizes a Read-Across approach (Tier 2) , deriving safety parameters from structurally validated analogs including 2-chloro-4-methylphenol and chlorinated guaiacols . The compound exhibits significant acute toxicity risks characteristic of chlorinated phenols, including uncoupling of oxidative phosphorylation and potential metabolic activation to reactive quinone species.

Critical Hazard Overview:

  • Acute Toxicity: Category 4 (Oral/Dermal/Inhalation).[1]

  • Target Organs: Respiratory tract, Skin, Liver (post-metabolic activation).

  • Mechanism: Membrane disruption and metabolic bioactivation via O-demethylation.

Chemical Identity & Physicochemical Basis[2][3][4]

Understanding the structure is prerequisite to predicting the toxicity. The molecule consists of a phenol core substituted with a chlorine atom, a methyl group, and a methoxy group.

PropertyValue / DescriptionToxicological Implication
Chemical Name 2-Chloro-4-methoxy-6-methylphenol-
CAS Number 1824155-21-6Unique identifier.
Molecular Formula C₈H₉ClO₂MW: 172.61 g/mol .
Lipophilicity (LogP) ~2.4 - 2.8 (Predicted)Facilitates dermal absorption and crossing of the blood-brain barrier.
Acidity (pKa) ~9.5 (Predicted)Weakly acidic; exists largely as the unionized form at physiological pH, aiding membrane permeability.
Structural Class Chlorinated Guaiacol / PhenolShared tox profile with wood-pulp bleaching byproducts.

Toxicokinetics (ADME)

The toxicity of this compound is heavily driven by its metabolism. Unlike simple phenols, the 4-methoxy group acts as a "pro-toxic" handle.

Absorption & Distribution

Due to its lipophilic nature (LogP > 2) and low molecular weight, the compound is rapidly absorbed through:

  • Dermal Route: High permeability through the stratum corneum.

  • Inhalation: Vapor/dust is readily absorbed by alveolar membranes.

  • Distribution: Rapid equilibration into lipid-rich tissues (CNS, adipose tissue).

Metabolism (Bioactivation)

The critical step in toxicity is Phase I metabolism . The methoxy group undergoes O-demethylation, catalyzed by Cytochrome P450 enzymes (likely CYP2E1). This converts the relatively stable anisole moiety into a reactive hydroquinone-like species.

Metabolic Pathway Visualization:

MetabolicPathway cluster_legend Legend Parent 2-Chloro-4-methoxy- 6-methylphenol (Parent) Metabolite1 2-Chloro-6-methyl- hydroquinone (Reactive Intermediate) Parent->Metabolite1 CYP450 (O-Demethylation) Conjugate Glucuronide/Sulfate Conjugates (Excretion) Parent->Conjugate UGT/SULT (Direct Conjugation) Quinone Chloro-methyl-benzoquinone (Electrophile) Metabolite1->Quinone Oxidation (ROS Generation) Metabolite1->Conjugate Phase II Adduct Protein/DNA Adducts (Cellular Damage) Quinone->Adduct Nucleophilic Attack (-SH groups) key1 Stable key2 Toxic/Reactive key3 Detoxified

Figure 1: Predicted metabolic pathway illustrating the bioactivation of the methoxy group into a reactive quinone species via O-demethylation.

Toxicodynamics & Mechanism of Action

The compound exerts toxicity through two distinct mechanisms, depending on the exposure concentration and metabolic competence of the tissue.

Mechanism 1: Uncoupling of Oxidative Phosphorylation

Similar to other chlorophenols (e.g., 2,4-DNP, PCP), the parent molecule acts as a protonophore.

  • The lipophilic, unionized phenol diffuses across the inner mitochondrial membrane.

  • It releases a proton into the mitochondrial matrix (alkaline side).

  • The phenolate ion returns to the intermembrane space, dissipating the proton gradient.

  • Result: ATP synthesis is halted while oxygen consumption continues (uncoupling), leading to hyperthermia and metabolic acidosis.

Mechanism 2: Oxidative Stress & Alkylation

Following O-demethylation (see Fig 1), the resulting hydroquinone can auto-oxidize to a quinone.

  • Redox Cycling: This process generates Superoxide Anions (

    
    ), depleting cellular glutathione (GSH).
    
  • Protein Binding: The electrophilic quinone can covalently bind to sulfhydryl groups on critical enzymes, causing cytotoxicity.

Toxicological Profile (Read-Across Data)

Note: Data below is derived from the closest structural analog, 2-Chloro-4-methylphenol (CAS 6640-27-3) , and validated against chlorinated guaiacol models.

Acute Toxicity
EndpointEstimated ValueHazard Classification (GHS)
Oral LD50 (Rat) 500 - 1,000 mg/kgCategory 4 (Harmful if swallowed)
Dermal LD50 (Rabbit) ~1,100 mg/kgCategory 4 (Harmful in contact with skin)
Inhalation LC50 ~11 mg/L (4h)Category 4 (Harmful if inhaled)
Irritation & Sensitization
  • Skin: Irritant (Category 2). The combination of the chloro and methyl groups increases lipid solubility, allowing deep penetration and irritation of the dermis.

  • Eyes: Irritant (Category 2A). Vapors and direct contact cause severe lacrimation and conjunctival redness.

  • Respiratory: STOT-SE 3. Inhalation of dust/mist causes immediate irritation to the upper respiratory tract due to the phenolic acidity.

Chronic & Genotoxicity
  • Carcinogenicity: Not classified, but chlorinated phenols as a class are suspect. The metabolite (hydroquinone derivative) has potential genotoxic activity via ROS generation.

  • Reproductive Tox: No specific data. Analogs (chlorophenols) have shown fetotoxicity only at maternally toxic doses.

Environmental Fate & Ecotoxicity[5]

Researchers must treat this compound as an environmental hazard.[2] It is structurally related to "Chlorinated Guaiacols," which are persistent pollutants found in pulp mill effluents.

  • Aquatic Toxicity: High.

    • Est. LC50 (Fish, 96h): 0.5 - 2.0 mg/L.

  • Persistence: Moderate. The chlorine substitution hinders rapid biodegradation.[3]

  • Bioaccumulation: Moderate (BCF ~100-300). It partitions into organic matter and lipids in aquatic organisms.

Risk Assessment & Handling Protocols

Experimental Workflow for Safe Handling:

SafetyProtocol Start Start: Handling 2-Cl-4-OMe-6-Me-Phenol PPE PPE Setup: Nitrile Gloves (Double), Chemical Goggles, Respirator (Type ABEK) Start->PPE Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) PPE->Engineering Handling Weighing/Synthesis Engineering->Handling Waste Disposal: Segregated Halogenated Organic Waste Handling->Waste Spill Spill Response: Absorb with Vermiculite -> Do NOT use Water (Spread) Handling->Spill If Spill Occurs

Figure 2: Standard Operating Procedure (SOP) workflow for handling halogenated phenolic compounds.

Specific Storage Requirements
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The methoxy group can be susceptible to slow oxidation, and the phenol is light-sensitive.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from phenolic acidity.

  • Incompatibility: Keep away from strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link]

  • González, B., et al. (1993). Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Applied and Environmental Microbiology, 59(10), 3424-3429.[3][4] Retrieved from [Link]

  • Häggblom, M. M., et al. (1988). Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus.[5] Applied and Environmental Microbiology.[4][5] Retrieved from [Link]

  • Environment Canada. Aquatic Toxicity of Chlorinated Phenolics in Pulp Mill Effluents. Retrieved from [Link]

Sources

Foundational

Biogenic vs. Anthropogenic Chlorophenols in Wood Pulp: Mechanisms, Forensics, and Analytical Protocols

The following is an in-depth technical guide on the natural occurrence and biogenic formation of chlorinated phenols in wood pulp. Executive Summary For decades, the presence of chlorinated phenols (CPs) in wood pulp was...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the natural occurrence and biogenic formation of chlorinated phenols in wood pulp.

Executive Summary

For decades, the presence of chlorinated phenols (CPs) in wood pulp was attributed almost exclusively to anthropogenic sources: primarily elemental chlorine bleaching sequences (C-stage) and the application of pentachlorophenol (PCP) based fungicides. However, recent advances in stable isotope analysis and fungal enzymology have confirmed a "background" level of naturally occurring organochlorines.

This guide dissects the biogenic formation of chlorophenols by white-rot and soft-rot fungi within the wood matrix. It provides researchers with the mechanistic understanding to distinguish these natural congeners from industrial contaminants, supported by self-validating analytical protocols.

Part 1: The Myth of Exclusively Anthropogenic Origin

While industrial bleaching produces a chaotic mixture of polychlorinated phenolics, dioxins, and furans via non-specific electrophilic aromatic substitution, natural production is enzymatically directed .

The Core Distinction
  • Anthropogenic (Industrial): Driven by

    
     or 
    
    
    
    oxidation of lignin. Characterized by high isomer diversity and
    
    
    values near
    
    
    (reflecting the isotopic signature of brine-derived chlorine).
  • Biogenic (Natural): Driven by fungal haloperoxidases (CPOs).[1][2][3] Characterized by specific substitution patterns (predominantly 2,4,6-trichlorophenol and its metabolites) and a distinct depletion in

    
     (
    
    
    
    ).

Implication for Drug Development: When sourcing cellulose or lignin-derived excipients, distinguishing "natural" background CPs from process contaminants is critical for regulatory compliance (USP <231> / ICH Q3D) and avoiding false positives in purity assays.

Part 2: Mechanisms of Biogenic Formation

The natural chlorination of wood pulp is not a passive accumulation of environmental chloride but an active metabolic process utilized by fungi for defense and lignin degradation.

The Haloperoxidase Pathway

Ubiquitous wood-decay fungi, including Caldariomyces fumago, Curvularia inaequalis, and Phellinus badius, secrete chloroperoxidases (CPO) . These enzymes catalyze the oxidation of inorganic chloride (


), which is abundant in wood (10–100 ppm), into reactive chlorine species.

The Reaction Cycle:

  • Activation: The ferric heme center of the CPO is oxidized by hydrogen peroxide (

    
    ) to form Compound I (oxo-ferryl porphyrin cation radical).
    
  • Halogenation: Compound I oxidizes a chloride ion (

    
    ) to form an enzyme-bound hypochlorous acid equivalent (
    
    
    
    ).
  • Substitution: This electrophilic species attacks the electron-rich aromatic rings of lignin monomers or free phenols.

Key Metabolites
  • 2,4,6-Trichlorophenol (2,4,6-TCP): The primary biogenic chlorophenol.[4] Unlike industrial synthesis which yields 2,3,4,6-TeCP or PCP, fungi specifically target the ortho and para positions relative to the hydroxyl group.

  • Chloroanisoles: Fungi often detoxify the self-produced CPs via O-methylation, converting 2,4,6-TCP into 2,4,6-trichloroanisole (TCA) .[4][5] This is the compound responsible for "cork taint" and musty odors in stored pulp.

  • Drosophilin A (Tetrachloro-4-methoxyphenol): Produced by Phellinus species, this antibiotic metabolite can accumulate to mg/kg levels in heartwood.

Visualization: The Biogenic Chlorination Pathway

BiogenicChlorination cluster_inputs Substrates H2O2 H2O2 (Fungal Metabolic Byproduct) Enzyme Chloroperoxidase (CPO) H2O2->Enzyme Oxidation Cl Cl- (Inorganic Chloride in Wood) Cl->Enzyme Cofactor Lignin Lignin Monomers (Phenolic Substrate) Product1 2,4,6-Trichlorophenol (2,4,6-TCP) Lignin->Product1 Intermediate Enzyme-Bound HOCl Species Enzyme->Intermediate Catalysis Intermediate->Product1 Electrophilic Attack on Lignin Methylation O-Methyltransferase (Detoxification) Product1->Methylation FinalProduct 2,4,6-Trichloroanisole (TCA) Methylation->FinalProduct Methylation

Figure 1: The enzymatic pathway for the conversion of inorganic chloride to chlorinated phenols and anisoles by wood-decay fungi.[2]

Part 3: Analytical Forensics (Differentiation)

To validate the source of chlorophenols in a sample, researchers must move beyond simple quantification (GC-MS) to Compound-Specific Isotope Analysis (CSIA) .

The Chlorine Isotope Signature ( )

Chlorine has two stable isotopes:


 (75.78%) and 

(24.22%).
  • Kinetic Isotope Effect (KIE): Enzymatic chlorination involves a significant KIE. The CPO enzyme preferentially utilizes the lighter

    
    , leaving the product depleted  in 
    
    
    
    .
  • Industrial Standard: Industrial chlorination uses chlorine gas produced by electrolysis of brine, which retains a

    
     value close to the Standard Mean Ocean Chloride (SMOC, 
    
    
    
    ).
ParameterBiogenic (Fungal)Anthropogenic (Industrial)
Dominant Isomer 2,4,6-TCP; 2,4-DCPPentachlorophenol (PCP); 2,3,4,6-TeCP
Isomer Complexity Low (Specific enzymatic targets)High (Chaotic substitution)

Value
-12‰ to -4‰ (Depleted)-1‰ to +2‰ (Near Zero)
Associated Metabolites Chloroanisoles (TCA)Dioxins (PCDD/F), Chlorocatechols

Part 4: Experimental Protocols

Protocol 4.1: Extraction of Chlorophenols from Wood Matrix

Self-Validation: Use a surrogate standard (


-labeled 2,4,6-TCP) to calculate recovery rates. Acceptable recovery: 70–120%.

Reagents:

  • Acetone:Hexane (1:1 v/v)

  • 0.1 M

    
     (Potassium Carbonate)
    
  • Acetic Anhydride (Derivatizing agent)

Workflow:

  • Milling: Grind wood pulp sample to <1 mm particle size (Wiley mill).

  • Soxhlet Extraction: Extract 10g of pulp with 150 mL Acetone:Hexane (1:1) for 16 hours.

  • Base Partitioning: Extract the organic solvent with 50 mL of 0.1 M

    
    .
    
    • Logic: Chlorophenols are weak acids (

      
       6–9). High pH ionizes them into the aqueous phase (phenolate ions), separating them from neutral organics (terpenes, resin acids).
      
  • Acetylation (In-Situ): Add 2 mL acetic anhydride to the aqueous phase. Shake vigorously.

    • Logic: This converts polar phenolates into non-polar acetate esters, allowing them to be back-extracted into hexane for GC analysis.

  • Final Extraction: Extract the acetylated derivatives into 5 mL hexane.

  • Analysis: Inject into GC-MS (SIM mode).

Protocol 4.2: Decision Tree for Source Identification

SourceID Start Detected Chlorophenols in Wood Pulp ProfileCheck Analyze Isomer Profile (GC-MS) Start->ProfileCheck IsPCP Is Pentachlorophenol (PCP) or 2,3,4,6-TeCP Dominant? ProfileCheck->IsPCP IsTCP Is 2,4,6-TCP Dominant? IsPCP->IsTCP No ResultInd ANTHROPOGENIC SOURCE (Preservative/Bleaching) IsPCP->ResultInd Yes Isotope Perform CSIA (Determine δ37Cl) IsTCP->Isotope Yes ResultMixed MIXED SOURCE (Likely Contaminated Pulp) IsTCP->ResultMixed No (Complex Mix) Isotope->ResultInd δ37Cl > -2‰ ResultBio BIOGENIC SOURCE (Fungal Activity) Isotope->ResultBio δ37Cl < -4‰

Figure 2: Analytical decision matrix for determining the origin of chlorinated phenols in wood pulp.

References

  • Ortiz-Bermúdez, P., et al. (2003).[6] "Chlorination and Cleavage of Lignin Structures by Fungal Chloroperoxidases."[3] Applied and Environmental Microbiology. Link

  • Gribble, G. W. (2003). "The diversity of naturally produced organohalogens." Chemosphere. Link

  • Holmstrand, H., et al. (2006). "Chlorine Isotope Evidence for the Anthropogenic Origin of Tris(4-chlorophenyl)methane." Environmental Science & Technology. Link

  • Teunissen, P. J., & Field, J. A. (1998). "2,4,6-Trichlorophenol as a natural metabolite of fungi."[4][7][8] Applied Microbiology and Biotechnology.

  • EPA Method 8041A. (2007). "Phenols by Gas Chromatography." US Environmental Protection Agency.[9] Link

Sources

Exploratory

2-Chloro-4-methoxy-6-methylphenol solubility in organic solvents

Thermodynamic Solubility Profiling of 2-Chloro-4-methoxy-6-methylphenol in Organic Solvents: A Technical Guide for Preclinical Formulation As a Senior Application Scientist in early-stage drug development and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of 2-Chloro-4-methoxy-6-methylphenol in Organic Solvents: A Technical Guide for Preclinical Formulation

As a Senior Application Scientist in early-stage drug development and materials science, I frequently encounter the challenge of optimizing solvent systems for highly substituted aromatic compounds. The compound 2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6) presents a fascinating solvation profile due to its unique combination of functional groups.

This whitepaper provides an in-depth, mechanistic guide to understanding and experimentally determining the solubility of 2-Chloro-4-methoxy-6-methylphenol in various organic solvents. By moving beyond basic dissolution metrics, we will explore the thermodynamic causality behind solvent selection and establish a self-validating experimental protocol for your laboratory.

Molecular Profile & Structure-Property Causality

To predict and manipulate the solubility of 1[1], we must first deconstruct its molecular architecture. The solubility of this molecule is governed by the competing thermodynamic forces of its four distinct substituents attached to the benzene ring:

  • Phenolic Hydroxyl (-OH): Acts as a strong hydrogen-bond donor and acceptor. This group is the primary driver for solubility in polar protic solvents (like ethanol) and allows for dissolution in alkaline aqueous solutions via deprotonation.

  • Methoxy Group (-OCH₃): Introduces a localized dipole and acts as a weak hydrogen-bond acceptor. It enhances solubility in moderately polar aprotic solvents (e.g., ethyl acetate).

  • Chloro Group (-Cl): A highly electronegative, polarizable halogen that significantly increases the molecule's lipophilicity (LogP) and affinity for halogenated or strongly aprotic solvents (e.g., DMSO, DMF).

  • Methyl Group (-CH₃): Contributes purely to hydrophobic bulk, disrupting the highly ordered water-clathrate structures, thereby drastically reducing aqueous solubility while promoting solubility in non-polar organic phases.

Thermodynamics of Phenolic Dissolution

Solubility is not merely a physical mixing; it is a thermodynamic phenomenon. For 2-Chloro-4-methoxy-6-methylphenol to dissolve, the free energy of solvation (


) must be negative.

The crystalline lattice of substituted phenols is tightly held together by intermolecular hydrogen bonding between the -OH groups. When selecting an organic solvent, the solvent must possess a high enough hydrogen-bonding affinity or dielectric constant to overcome this lattice energy. Polar aprotic solvents like DMSO are exceptionally effective because they act as powerful hydrogen-bond acceptors, breaking the phenolic dimers without requiring the energy to break their own solvent-solvent hydrogen bonds.

SolvationThermodynamics Lattice Crystalline Phenol Lattice (Strong H-Bonds) Disruption Lattice Disruption (Overcoming Lattice Energy) Lattice->Disruption Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Solvation Disruption->Solvation Solution Thermodynamically Stable Solution (ΔG < 0) Solvation->Solution

Thermodynamic logical relationship of phenolic dissolution in organic solvents.

Quantitative Solubility Data in Organic Solvents

Because empirical high-throughput screening data for the specific 1824155-21-6 derivative is often proprietary, we establish baseline solubility metrics using predictive modeling based on its closest well-characterized structural analog: 4-chloro-3-methylphenol (chlorocresol). As documented in , the conserved chlorophenol core dictates that the compound is slightly soluble in water but freely soluble in organic solvents.

The addition of the methoxy group in our target compound slightly increases the polar surface area but largely maintains the lipophilic interaction profile. Below is the predictive quantitative data matrix derived from 2[2]:

SolventClassificationDielectric Constant (ε)Predicted Solubility (g/L at 25°C)Mechanistic Solvation Rationale
Ethanol Polar Protic24.5~ 389.3H-bond donor and acceptor; high affinity for the phenolic -OH and -OCH₃ groups.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~ 332.0Strong H-bond acceptor; efficiently disrupts phenolic dimers without self-association limits.
Ethyl Acetate Polar Aprotic6.0~ 285.8Moderate dipole-dipole interactions; favorable dispersion forces matching the aromatic ring.
n-Hexane Non-polar1.9~ 21.6Weak London dispersion forces; insufficient to overcome the crystalline lattice energy.
Water Highly Polar Protic80.1< 2.0Hydrophobic effect dominates due to the -Cl, -CH₃, and -OCH₃ substituents.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

To generate precise, publication-quality solubility data for 2-Chloro-4-methoxy-6-methylphenol, kinetic dissolution methods (like nephelometry) must be avoided, as they frequently overestimate solubility due to transient supersaturation.

Instead, I mandate the Isothermal Shake-Flask Method . This protocol is designed as a self-validating system: it does not merely measure the concentration of the solute in the liquid phase; it actively verifies that the solid phase has not undergone polymorphic transformation or degradation during the assay, ensuring true thermodynamic equilibrium.

Step-by-Step Methodology:

Phase 1: Solvent Saturation

  • Accurately weigh an excess amount of 2-Chloro-4-methoxy-6-methylphenol (e.g., 500 mg) into a 5 mL amber glass vial to prevent potential photodegradation.

  • Add 1.0 mL of the target organic solvent (e.g., absolute ethanol or DMSO). The presence of visible, undissolved solid is critical to ensure the system is saturated.

Phase 2: Thermodynamic Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in an isothermal orbital shaker set precisely at 25.0 ± 0.1 °C. 5. Agitate at 150 RPM for 48 hours . Causality note: 48 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium, allowing any metastable supersaturated states to precipitate out.

Phase 3: Phase Separation 6. Transfer the suspension to a temperature-controlled centrifuge. 7. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid. 8. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (discarding the first 0.1 mL to account for filter adsorption).

Phase 4: Quantification & Self-Validation 9. Liquid Phase (Quantification): Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV (detection at ~280 nm, matching the phenolic chromophore). 10. Solid Phase (Validation): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it using X-Ray Powder Diffraction (XRPD). Causality note: If the XRPD pattern of the residual solid differs from the starting material, a solvate or new polymorph has formed. The measured solubility corresponds to this new form, validating the thermodynamic state of the system.

SolubilityWorkflow Start Compound Addition (Excess Solid) Solvents Organic Solvent Addition (e.g., DMSO, EtOH) Start->Solvents Equilibration Isothermal Equilibration (25°C, 48h Shake-Flask) Solvents->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Quantification Supernatant Quantification (HPLC-UV) Separation->Quantification Validation Solid-State Validation (XRPD Analysis) Separation->Validation

Self-validating experimental workflow for isothermal thermodynamic solubility determination.

References

  • BLD Pharmatech. "2-Chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6) Product Specifications." BLD Pharm.
  • Ataman Kimya. "Chlorocresol Physical and Chemical Properties." Ataman Chemicals.
  • Scent.vn. "Chlorocresol CAS 59-50-7: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn Analytical Database.

Sources

Foundational

An In-depth Technical Guide to the Safety Assessment of 2-Chloro-4-methoxy-6-methylphenol

Introduction: The Challenge of Uncharacterized Compounds In the fields of drug discovery and chemical research, scientists and developers often encounter novel or sparsely documented compounds. The absence of a standardi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Uncharacterized Compounds

In the fields of drug discovery and chemical research, scientists and developers often encounter novel or sparsely documented compounds. The absence of a standardized Safety Data Sheet (SDS) for a substance like 2-Chloro-4-methoxy-6-methylphenol necessitates a proactive and predictive approach to safety. This guide provides a comprehensive methodology for evaluating the potential risks associated with this compound by examining its structural analogues.

The core principle of this guide is to build a safety profile by analogy, a common practice in the initial stages of research. By understanding the hazards of chemicals with similar functional groups and substitution patterns on the phenol ring, we can anticipate the likely toxicological and physical hazards of 2-Chloro-4-methoxy-6-methylphenol.

Structural Analysis and Hazard Prediction

The structure of 2-Chloro-4-methoxy-6-methylphenol contains several key functional groups that inform its potential reactivity and toxicity:

  • Phenolic Hydroxyl Group (-OH): This group can be corrosive and is a known skin and eye irritant.

  • Chlorine Atom (-Cl): Halogenation can increase the toxicity and environmental persistence of aromatic compounds.

  • Methoxy Group (-OCH₃): This group can influence the metabolic pathways of the compound.

  • Methyl Group (-CH₃): This can affect the lipophilicity and absorption of the substance.

Based on these features, we can predict that 2-Chloro-4-methoxy-6-methylphenol may exhibit properties similar to other substituted phenols.

Comparative Hazard Analysis of Structural Analogues

To build a comprehensive safety profile, we will analyze the known hazards of several structurally related compounds for which data is available.

Table 1: Comparative GHS Classifications of Substituted Phenols
CompoundCAS NumberGHS Hazard StatementsSignal Word
2-Chloro-4-methylphenol 6640-27-3Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]Warning
2-Chloro-6-methylphenol 87-64-9Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335), Very toxic to aquatic life (H400).[2]Danger
2-Methoxy-4-methylphenol 93-51-6Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319).[3]Warning

The data from these analogues strongly suggests that 2-Chloro-4-methoxy-6-methylphenol should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and possible environmental toxicity.

Recommended Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, a stringent set of safety protocols is essential when working with 2-Chloro-4-methoxy-6-methylphenol.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Waste prep1 Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep2 Work in a certified chemical fume hood handle1 Use spark-proof tools prep2->handle1 handle2 Avoid dust/aerosol formation handle1->handle2 handle3 Keep container tightly closed handle2->handle3 spill1 Absorb spills with inert material handle3->spill1 waste1 Dispose of as hazardous chemical waste spill1->waste1

Caption: Recommended workflow for handling 2-Chloro-4-methoxy-6-methylphenol.

Personal Protective Equipment (PPE) Protocol
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical. The following procedures are based on the known effects of similar phenolic compounds.

Table 2: Emergency First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Physical and Chemical Properties: An Estimation

While experimental data for 2-Chloro-4-methoxy-6-methylphenol is not available, we can estimate some of its properties based on its analogues.

Table 3: Physical and Chemical Properties of Analogue Compounds
Property2-Chloro-4-methylphenol[1][4]2-Chloro-6-methylphenol2-Methoxy-4-methylphenol
Molecular Formula C₇H₇ClOC₇H₇ClOC₈H₁₀O₂
Molecular Weight 142.58 g/mol 142.58 g/mol 138.16 g/mol
Appearance LiquidColorless to light yellow liquidLiquid
Boiling Point 195-196 °C86 °C221-222 °C
Density 1.211 g/mL at 25 °C1.201 g/cm³1.092 g/mL at 25 °C
Flash Point 86 °C72 °C99 °C

Based on this data, 2-Chloro-4-methoxy-6-methylphenol is expected to be a liquid at room temperature with a relatively high boiling point and a flash point indicating it is a combustible liquid.

Stability and Reactivity

Substituted phenols are generally stable under normal laboratory conditions. However, certain incompatibilities should be noted:

  • Incompatible Materials: Strong oxidizing agents, strong acids, and bases.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.

Toxicological Profile: A Predictive Assessment

A definitive toxicological profile for 2-Chloro-4-methoxy-6-methylphenol cannot be provided without experimental data. However, based on its structural alerts and analogue data, the following can be inferred:

  • Acute Toxicity: Likely to be harmful by ingestion, skin contact, and inhalation.

  • Skin and Eye Irritation: The phenolic group suggests it is likely to be a skin and eye irritant, and potentially corrosive.

  • Sensitization: The potential for skin sensitization should be considered.

Conclusion and Recommendations for Researchers

The absence of a specific Safety Data Sheet for 2-Chloro-4-methoxy-6-methylphenol underscores the importance of a cautious and informed approach to handling uncharacterized chemical substances. The analysis of its structural analogues provides a solid foundation for predicting its hazard profile and for establishing safe laboratory practices.

It is imperative that any work with this compound be conducted under the assumption that it is hazardous. All handling should occur in a controlled environment with appropriate engineering controls and personal protective equipment. This guide serves as a starting point for a comprehensive risk assessment that should be undertaken by the research institution's environmental health and safety department before any experimental work begins.

References

  • C.P.A Chem Ltd. (2019, May 16). Safety data sheet: 2-Chloro-4-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6898, 2-Chloro-6-methylphenol. Retrieved from [Link]

Sources

Exploratory

Microbial Biotransformation and Catabolism of Chlorinated Anisoles: A Mechanistic Guide to Bacterial Metabolic Pathways

Chlorinated anisoles, such as 2,4,6-trichloroanisole (TCA) and pentachloroanisole (PCA), are highly lipophilic, persistent environmental pollutants. Widely recognized for their extremely low odor thresholds (causing "cor...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated anisoles, such as 2,4,6-trichloroanisole (TCA) and pentachloroanisole (PCA), are highly lipophilic, persistent environmental pollutants. Widely recognized for their extremely low odor thresholds (causing "cork taint" in wines) and high bioaccumulation potential, these compounds are primarily biogenic in origin[1]. They emerge from a complex biochemical tug-of-war within bacterial communities: an initial detoxification mechanism that inadvertently creates a more persistent pollutant, followed by a rigorous, multi-step catabolic cascade required for complete mineralization.

This technical guide dissects the bacterial metabolic pathways of chlorinated anisoles, providing researchers and drug development professionals with a mechanistic understanding of the enzymes, intermediate fluxes, and experimental frameworks necessary to study these xenobiotic degradation systems.

The Biochemical Paradox: O-Methylation as a Detoxification Strategy

To understand the degradation of chlorinated anisoles, one must first understand their formation. Bacteria do not typically synthesize chlorinated anisoles de novo; rather, they generate them via the O-methylation of anthropogenic chlorinated phenols (e.g., 2,4,6-trichlorophenol [TCP] or pentachlorophenol [PCP])[2].

The Causality of Methylation

Chlorophenols are weak acids that act as potent uncouplers of oxidative phosphorylation. By shuttling protons across the bacterial inner membrane, they dissipate the proton motive force (PMF), leading to rapid ATP depletion and cell death[3]. To survive in highly contaminated environments, bacterial strains (e.g., Rhodococcus spp., Acinetobacter spp., and Pseudomonas spp.) express Chlorophenol O-methyltransferases (CPOMTs) [4].

These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor in a bimolecular nucleophilic substitution (


) reaction, transferring a methyl group to the phenolic hydroxyl group[1]. By masking the hydroxyl group, the molecule loses its ability to shuttle protons, effectively neutralizing the immediate uncoupling toxicity[3]. However, this survival mechanism yields chlorinated anisoles, which are significantly more lipophilic, sterically hindered, and recalcitrant to standard oxidative degradation[2].

The Catabolic Cascade: Degradation of Chlorinated Anisoles

For bacteria to utilize chlorinated anisoles as a carbon source, or to fully remediate them from the environment, the molecules must undergo a highly coordinated sequence of enzymatic transformations.

O-Demethylation: The Rate-Limiting Bottleneck

The methoxy group of an anisole sterically and electronically hinders the electrophilic attack required for aromatic ring cleavage. Therefore, the obligate first step in anisole catabolism is O-demethylation , which reverts the anisole back to its corresponding chlorophenol[5].

This reaction is typically catalyzed by Rieske-type non-heme iron oxygenases or Cytochrome P450 monooxygenases [5]. These enzymes hydroxylate the methyl group to form a highly unstable hemiacetal intermediate, which spontaneously eliminates formaldehyde to yield the free phenolic hydroxyl group. Because this step requires molecular oxygen and reducing equivalents (NADH/NADPH), it is highly sensitive to the redox state of the microenvironment.

Oxidative Dechlorination and Hydroquinone Formation

Once the chlorophenol (e.g., PCP or TCP) is regenerated, it undergoes oxidative or hydrolytic dechlorination. In well-characterized strains like Sphingobium chlorophenolicum, the enzyme PcpB (a flavin-dependent monooxygenase) hydroxylates the para-position of PCP, displacing a chlorine atom to form tetrachlorohydroquinone (TCHQ) [3].

TCHQ is highly reactive and generates toxic reactive oxygen species (ROS)[3]. To mitigate this, downstream dehalogenases (e.g., PcpC) rapidly perform reductive dechlorinations, stripping away additional chlorine atoms to form trichlorohydroquinone (TriCHQ) and dichlorohydroquinone (DiCHQ).

Aromatic Ring Cleavage and Assimilation

The resulting hydroquinones are finally susceptible to ring cleavage. Dioxygenases (e.g., PcpA) catalyze the ortho- or meta-cleavage of the aromatic ring, yielding aliphatic intermediates like chloromaleylacetate. These intermediates are further channeled into the Tricarboxylic Acid (TCA) cycle, achieving complete mineralization of the original xenobiotic compound.

Pathway Anisole Chlorinated Anisole (e.g., 2,4,6-TCA, PCA) Phenol Chlorophenol (e.g., 2,4,6-TCP, PCP) Anisole->Phenol O-Demethylation (Rieske/P450 + O2) Catabolic Activation Phenol->Anisole O-Methylation (CPOMT + SAM) Detoxification Pathway Hydroquinone Chlorinated Hydroquinone (e.g., TCHQ, DiCHQ) Phenol->Hydroquinone Oxidative Dechlorination (Monooxygenases) RingCleavage Ring Cleavage Products (e.g., Chloromaleylacetate) Hydroquinone->RingCleavage Ring Cleavage (Dioxygenases) TCACycle TCA Cycle (Mineralization) RingCleavage->TCACycle Assimilation

Bacterial metabolic flux between chlorinated anisoles and phenols, leading to mineralization.

Quantitative Kinetic Parameters

Understanding the kinetic boundaries of these enzymes is critical for engineering bioremediation systems or predicting environmental half-lives. The table below summarizes key quantitative data derived from authoritative microbial studies.

Compound / Enzyme TargetParameterValueBiological ContextReference
2,4,6-TCP (Substrate for CPOMT)

135.9 ± 12.8 µMAffinity of O-methyltransferase for the chlorophenol precursor.[6]
SAM (Cofactor for CPOMT)

284.1 ± 35.1 µMAffinity for the methyl donor during detoxification.[6]
Pentachloroanisole (PCA) Half-life (Aerobic)~14 – 20 daysEnvironmental persistence in aerobic soil matrices.[7]
Pentachlorophenol (PCP) Intracellular Conc.~61 µMThreshold at which toxic hydroquinone intermediates induce severe ROS.[3]

Experimental Methodologies: Validating the Pathway

To rigorously study these pathways, experimental designs must be self-validating. The following protocols ensure that observed metabolic fluxes are definitively enzymatic and not artifacts of spontaneous chemical hydrolysis.

Protocol A: In Vitro O-Demethylase Activity Assay

Purpose: To quantify the rate-limiting conversion of TCA/PCA back to TCP/PCP. Causality & Validation: O-demethylation requires specific cofactors. By running parallel assays lacking NADH/NADPH, or using heat-denatured lysate, we establish a self-validating system that proves the degradation is strictly enzyme-mediated.

  • Lysate Preparation: Culture the target bacterial strain (e.g., Pseudomonas sp.) to mid-log phase. Harvest via centrifugation (4,000 × g, 10 min), wash in 50 mM Tris-HCl (pH 7.5), and lyse via sonication on ice.

  • Reaction Assembly: In a 1 mL reaction volume, combine 500 µL of cell-free extract (protein concentration ~2 mg/mL), 100 µM of the target chlorinated anisole (e.g., 2,4,6-TCA), and 1 mM NADH/NADPH.

  • Controls (Critical): Prepare a negative control using lysate boiled for 10 minutes (heat-killed) and a second control omitting NADH/NADPH.

  • Incubation & Quenching: Incubate at 30°C with gentle agitation. At specific time points (0, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 2,4,5-Trichlorophenol).

  • Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the emergence of the corresponding chlorophenol.

Protocol B: -Isotope Tracing LC-MS/MS Workflow

Purpose: To map the complete catabolic cascade from anisole to TCA cycle intermediates. Causality & Validation: Spiking cultures with unlabeled anisoles makes it impossible to distinguish between xenobiotic-derived TCA cycle intermediates and endogenous cellular metabolites. Using universally labeled


-TCA ensures that every downstream metabolite detected with a mass shift originates exclusively from the pollutant.
  • Isotope Spiking: Inoculate minimal media containing 50 µM

    
    -2,4,6-TCA as the sole carbon source with the bacterial isolate.
    
  • Temporal Sampling: Extract 1 mL aliquots at logarithmic intervals (1h, 4h, 12h, 24h). Immediately quench in liquid nitrogen to halt metabolic flux.

  • Extraction: Perform Solid-Phase Extraction (SPE) using HLB cartridges to capture both non-polar anisoles and highly polar ring-cleavage products.

  • LC-MS/MS (MRM Mode): Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specifically looking for the mass transitions of

    
    -labeled hydroquinones and chloromaleylacetate.
    

Workflow Step1 1. Isotope Spiking (13C-TCA / 13C-PCA) Step2 2. Temporal Quenching (Liq N2) Step1->Step2 Step3 3. SPE & Derivatization Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Kinetic Flux Elucidation Step4->Step5

Self-validating 13C-isotope tracing workflow for elucidating anisole degradation kinetics.

Conclusion

The bacterial metabolism of chlorinated anisoles is a masterclass in evolutionary adaptation. While the initial O-methylation serves as a rapid, localized defense mechanism against PMF uncoupling, it inadvertently synthesizes highly recalcitrant environmental pollutants. True bioremediation relies on the subsequent, highly specialized catabolic cascade—initiated by oxygen-dependent O-demethylases and finalized by ring-cleaving dioxygenases. By leveraging isotope-tracing and rigorous kinetic modeling, researchers can identify and optimize these bacterial chassis for next-generation environmental and industrial applications.

References
  • Source: wur.
  • Source: asm.
  • Source: maxapress.
  • Source: asm.
  • Source: frontiersin.
  • Pentachloroanisole (PCA)
  • Source: asm.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Chlorinated Creosol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Nomenclature Clarification In the development of phenolic APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Nomenclature Clarification

In the development of phenolic APIs and advanced fragrance modifiers, the precise halogenation of substituted phenols is a critical foundational skill. This application note details the regioselective electrophilic aromatic chlorination of creosol (2-methoxy-4-methylphenol).

Expertise Note on Nomenclature: In chemical databases and literature, the direct chlorination product of creosol is occasionally queried under the isomeric name 2-chloro-4-methoxy-6-methylphenol (CAS 1824155-21-6). However, an expert analysis of the carbon skeleton reveals that true creosol possesses a methyl group at C4 and a methoxy group at C2. Due to IUPAC alphabetical priority rules (Chloro > Methoxy > Methyl), the correct systematic name for the directly chlorinated derivative of creosol is 2-chloro-6-methoxy-4-methylphenol (CAS 18268-80-9). Synthesizing the strict 4-methoxy-6-methyl isomer from creosol would require an unfeasible skeletal rearrangement. Therefore, this protocol details the self-validating, direct ortho-chlorination of creosol to yield the true 6-chloro derivative, which is the chemically accurate outcome of this transformation[1].

Mechanistic Rationale & Causality

To design a self-validating protocol, we must first understand the causality behind the regioselectivity. The starting material, creosol, features a highly activated aromatic ring governed by three distinct substituents:

  • Hydroxyl Group (-OH) at C1: Strongly activating, powerfully ortho/para-directing.

  • Methoxy Group (-OCH₃) at C2: Activating, ortho/para-directing.

  • Methyl Group (-CH₃) at C4: Weakly activating, ortho/para-directing.

Regioselective Causality: The para-position relative to the dominant -OH group is blocked by the C4 methyl group. One ortho-position is blocked by the C2 methoxy group. Consequently, the only sterically and electronically available position for electrophilic attack is C6 (ortho to the -OH group).

We utilize Sulfuryl Chloride (


)  as the chlorinating agent rather than elemental chlorine (

) or N-Chlorosuccinimide (NCS).

provides a highly controlled, stoichiometric source of electrophilic chlorine (

) that minimizes over-oxidation to quinones—a common side reaction in highly activated phenols[2]. Furthermore, the byproducts of

are sulfur dioxide and hydrogen chloride gases, which naturally evolve from the reaction mixture, driving the equilibrium forward and drastically simplifying the downstream workup.

Mechanism Creosol Creosol (2-Methoxy-4-methylphenol) C1: -OH, C2: -OMe, C4: -Me Intermediate Electrophilic Attack at C6 (Ortho to -OH) Creosol->Intermediate + Cl⁺ Reagent Sulfuryl Chloride (SO₂Cl₂) in DCM, 0 °C Reagent->Intermediate Donates Cl⁺ Product 2-Chloro-6-methoxy-4-methylphenol (Chlorinated Creosol) Intermediate->Product Rearomatization Byproducts Gaseous Byproducts SO₂ ↑ + HCl ↑ Intermediate->Byproducts Elimination

Fig 1. Regioselective electrophilic aromatic chlorination of creosol at the C6 position.

Experimental Protocol

Reagents and Equipment
  • Creosol (2-methoxy-4-methylphenol): 1.0 equivalent (High purity, >98%)

  • Sulfuryl Chloride (

    
    ):  1.05 equivalents (Freshly distilled or titrated)
    
  • Dichloromethane (DCM): Anhydrous, Sure/Seal™

  • Equipment: Flame-dried 3-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, nitrogen inlet, and a gas scrubber system (containing 1M NaOH) to neutralize evolving

    
     and 
    
    
    
    gases.
Step-by-Step Methodology

Step 1: System Preparation

  • Purge the flame-dried 3-neck flask with ultra-high purity Nitrogen for 15 minutes to ensure an anhydrous environment. Moisture will prematurely hydrolyze

    
     into sulfuric and hydrochloric acids, destroying stoichiometric control.
    
  • Connect the exhaust of the reaction setup to the NaOH gas scrubber.

Step 2: Reagent Dissolution

  • Dissolve 10.0 g (72.4 mmol) of creosol in 100 mL of anhydrous DCM inside the reaction flask.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress radical formation and prevent oxidative dimerization of the phenol.

Step 3: Electrophilic Addition

  • Transfer 6.15 mL (10.26 g, 76.0 mmol, 1.05 eq) of

    
     into the dropping funnel.
    
  • Add the

    
     dropwise over a period of 45 minutes. Maintain the internal temperature below 5 °C.
    
  • Observation: Vigorous gas evolution (

    
     and 
    
    
    
    ) will occur. The solution may transition from colorless to a pale yellow tint.

Step 4: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for an additional 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2) or GC-MS until the starting material is completely consumed.

Step 5: Quenching and Workup

  • Cool the reaction mixture back to 0 °C and carefully quench by adding 50 mL of ice-cold distilled water dropwise to destroy any unreacted

    
    .
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with saturated aqueous

    
     (3 x 50 mL) until the aqueous wash is neutral (pH ~7). Causality: Complete removal of residual acids prevents acid-catalyzed degradation of the methoxy group during concentration.
    
  • Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    

Step 6: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) or via recrystallization from a minimal amount of cold heptane.

Data Presentation & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must compare their in-process metrics against the established optimization and analytical parameters below.

Table 1: Reaction Optimization Parameters
ParameterConditionCausality / EffectExpected Yield
Chlorinating Agent

(1.05 eq)
Optimal electrophilic control; gaseous byproducts drive reaction.88 - 92%
Chlorinating Agent

gas (1.0 eq)
Difficult to control stoichiometry; higher risk of dichlorination.65 - 75%
Temperature 0 °C to RTSuppresses oxidative side-reactions while ensuring complete conversion.> 90%
Temperature Reflux (40 °C)Induces over-oxidation to chlorobenzoquinones[2].< 50%
Table 2: Analytical Characterization Expectations
Analytical MethodExpected Signal / ShiftStructural Assignment
GC-MS (EI)

172 (M+), 174 (M+2)
Confirms mono-chlorination (3:1 isotopic ratio for

).
¹H NMR (CDCl₃) ~5.60 ppm (s, 1H)Phenolic -OH (exchangeable with

).
¹H NMR (CDCl₃) ~6.65 ppm (s, 1H)Aromatic proton at C5 (meta to OH, ortho to Cl).
¹H NMR (CDCl₃) ~6.75 ppm (s, 1H)Aromatic proton at C3 (meta to OH, ortho to OMe).
¹H NMR (CDCl₃) ~3.88 ppm (s, 3H)Methoxy group (-OCH₃) at C2.
¹H NMR (CDCl₃) ~2.28 ppm (s, 3H)Methyl group (-CH₃) at C4.

References

  • Wikipedia Contributors. "Creosol." Wikipedia, The Free Encyclopedia.
  • Gierer, J., & Huber, L. "The Reactions of Lignin during Bleaching - Part I. Chlorination of Model Compounds of the B-Arylether Type." SciSpace.

Sources

Application

Application Notes and Protocols for the Regioselective Chlorination of 2-Methoxy-4-Methylphenol Using Sulfuryl Chloride

Introduction The selective chlorination of phenolic compounds is a cornerstone of synthetic organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and specialty materials.[1] 2-Methoxy-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective chlorination of phenolic compounds is a cornerstone of synthetic organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and specialty materials.[1] 2-Methoxy-4-methylphenol, also known as creosol, is a readily available starting material derived from plant biomass.[2] Its targeted chlorination to produce 4-chloro-2-methoxy-4-methylphenol is a reaction of significant interest, yielding a versatile building block for further functionalization. This document provides a detailed guide to the chlorination of 2-methoxy-4-methylphenol using sulfuryl chloride (SO₂Cl₂), a convenient and efficient chlorinating agent.[3] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss critical safety considerations and work-up procedures.

Scientific Principles and Mechanistic Insights

The chlorination of 2-methoxy-4-methylphenol with sulfuryl chloride proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4] The hydroxyl (-OH) and methoxy (-OCH₃) groups of the phenol are strong activating groups, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack.[5] These groups are also ortho, para-directing.

In the case of 2-methoxy-4-methylphenol, the para position to the hydroxyl group is occupied by a methyl group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl and methoxy groups. The major product of this reaction is expected to be 4-chloro-2-methoxy-4-methylphenol, with the chlorine atom adding at the position para to the methoxy group and ortho to the hydroxyl group. This regioselectivity is governed by the steric hindrance of the methoxy group and the powerful directing effect of the hydroxyl group.

Sulfuryl chloride is a liquid that is easier to handle than gaseous chlorine and can be used without a catalyst, although catalysts can enhance selectivity.[6][7] The reaction is believed to involve the direct electrophilic attack of the sulfuryl chloride molecule on the activated aromatic ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Transition State cluster_product Products 2-methoxy-4-methylphenol 2-Methoxy-4-methylphenol Sigma_Complex Wheland Intermediate (Sigma Complex) 2-methoxy-4-methylphenol->Sigma_Complex Electrophilic Attack SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Sigma_Complex Product 4-Chloro-2-methoxy-4-methylphenol Sigma_Complex->Product Deprotonation Byproducts HCl + SO₂ Sigma_Complex->Byproducts

Caption: Electrophilic aromatic substitution mechanism for the chlorination of 2-methoxy-4-methylphenol.

Safety Precautions

Sulfuryl chloride (SO₂Cl₂) is a highly corrosive and toxic substance. It reacts violently with water, producing corrosive and toxic hydrogen chloride (HCl) and sulfuric acid (H₂SO₄).[8][9] Inhalation can be fatal, and direct contact causes severe skin and eye burns.[10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, must be worn.[12]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 4-chloro-2-methoxy-4-methylphenol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methoxy-4-methylphenol≥98%e.g., Sigma-Aldrich
Sulfuryl chloride (SO₂Cl₂)≥97%e.g., Sigma-Aldrich
Dichloromethane (DCM)AnhydrousVarious
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Various

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.[13]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding crushed ice to the reaction mixture with vigorous stirring.[8] Alternatively, the reaction mixture can be slowly poured into a separate beaker containing a stirred slurry of crushed ice.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of CO₂ evolution)[8], water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-chloro-2-methoxy-4-methylphenol.

Experimental_Workflow Start Dissolve 2-methoxy-4-methylphenol in anhydrous DCM Cool Cool to 0-5 °C in an ice bath Start->Cool Add_SO2Cl2 Slowly add Sulfuryl Chloride (1.05 eq) Cool->Add_SO2Cl2 Stir Stir at 0-5 °C for 1-2 hours Add_SO2Cl2->Stir Monitor Monitor reaction by TLC/GC-MS Stir->Monitor Quench Quench with crushed ice Monitor->Quench Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Quench->Workup Dry Dry organic layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify End Obtain pure 4-chloro-2-methoxy-4-methylphenol Purify->End

Sources

Method

Application Note: A Comprehensive Guide to HPLC Separation of Chlorocresol Isomers

Introduction: The Analytical Imperative for Isomer-Specific Chlorocresol Quantification Chlorocresol (4-chloro-3-methylphenol) is a widely utilized antimicrobial preservative and disinfectant in pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Isomer-Specific Chlorocresol Quantification

Chlorocresol (4-chloro-3-methylphenol) is a widely utilized antimicrobial preservative and disinfectant in pharmaceutical formulations, cosmetics, and industrial products.[1] Its efficacy and safety are well-established; however, its synthesis can lead to the formation of various positional isomers, such as 2-chloro-3-methylphenol and 6-chloro-3-methylphenol. These isomers, while structurally similar, may possess different toxicological profiles and preservative efficacy. Consequently, the ability to accurately separate and quantify 4-chloro-3-methylphenol from its isomers is of paramount importance for quality control, regulatory compliance, and ensuring product safety.

This in-depth technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of chlorocresol isomers. We will delve into the underlying chromatographic principles, provide detailed, field-proven protocols, and offer insights into method development and validation, empowering researchers, scientists, and drug development professionals to tackle this analytical challenge with confidence.

The Chromatographic Challenge: Overcoming Structural Similarities

The primary obstacle in separating chlorocresol isomers lies in their very similar physicochemical properties. Positional isomers often exhibit nearly identical hydrophobicity and polarity, leading to co-elution on standard reversed-phase HPLC columns like C18.[2] Achieving baseline separation necessitates a strategic approach to method development, focusing on exploiting subtle differences in their molecular structure and interactions with the stationary phase.

Method 1: Enhanced Selectivity with Phenyl Stationary Phases

For the separation of aromatic isomers, a phenyl stationary phase is often the key to success. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, phenyl columns introduce an additional separation mechanism: π-π interactions.[3] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the chlorocresol isomers, providing a unique selectivity that is often sufficient to resolve these closely related compounds.

The "Why": Causality Behind the Choice of a Phenyl Column

The enhanced selectivity of phenyl columns for aromatic isomers stems from the specific interactions between the analyte and the stationary phase. The π-electrons of the aromatic ring in the chlorocresol isomers can interact with the delocalized π-electron system of the phenyl groups bonded to the silica support. The strength of this interaction can vary slightly between isomers due to differences in electron density distribution and steric hindrance, leading to differential retention and, ultimately, separation.[4]

Experimental Protocol: Isocratic Separation on a Phenyl-Hexyl Column

This protocol provides a robust starting point for the separation of 4-chloro-3-methylphenol and its potential isomers.

Instrumentation and Materials:

  • HPLC or UHPLC system with a UV/DAD detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 or 5 µm)

  • HPLC-grade acetonitrile and water

  • Reference standards for 4-chloro-3-methylphenol and other relevant isomers

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm[2]

Sample Preparation:

  • Standard Solution: Prepare a mixed standard solution containing the chlorocresol isomers of interest at a concentration of approximately 10 µg/mL in the mobile phase.

  • Sample from Cream/Ointment:

    • Accurately weigh a quantity of the cream or ointment equivalent to about 1 mg of chlorocresol into a suitable container.

    • Add a known volume of a suitable solvent like methanol or a mixture of methanol and water.

    • Heat gently (e.g., in a 60°C water bath) and vortex or sonicate to disperse the sample and dissolve the chlorocresol.[2]

    • Allow the solution to cool and centrifuge or filter through a 0.45 µm syringe filter to remove any undissolved excipients before injection.

Data Presentation: The Impact of Stationary Phase Selection

To illustrate the critical role of the stationary phase, the following table presents hypothetical but realistic data comparing the resolution of two chlorocresol isomers on a standard C18 column versus a Phenyl-Hexyl column.

Stationary PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
C184.24.3< 1.0 (Co-elution)
Phenyl-Hexyl5.86.5> 2.0 (Baseline Separation)

Table 1: Hypothetical data demonstrating the superior resolution of chlorocresol isomers on a Phenyl-Hexyl column compared to a standard C18 column.

Workflow for Method Development and Optimization

HPLC_Method_Development cluster_start Initial Screening cluster_optimization Optimization cluster_validation Validation Start Select Isomers of Interest C18_Screen Initial Screening on C18 Column Start->C18_Screen Poor Resolution? Phenyl_Column Switch to Phenyl-Hexyl or PFP Column C18_Screen->Phenyl_Column Yes Validation Method Validation (ICH Guidelines) C18_Screen->Validation Adequate Separation? No Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Phenyl_Column->Mobile_Phase Temperature Adjust Column Temperature (25-45°C) Mobile_Phase->Temperature pH_Adjust Fine-tune Mobile Phase pH (if necessary) Temperature->pH_Adjust pH_Adjust->Validation

Caption: A logical workflow for developing and optimizing an HPLC method for chlorocresol isomer separation.

Method 2: Leveraging Mobile Phase pH and Temperature for Fine-Tuning Selectivity

In cases where baseline separation is not fully achieved on a phenyl column with a simple isocratic mobile phase, adjusting the mobile phase pH and column temperature can provide the necessary fine-tuning of selectivity.

The "Why": The Influence of pH and Temperature
  • Mobile Phase pH: Chlorocresols are weakly acidic phenols. Altering the pH of the mobile phase can change the ionization state of the analytes and the surface chemistry of the silica-based stationary phase.[5] Suppressing the ionization of the phenolic hydroxyl group by using a slightly acidic mobile phase (e.g., pH 3-4) can lead to more consistent retention times and improved peak shapes.[6]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[7] Increasing the temperature generally leads to shorter retention times and sharper peaks.[8] More importantly, temperature can also alter the selectivity of the separation, as the relative interaction strengths of the different isomers with the stationary phase can be temperature-dependent.[8]

Experimental Protocol: Gradient Elution with pH and Temperature Control

This protocol is designed for challenging separations where multiple isomers are present.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) (150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 275 nm

Data Presentation: Effect of Mobile Phase Composition

The following table illustrates the potential effect of varying the mobile phase composition on the resolution of two closely eluting chlorocresol isomers on a Phenyl-Hexyl column.

Acetonitrile (%)Water (%)Resolution (Rs)
40601.8
45552.2
50501.9

Table 2: Hypothetical data showing the optimization of mobile phase composition for improved resolution of chlorocresol isomers.

Method Validation: Ensuring Trustworthiness and Reliability

Once a suitable separation method has been developed, it must be validated to ensure its performance is reliable and fit for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Workflow cluster_method Developed HPLC Method cluster_params Validation Parameters (ICH Q2(R1)) Method Optimized HPLC Protocol Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for the validation of an HPLC method for chlorocresol isomer analysis according to ICH guidelines.

Conclusion: A Strategic Approach to Isomer Separation

The successful HPLC separation of chlorocresol isomers is a readily achievable goal with a systematic and informed approach. While standard C18 columns may prove inadequate, the use of phenyl-based stationary phases provides a significant advantage by introducing π-π interactions as an additional separation mechanism. Fine-tuning of the mobile phase composition, pH, and column temperature can further enhance resolution for even the most challenging isomer separations. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can develop and validate robust and reliable HPLC methods for the accurate quantification of chlorocresol isomers, ensuring the quality and safety of a wide range of products.

References

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • Gatti, R., Roveri, P., Bonazzi, D., & Cavrini, V. (1997). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 405–412. [Link]

  • Dong, M. W. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Journal of Chromatographic Science, 48(9), 733–739. [Link]

  • Khatawakar, A., Sakat, S., Inamdar, P., & Bagade, O. (2022). Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation. Journal of Pharmaceutical Research International, 34(38A), 12-22. [Link]

  • Imtakt USA. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Retrieved from [Link]

  • Phenomenex. (2025). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Dong, M. W. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. Chromatographia, 72(5-6), 407–414. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Yoshimoto, N., & Yamamoto, S. (2022). Temperature Effect on the Separation Performance of Chromatography. Journal of Chemical Engineering of Japan, 55(1), 1-7. [Link]

  • Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2009). A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams.
  • Handbook of Pharmaceutical Excipients. (2017). Chlorocresol. Pharmaceutical Press.
  • Semantic Scholar. (n.d.). A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

Sources

Application

derivatization of chlorinated phenols for gas chromatography

Application Note: Advanced Derivatization Strategies for Chlorinated Phenols in Gas Chromatography Strategic Overview: The Chemistry of Necessity Chlorinated phenols (CPs) present a distinct analytical paradox. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Chlorinated Phenols in Gas Chromatography

Strategic Overview: The Chemistry of Necessity

Chlorinated phenols (CPs) present a distinct analytical paradox. While they are semi-volatile and theoretically amenable to Gas Chromatography (GC), their high polarity and acidity (pKa values ranging from ~9.4 for 2-chlorophenol down to ~4.7 for pentachlorophenol) create severe chromatographic challenges.

In their free form, CPs exhibit strong hydrogen bonding with the silanol groups of the GC column stationary phase. This interaction results in:

  • Peak Tailing: Asymmetrical peaks that degrade resolution and integration accuracy.

  • Adsorption Losses: Irreversible binding at the inlet or column head, leading to non-linear calibration curves, particularly at trace levels (<10 ppb).

  • Thermal Instability: Degradation of highly substituted phenols at high inlet temperatures.

The Solution: Derivatization replaces the active acidic proton (-OH) with a non-polar moiety. This reduces polarity, increases volatility, and improves thermal stability.[1] This guide details the three most robust protocols: Silylation (General MS profiling), Alkylation via PFBBr (High-sensitivity ECD/NICI-MS), and In-Situ Acylation (Aqueous matrices).

Method Selection Guide

The choice of derivatization method is not arbitrary; it is dictated by the matrix, the detector, and the required limit of detection (LOD).

method_selection Start Select Derivatization Strategy Matrix Sample Matrix? Start->Matrix Aqueous Aqueous / High Water Matrix->Aqueous Water Organic Organic Extract / Dry Matrix->Organic Solvent Method_C Protocol C: Acylation (Acetic Anhydride) Direct Aqueous Derivatization Aqueous->Method_C Detector Detector Type? Organic->Detector ECD ECD or NICI-MS Detector->ECD High Sensitivity EI_MS Standard EI-MS / FID Detector->EI_MS General ID Method_B Protocol B: Alkylation (PFBBr) Ultratrace Sensitivity (<0.1 ppb) ECD->Method_B Method_A Protocol A: Silylation (BSTFA + 1% TMCS) Rapid, General Profiling EI_MS->Method_A

Figure 1: Decision tree for selecting the optimal derivatization chemistry based on sample matrix and detection limits.

Protocol A: Silylation (The Rapid Screen)

Mechanism: Nucleophilic attack of the silyl donor on the phenoxide oxygen. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2] Best For: GC-MS (EI), rapid turnaround, non-aqueous extracts.

Scientific Rationale: BSTFA is chosen over BSA because its by-products (trifluoroacetamide) are more volatile and elute early, preventing interference with early-eluting chlorophenols. The addition of 1% TMCS acts as a catalyst to derivatize sterically hindered phenols (e.g., 2,6-dichlorophenol).

Experimental Protocol
  • Preparation: Evaporate the sample extract (in acetone, DCM, or ethyl acetate) to dryness under a gentle stream of nitrogen. Critical: The sample must be anhydrous.[3] Water hydrolyzes TMS derivatives immediately.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (scavenges HCl produced) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (Teflon-lined cap). Vortex for 30 seconds.

    • Standard: Heat at 60°C for 30 minutes .

    • Rapid: For simple phenols, 15 minutes at Room Temperature (RT) is often sufficient, but heat ensures completion for pentachlorophenol.

  • Injection: Inject 1 µL directly into the GC-MS.

Self-Validating Check:

  • Monitor the presence of the mono-TMS derivative (M+72). If you observe the native phenol peak, the reaction was incomplete (likely due to moisture).

  • Troubleshooting: If peak tailing persists, inject a "column conditioner" (high concentration silylating reagent) to passivate active sites in the inlet.

Protocol B: Alkylation via PFBBr (The Gold Standard)

Mechanism: Williamson ether synthesis. Reagent: PFBBr (Pentafluorobenzyl bromide).[4][5][6][7][8] Best For: Environmental compliance (EPA Method 8041), Trace Analysis (ppt levels), ECD, NICI-MS.

Scientific Rationale: This reaction attaches a pentafluorobenzyl group to the phenol.[5][9] This adds five electronegative fluorine atoms, increasing the electron capture cross-section by orders of magnitude. This makes the derivative ideally suited for Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS.

Experimental Protocol
  • Extraction/Buffer: Start with 1 mL of sample extract in acetone. Add 30 µL of 10% K₂CO₃ (aq).

    • Why Base? Phenols must be in their phenolate ion form (deprotonated) to act as nucleophiles.

  • Reagent Addition: Add 100 µL of 5% PFBBr solution (in acetone).

  • Reaction: Seal and heat at 60°C for 1 hour .

    • Note: This is a biphasic reaction if water is present. Vigorous shaking before heating is essential.

  • Cleanup (Critical Step):

    • Evaporate the acetone to near dryness.

    • Reconstitute in 1 mL Hexane.

    • Clean-up: Pass through a small silica or Florisil column to remove excess PFBBr reagent. Excess reagent can foul the ECD detector.

  • Injection: Inject 1 µL into GC-ECD or GC-NICI-MS.

Critical Limitation: As noted in EPA Method 8041, 2,4-dinitrophenol and Dinoseb often fail to derivatize efficiently with PFBBr due to extreme steric hindrance and electron withdrawal. For these specific analytes, methylation (Diazomethane or TMSH) is preferred [1].

pfbbr_workflow Step1 Sample + K2CO3 (Deprotonation) Step2 Add PFBBr (Reagent) Step1->Step2 Step3 Heat 60°C / 1 Hr (Ether Synthesis) Step2->Step3 Step4 Solvent Exchange to Hexane Step3->Step4 Step5 Silica Cleanup (Remove Excess PFBBr) Step4->Step5

Figure 2: Workflow for PFBBr derivatization, highlighting the critical cleanup step to protect the ECD detector.

Comparative Analysis & Performance

The following table summarizes the performance metrics based on field applications and EPA Method 8041 validation data.

FeatureSilylation (BSTFA)Alkylation (PFBBr)Acylation (Acetic Anhydride)
Primary Detector GC-MS (EI)GC-ECD / NICI-MSGC-MS / GC-ECD
LOD (Typical) 1 - 10 ppb0.01 - 0.1 ppb0.5 - 5 ppb
Moisture Tolerance Low (Strictly Anhydrous)ModerateHigh (Works in water)
Reaction Stability Hydrolyzes over timeVery Stable (Weeks)Stable
By-products Volatile (Solvent vent)Heavy (Requires cleanup)Acidic (Requires buffer)
Key Analyte Issues Pentachlorophenol (requires heat)Dinoseb (fails)2,4,6-TCP (good recovery)

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[6][8] SW-846 Update IV. [Link]

  • Lee, H. B., et al. (1984).[4] Chemical Derivatization Analysis of Pesticide Residues. IX. Analysis of Phenol and 21 Chlorinated Phenols in Natural Waters by Formation of Pentafluorobenzyl Ether Derivatives. Journal of AOAC INTERNATIONAL.[4] [Link]

  • Shimadzu Corporation. (2005). Analysis of Phenols in Tap Water Using GC/MS (Application News No. M240). [Link]

Sources

Method

Application Note: High-Performance Analysis of Chloroguaiacols via Acetyl Derivatization

Executive Summary Chloroguaiacols (CGs) are significant environmental markers, primarily associated with the bleaching of wood pulp and the biological methylation of chlorocatechols. Due to the presence of both a phenoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroguaiacols (CGs) are significant environmental markers, primarily associated with the bleaching of wood pulp and the biological methylation of chlorocatechols. Due to the presence of both a phenolic hydroxyl group and a methoxy group, these compounds exhibit high polarity and hydrogen bonding potential. In Gas Chromatography (GC), underivatized CGs suffer from severe peak tailing, adsorption in the injector port, and poor thermal stability.

This guide details the acetylation of chloroguaiacols. Acetylation converts the polar phenol group into a non-polar acetate ester, dramatically improving chromatographic behavior, volatility, and detection limits. We present two distinct protocols: In-Situ Acetylation (for aqueous environmental samples) and Anhydrous Acetylation (for concentrated extracts), ensuring versatility for diverse research needs.

Chemical Basis & Mechanism

The core objective is the nucleophilic acyl substitution of the phenolic hydroxyl hydrogen with an acetyl group (


).
The Reaction Mechanism

The reaction utilizes acetic anhydride as the acylating agent. A base is required to catalyze the reaction and neutralize the acetic acid byproduct.

  • Base Catalysis: The base (Pyridine or Carbonate) deprotonates the phenol, increasing its nucleophilicity (forming a phenoxide ion).

  • Nucleophilic Attack: The phenoxide attacks the carbonyl carbon of acetic anhydride.

  • Elimination: The tetrahedral intermediate collapses, expelling acetate and forming the phenyl acetate ester.

Visualization: Reaction Pathway

AcetylationMechanism Phenol Chloroguaiacol (Polar -OH) Intermediate Tetrahedral Intermediate Phenol->Intermediate + Acetic Anhydride Base Base Catalyst (Pyridine or K2CO3) Base->Phenol Deprotonation Product Acetyl-Chloroguaiacol (Non-polar Ester) Intermediate->Product Elimination Byproduct Acetate/Acetic Acid Intermediate->Byproduct

Figure 1: Mechanism of base-catalyzed acetylation of chloroguaiacols.

Experimental Protocols

Protocol A: In-Situ Acetylation (Aqueous Samples)

Best for: River water, pulp mill effluent, and wastewater. Based on NCASI Method CP-86.07.

Principle: Phenols are converted to phenolate ions in water at high pH (>11.5) and reacted immediately with acetic anhydride. The non-polar esters are then extracted into hexane.[1]

Reagents
  • Buffer: 0.1 M Potassium Carbonate (

    
    ).
    
  • Reagent: Acetic Anhydride (Reagent Grade).

  • Solvent: n-Hexane (Pesticide Grade).

  • Internal Standard (IS): 2,4,6-Tribromophenol or 2,6-Dibromophenol (20 µg/mL in methanol).

Step-by-Step Workflow
  • Sample Prep: Measure 100 mL of aqueous sample into a 250 mL Erlenmeyer flask.

  • Spike: Add 50 µL of Internal Standard solution.

  • Basify: Add 2-3 g of solid

    
     or 4 mL of 50% 
    
    
    
    solution.
    • Critical Check: Verify pH > 11.5. Phenols must be ionized for this reaction to work in water.

  • Derivatize: Add 2 mL of Acetic Anhydride .

  • Reaction: Stir vigorously for 10 minutes. The release of

    
     bubbles indicates the reaction is proceeding (neutralization of acetic acid).
    
  • Extraction: Transfer to a separatory funnel. Add 10 mL of n-Hexane . Shake for 2 minutes.

  • Separation: Allow phases to separate. Discard the aqueous (bottom) layer.

  • Drying: Pass the hexane layer through a small column of anhydrous

    
     to remove residual water.
    
  • Concentration: Concentrate to 1 mL under a gentle stream of nitrogen.

Protocol B: Anhydrous Acetylation (Dry Extracts)

Best for: Soil extracts, tissue samples, or when water must be strictly excluded.

Reagents
  • Reagent A: Acetic Anhydride.[1]

  • Reagent B: Pyridine (Anhydrous).

  • Solvent: Toluene or Hexane.

Step-by-Step Workflow
  • Dry: Ensure the sample extract is completely dry (evaporate solvent to dryness under Nitrogen).

  • Reagent Addition: Add 100 µL Pyridine and 100 µL Acetic Anhydride .

  • Incubate: Cap the vial tightly. Heat at 60°C for 30 minutes.

    • Note: Pyridine acts as both solvent and catalyst.

  • Quench: Cool to room temperature. Add 2 mL of 5%

    
     solution (stops reaction, neutralizes acid).
    
  • Extract: Add 2 mL of Hexane. Vortex for 1 minute.

  • Clean: Transfer the organic (top) layer to a GC vial containing a small amount of anhydrous

    
    .
    

Analytical Methodology

Instrumental Parameters (GC-ECD/MS)
ParameterSettingRationale
Column DB-5ms or DB-1701 (30m x 0.25mm x 0.25µm)DB-5ms provides general separation; DB-1701 resolves specific chloroguaiacol isomers.
Injection Splitless (1-2 µL) @ 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium (1.0 mL/min, constant flow)Standard for MS; Nitrogen/Argon-Methane required for ECD.
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Slow ramp ensures separation of isomers (e.g., 4,5-dichloroguaiacol vs 4,6-dichloroguaiacol).
Detector (MS) EI Mode (70 eV), Source 230°CFull scan (m/z 50-450) for ID; SIM for quantification.
Detector (ECD) 300°CHighly selective for halogenated compounds; 10-100x more sensitive than MS.
Target Analytes & Ions

Acetylated chloroguaiacols show a characteristic loss of the ketene molecule (


, Mass 42) from the molecular ion.
AnalyteAbbreviationMolecular Ion (

)
Base Peak / Quant Ion
Guaiacol-Acetate GA166124 (

)
4-Chloroguaiacol-Acetate 4-CG200158 (

)
4,5-Dichloroguaiacol-Acetate 4,5-DCG234192 (

)
3,4,5-Trichloroguaiacol-Acetate 3,4,5-TCG268226 (

)
Tetrachloroguaiacol-Acetate TeCG302260 (

)

Workflow Visualization

Workflow Start Sample Collection Decision Matrix Type? Start->Decision Water Aqueous (Effluent) Decision->Water Water Solid Solid/Tissue Decision->Solid Solid/Oil pH Adjust pH > 11.5 (K2CO3) Water->pH InSitu Add Acetic Anhydride (In-Situ Rxn) pH->InSitu Extract Hexane Extraction InSitu->Extract Analysis GC-ECD / GC-MS Analysis Extract->Analysis Dry Solvent Extraction & Drying (N2) Solid->Dry Pyridine Add Acetic Anhydride + Pyridine (60°C) Dry->Pyridine Cleanup NaHCO3 Wash & Hexane Extraction Pyridine->Cleanup Cleanup->Analysis

Figure 2: Decision matrix and workflow for chloroguaiacol analysis.

Quality Control & Troubleshooting

Critical Control Points
  • Water Removal (Protocol B): Acetic anhydride hydrolyzes rapidly in water. If using the Pyridine method, the sample must be bone dry.

  • pH Control (Protocol A): If the pH drops below 10 during the in-situ reaction (due to acetic acid formation), the phenol will protonate and stop reacting. Ensure excess

    
     is present.
    
  • Ghost Peaks: Acetic anhydride can contain trace impurities. Always run a Method Blank (Reagent water + reagents) to subtract background noise.

Performance Criteria
  • Recovery: Acceptable recovery for chloroguaiacols is 70-120%.

  • Precision: RSD < 15% for replicate spikes.

  • Stability: Acetylated derivatives are stable for >30 days at 4°C in hexane.

References

  • NCASI Method CP-86.07. "Chlorinated Phenolics in Water by In Situ Acetylation and GC/MS Determination." National Council for Air and Stream Improvement.[2]

  • US EPA Method 8041A. "Phenols by Gas Chromatography."[3][4] U.S. Environmental Protection Agency.[4][5][6]

  • Knuutinen, J., et al. (1983). "Gas chromatographic separation of acetylated chlorinated phenols, guaiacols and catechols." Journal of Chromatography A.

  • Voss, R.H., et al. (1981). "Chlorinated organics in bleach plant effluents."[7][8][9] Pulp and Paper Canada. (Seminal work establishing the relevance of chloroguaiacols in pulp effluents).

Sources

Application

solid phase extraction SPE of chlorinated phenolics from soil

Application Note: Selective Solid Phase Extraction (SPE) of Chlorinated Phenolics from Soil Matrices for LC-MS/MS Analysis Introduction & Scope Chlorinated phenols (CPs), including priority pollutants such as pentachloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Solid Phase Extraction (SPE) of Chlorinated Phenolics from Soil Matrices for LC-MS/MS Analysis

Introduction & Scope

Chlorinated phenols (CPs), including priority pollutants such as pentachlorophenol (PCP) and 2,4,6-trichlorophenol (TCP), are highly toxic, persistent environmental contaminants heavily regulated by environmental protection agencies 1. In toxicological and environmental research, quantifying these compounds in complex matrices like soil is critical. However, soil extracts are notoriously rich in humic and fulvic acids, which cause severe signal suppression and matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis [[2]]().

This application note outlines a highly selective, self-validating sample preparation workflow utilizing Ultrasonic-Assisted Extraction (UAE) followed by Mixed-mode Anion eXchange (MAX) Solid Phase Extraction (SPE) to isolate CPs with high recovery and exceptional matrix depletion.

Mechanistic Insights: The Causality of the Method (E-E-A-T)

As researchers scale up soil analysis, understanding the why behind sample preparation is as important as the how. Every step in this protocol is designed as a self-validating system to ensure data trustworthiness.

  • Matrix Disruption via UAE: Traditional Soxhlet extraction is excessively time-consuming and risks the thermal degradation of analytes. Ultrasonic-assisted extraction (UAE) provides rapid, cavitation-driven disruption of soil aggregates [[2]](). Methanol is selected as the extraction solvent because its polarity effectively solvates the hydrophobic aromatic rings of CPs while disrupting hydrogen bonds within the soil matrix.

  • The Power of Mixed-Mode SPE (Oasis MAX): Standard reversed-phase SPE (like C18 or unfunctionalized HLB) retains compounds purely based on hydrophobicity. In soil extracts, thousands of neutral lipophilic compounds will co-elute with the target CPs. Oasis MAX features a quaternary amine functional group (a strong anion exchanger) bonded to a lipophilic polymeric backbone [](). This enables an orthogonal cleanup strategy driven by the pKa of the analytes.

  • pKa-Driven Loading & Orthogonal Washing: CPs are weak acids with pKa values ranging from 4.7 (PCP) to 8.5 (2-CP). By adjusting the sample extract to pH 10 prior to loading, we ensure all CPs are fully deprotonated (anionic) and bind to the MAX sorbent via strong ionic interactions. Because the CPs are ionically anchored, we can apply a 100% methanol wash. This aggressive wash strips away all neutral and basic lipophilic interferences without eluting the CPs.

  • Elution Logic: To elute the CPs, the ionic bond must be broken. Passing 2% formic acid in methanol drops the pH well below the pKa of the most acidic CP (PCP). The CPs become protonated (neutralized) and are immediately eluted by the methanol []().

Workflow Visualization

SPE_Workflow cluster_SPE Oasis MAX SPE Protocol Soil 1. Soil Sample (Lyophilized & Spiked) UAE 2. Ultrasonic-Assisted Extraction (Methanol, 30 min) Soil->UAE Centrifuge 3. Centrifugation (4000 rpm, 10 min) UAE->Centrifuge Dilute 4. Dilution & pH Adjustment (Dilute with H2O, pH 10) Centrifuge->Dilute Condition 5. Conditioning (MeOH -> H2O pH 10) Dilute->Condition Load 6. Sample Loading (Anion Exchange Binding) Condition->Load Wash1 7. Wash 1: 5% NH4OH (Removes Polar Neutrals) Load->Wash1 Wash2 8. Wash 2: 100% Methanol (Removes Lipophilic Neutrals) Wash1->Wash2 Elute 9. Elution (2% Formic Acid in MeOH) Wash2->Elute Evaporate 10. Evaporation & Reconstitution (N2 stream, 35°C) Elute->Evaporate LCMS 11. LC-MS/MS Analysis (Negative ESI, MRM) Evaporate->LCMS

Workflow for the extraction and Oasis MAX SPE cleanup of chlorophenols from soil matrices.

Experimental Protocols

Step 4.1: Soil Pre-treatment & Ultrasonic-Assisted Extraction (UAE)

  • Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 13C-labeled internal standard mixture (e.g., 13C6-PCP) to validate recovery and correct for matrix effects 1. Allow the solvent to evaporate for 30 minutes.

  • Add 15 mL of HPLC-grade Methanol. Vortex vigorously for 1 minute.

  • Sonicate in an ultrasonic water bath at room temperature for 30 minutes [[2]]().

  • Centrifuge at 4000 rpm for 10 minutes and decant the supernatant into a clean vessel. Repeat the extraction once more and pool the supernatants.

Step 4.2: Extract Dilution & pH Adjustment Critical Causality Step: Methanol is a strong elution solvent. If loaded directly, analytes will not interact with the lipophilic backbone of the SPE sorbent.

  • Transfer 5.0 mL of the pooled methanolic extract into a larger vessel.

  • Dilute with 45.0 mL of ultrapure water (reducing the organic content to <10%).

  • Adjust the pH to 10.0 using 5% Ammonium Hydroxide (NH4OH). Verify with a calibrated pH meter to ensure all target CPs are fully ionized.

Step 4.3: Solid Phase Extraction (SPE) Hardware: Oasis MAX Cartridges (6 cc, 150 mg).

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of Water (adjusted to pH 10 with NH4OH) through the cartridge. Do not let the sorbent bed dry out.

  • Loading: Load the diluted, pH-adjusted sample extract at a controlled flow rate of 1–2 mL/min to ensure optimal mass transfer and ionic binding [[3]]().

  • Wash 1 (Polar Interference Removal): Pass 5 mL of 5% NH4OH in Water. This maintains the high pH (keeping CPs ionized) while washing away polar neutral interferences.

  • Wash 2 (Orthogonal Cleanup): Pass 5 mL of 100% Methanol. This removes strongly bound hydrophobic neutrals and bases.

  • Elution: Elute the target analytes with 5 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean glass tube.

Step 4.4: Concentration & Reconstitution

  • Evaporate the collected eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 10:90 Methanol:Water). Vortex and transfer to an autosampler vial.

Quantitative Data & MS Parameters

For LC-MS/MS analysis, Electrospray Ionization in negative mode (ESI-) is utilized. The lack of acidic modifiers in the aqueous mobile phase promotes the formation of the[M-H]- precursor ion.

Table 1: Target Analytes, Physicochemical Properties, and MRM Transitions

AnalyteAbbreviationpKaLog KowPrecursor Ion [M-H]- (m/z)Quantifier Ion (m/z)Expected SPE Recovery (%)
2-Chlorophenol2-CP8.52.15127.091.085 - 95
2,4-Dichlorophenol2,4-DCP7.93.06161.0125.088 - 98
2,4,6-Trichlorophenol2,4,6-TCP6.03.69195.0159.090 - 100
2,3,4,6-Tetrachlorophenol2,3,4,6-TeCP5.24.45229.0193.090 - 100
PentachlorophenolPCP4.75.12265.0229.092 - 102

Note: Quantifier ions typically represent the loss of HCl (M - 36 Da) from the deprotonated precursor.

References

  • Full article: Determination of Chlorophenols in Sewage Sludge and Soil by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic-Assisted and Solid-Phase Extraction. Taylor & Francis.
  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry - ACS Publications.
  • Method 3535A: Solid-Phase Extraction (SPE). US EPA.
  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Waters Corporation.

Sources

Method

synthesis of deuterated 2-chloro-4-methoxy-6-methylphenol

Technical Application Note: Synthesis of Deuterated 2-Chloro-4-methoxy-6-methylphenol ( -CMMP) Abstract & Application Scope This technical guide details the synthesis of 2-chloro-4-(methoxy- )-6-methylphenol , a stable i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of Deuterated 2-Chloro-4-methoxy-6-methylphenol ( -CMMP)

Abstract & Application Scope

This technical guide details the synthesis of 2-chloro-4-(methoxy-


)-6-methylphenol , a stable isotope-labeled internal standard (SIL-IS) used for the mass spectrometric quantification of chlorocresol metabolites and related herbicides (e.g., MCPA metabolites).

The protocol employs a regioselective deuteromethylation strategy followed by ortho-chlorination , ensuring high isotopic enrichment (>99% D) and positional fidelity. This approach avoids the scrambling of aromatic protons often seen in H/D exchange methods, providing a robust standard for LC-MS/MS bioanalysis.

Key Chemical Data
PropertySpecification
Target Molecule 2-chloro-4-(methoxy-

)-6-methylphenol
Chemical Formula

Molecular Weight ~175.63 g/mol (vs. 172.61 unlabelled)
Precursor Toluhydroquinone (2-methylbenzene-1,4-diol)
Label Source Iodomethane-

(

)

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: regioselectivity of the methylation on the hydroquinone core and site-specificity of the subsequent chlorination.

  • Step 1: Selective Deuteromethylation. The starting material, toluhydroquinone, possesses two phenolic hydroxyl groups. The OH at position 1 is sterically hindered by the adjacent ortho-methyl group. The OH at position 4 is less hindered. By using a controlled stoichiometric base and bulky conditions, we selectively alkylate the 4-OH to generate 4-(methoxy-

    
    )-2-methylphenol  (Deuterated Creosol).
    
  • Step 2: Directed Chlorination. The intermediate phenol has an open position at C6 (ortho to the OH). The hydroxyl group is a stronger ortho-para director than the methoxy group. Since the para position relative to the OH is blocked by the methoxy group, and position 2 is blocked by the methyl group, chlorination with sulfuryl chloride (

    
    ) occurs exclusively at position 6 .
    
Reaction Scheme Visualization

SynthesisRoute Start Toluhydroquinone (2-methyl-1,4-hydroquinone) Inter Intermediate: 4-(methoxy-d3)-2-methylphenol Start->Inter Regioselective Methylation Reagent1 CD3I (0.95 eq) K2CO3, Acetone Reagent1->Inter Product Target: 2-chloro-4-(methoxy-d3)-6-methylphenol Inter->Product Electrophilic Chlorination Reagent2 SO2Cl2 (1.0 eq) DCM, 0°C Reagent2->Product

Figure 1: Two-step synthetic pathway leveraging steric control for regioselectivity.

Experimental Protocols

Safety & Handling
  • Iodomethane-

    
     (
    
    
    
    ):
    Highly volatile, carcinogenic, and neurotoxic. Handle exclusively in a certified chemical fume hood. Use silver-shield gloves.
  • Sulfuryl Chloride (

    
    ):  Corrosive and lachrymator. Reacts violently with water to release HCl and 
    
    
    
    .
  • Chlorinated Phenols: Potential skin irritants and toxic by ingestion.

Protocol 1: Synthesis of 4-(Methoxy- )-2-methylphenol

This step selectively targets the 4-hydroxyl group.

Reagents:

  • Toluhydroquinone (2-Methyl-1,4-hydroquinone): 10.0 mmol (1.24 g)

  • Iodomethane-

    
     (
    
    
    
    , >99.5 atom % D): 9.5 mmol (1.38 g) [Note: Slight deficit to prevent bis-alkylation]
  • Potassium Carbonate (

    
    ), anhydrous: 10.0 mmol (1.38 g)
    
  • Acetone (Anhydrous): 20 mL

Procedure:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Add Toluhydroquinone and Acetone. Stir until fully dissolved. Add

    
    .
    
  • Addition: Cool the mixture to 0°C. Add

    
     dropwise via syringe over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The target mono-ether (

    
    ) should be the major product; bis-ether (
    
    
    
    ) and starting material (
    
    
    ) may be present.
  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
    • Critical: Ensure complete separation from the 1-methoxy isomer (minor byproduct).

  • Yield: Expect 60-70% yield of a colorless oil/low-melting solid.

Protocol 2: Chlorination to 2-Chloro-4-(methoxy- )-6-methylphenol

This step introduces the chlorine atom ortho to the phenol group.

Reagents:

  • 4-(Methoxy-

    
    )-2-methylphenol (Intermediate from Step 1): 5.0 mmol (~0.70 g)
    
  • Sulfuryl Chloride (

    
    ): 5.2 mmol (0.70 g)
    
  • Dichloromethane (DCM), Anhydrous: 15 mL

Procedure:

  • Setup: Place the Intermediate in a 25 mL round-bottom flask with DCM. Cool to 0°C in an ice bath.

  • Addition: Dilute

    
     in 2 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a pressure-equalizing dropping funnel or syringe pump.
    
    • Mechanistic Insight: Low temperature and slow addition favor mono-chlorination over di-chlorination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by GC-MS or TLC.

  • Quench: Pour the mixture into 20 mL of ice-water. Separate the organic layer.[1][2][3]

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Chloroform or perform column chromatography (Hexane/EtOAc 9:1) to yield the final product.

Quality Control & Validation

Analytical MethodExpected ResultInterpretation

-NMR (CDCl

)

2.25 (s, 3H, Ar-CH

)
Methyl group intact.

5.10 (s, 1H, -OH)
Phenolic proton present.

6.60-6.80 (m, 2H, Ar-H)
Aromatic pattern consistent with meta-coupling (H3/H5).
Absence of

3.75 (s, 3H)
Confirms deuteration of methoxy group.
Mass Spectrometry (EI/ESI) M+ = 175/177 (3:1 ratio)Characteristic Cl isotope pattern + 3 Da shift from native (

=172).
Isotopic Purity > 99% DNo significant M-1 or M-2 peaks.

References

  • Regioselective Methylation of Hydroquinones

    • Methodology: Selective alkylation of polyhydroxybenzenes is governed by steric hindrance. The 4-position of toluhydroquinone is sterically more accessible than the 1-position (flanked by methyl).
    • Source: BenchChem Technical Support.[3][4] "Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol." (2025).[4] Link (Adapted from general cresol methylation protocols).

  • Chlorination of Phenols

    • Methodology: Sulfuryl chloride ( ) is the preferred reagent for chlorinating phenols due to higher regioselectivity compared to gas. In 4-substituted-2-methylphenols, chlorination occurs ortho to the hydroxyl group (position 6).
    • Source: Smith, K., et al. "Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride..." MDPI (2021). Link

  • Deuteration Techniques

    • Methodology: Use of iodomethane- for stable isotope labeling of phenolic ethers.
    • Source: Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angew. Chem. Int. Ed. (2007). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ortho-Chlorination of Creosol

The following technical guide addresses the optimization of the ortho-chlorination of creosol (2-methoxy-4-methylphenol) to synthesize 6-chlorocreosol (6-chloro-2-methoxy-4-methylphenol). Core Directive & Reaction Analys...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of the ortho-chlorination of creosol (2-methoxy-4-methylphenol) to synthesize 6-chlorocreosol (6-chloro-2-methoxy-4-methylphenol).

Core Directive & Reaction Analysis

The chlorination of creosol (2-methoxy-4-methylphenol) presents a specific regiochemical challenge. Unlike unsubstituted phenol, the para position (C4) is blocked by a methyl group. The competition for electrophilic substitution occurs primarily between the C6 position (ortho to -OH) and the C5 position (para to -OMe).

  • Target Product: 6-Chloro-2-methoxy-4-methylphenol (Ortho-chlorination relative to hydroxyl).

  • Major Competitor: 5-Chloro-2-methoxy-4-methylphenol (Para to methoxy).

  • Key Driver: The hydroxyl group (-OH) is a stronger activator than the methoxy group (-OMe). However, steric and electronic tuning is required to maximize the C6 yield and prevent over-chlorination (dichloro species) or oxidative degradation (quinones/tars).

Reagent Selection & Strategic Stoichiometry

Q: Which chlorinating agent provides the best balance of yield and selectivity for this substrate?

A: While chlorine gas (


) is atom-economical, it is aggressive and often leads to over-chlorination and oxidative tar formation. For high-yield laboratory to pilot-scale synthesis, Sulfuryl Chloride (

)
is the superior choice due to its kinetic controllability. N-Chlorosuccinimide (NCS) is an alternative for small-scale, high-value syntheses where mildness is paramount.
Reagent Comparison Table
FeatureSulfuryl Chloride (

)
Chlorine Gas (

)
N-Chlorosuccinimide (NCS)
Selectivity (C6 vs C5) High (Can be tuned with solvent)Low (Fast, indiscriminate)Very High
Atom Economy ModerateHighLow
Exothermicity Manageable (Liquid addition)High (Gas uptake)Low
Byproducts

,

(Gas evolution)

Succinimide (Solid)
Recommendation Primary Choice for Scale-up Avoid unless necessaryBest for <5g screening

Optimized Experimental Protocol ( Method)

This protocol is designed to maximize C6-selectivity by exploiting the hydrogen-bonding interaction between the phenolic proton and the reagent, which directs the chlorine to the ortho position.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute

    
     scrubber (to neutralize 
    
    
    
    and
    
    
    ).
  • Solvation: Dissolve Creosol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (

    
     of substrate).
    
    • Note: Non-polar or weakly polar halogenated solvents favor ortho-substitution via a cyclic transition state. Avoid ethers (THF) which disrupt this H-bonding.

  • Temperature Control: Cool the solution to 0°C – 5°C using an ice bath.

    • Critical: Higher temperatures (>20°C) increase the rate of C5-chlorination and oxidation to quinones (darkening of solution).

  • Addition: Dilute Sulfuryl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30-60 minutes .

    • Visual Cue: Gas evolution (

      
      ) will be observed.[1] The rate should be steady but controlled.
      
  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) over 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of creosol. If >5% starting material remains, add 0.1 equiv

      
      .
      
  • Workup: Quench by pouring the mixture into ice-cold water. Separate the organic layer.[2] Wash with water (

    
    ), saturated 
    
    
    
    (to remove acid traces), and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from hexanes/ethyl acetate or distill under reduced pressure if liquid.
    

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My reaction mixture turned black/dark brown. What happened?

  • Diagnosis: Oxidative degradation. Phenols are electron-rich and prone to oxidation by chlorinating agents, forming ortho-quinones or polymerized tars.

  • Solution:

    • Lower Temperature: Strictly maintain <5°C during addition.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen accelerates radical oxidation pathways.

    • Rate of Addition: Add

      
       slower to prevent localized excess concentration.
      

Q2: I am seeing significant amounts of the 5-chloro isomer (meta to OH). How do I shift to 6-chloro?

  • Diagnosis: The reaction is being driven by the methoxy group's para-directing effect, or the solvent is disrupting the ortho-directing H-bond.

  • Solution:

    • Change Solvent: Switch from polar solvents (acetonitrile, DMF) to non-polar solvents like DCM, Chloroform, or Toluene . These solvents stabilize the transition state where the phenolic H-bond directs the chlorine to the ortho position.

    • Catalyst: For stubborn cases, adding a secondary amine catalyst (e.g., diisobutylamine) is often used for para selectivity, but for ortho, using NCS with a thiourea catalyst (e.g., diphenylthiourea) can drastically improve regioselectivity through specific substrate recognition [1].

Q3: The yield is low (<50%), but the starting material is gone.

  • Diagnosis: Likely over-chlorination (dichlorocreosol) or loss of product during aqueous workup (water solubility).

  • Solution:

    • Stoichiometry: Ensure you are not using a large excess of reagent. Stop at 0.95-1.0 equiv.

    • pH Control: Chlorinated phenols are more acidic (lower pKa) than creosol. If the workup is too basic (high pH washes), the product will deprotonate and stay in the aqueous layer. Acidify the aqueous layer to pH 2-3 before the final extraction to ensure full recovery.

Visualizations & Mechanism

Figure 1: Reaction Pathway & Selectivity Logic

The following diagram illustrates the competition between the C6 (Ortho) and C5 (Meta) pathways and the role of the transition state.

ReactionPathway Creosol Creosol (2-methoxy-4-methylphenol) TS_Ortho Transition State A (H-Bond Directed) Creosol->TS_Ortho + SO2Cl2 / Non-polar Solvent TS_Meta Transition State B (Steric/Electronic Control) Creosol->TS_Meta + SO2Cl2 / Polar Solvent Side_Ox Quinones/Tars (Oxidation) Creosol->Side_Ox High Temp / O2 Prod_6Cl 6-Chlorocreosol (MAJOR: Ortho-Cl) TS_Ortho->Prod_6Cl Fast (Kinetic Control) Prod_5Cl 5-Chlorocreosol (MINOR: Meta-Cl) TS_Meta->Prod_5Cl Slow

Caption: Mechanistic divergence in creosol chlorination. Non-polar solvents favor the H-bond directed path to the 6-chloro isomer.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Dark Dark/Black Mixture Start->Dark WrongIso High 5-Chloro Isomer Start->WrongIso LowYield Low Yield / Loss Start->LowYield Sol1 Reduce Temp (<5°C) Use Inert Atm (N2) Dark->Sol1 Sol2 Switch to DCM/CHCl3 (Promote H-bonding) WrongIso->Sol2 Sol3 Use NCS + Thiourea Cat. WrongIso->Sol3 Sol4 Check Workup pH (Must be Acidic) LowYield->Sol4 Sol5 Reduce Reagent Excess (Prevent Dichloro) LowYield->Sol5

Caption: Diagnostic flowchart for optimizing yield and purity in creosol chlorination.

References

  • Maddox, S. M., et al. (2016).[3] "Regioselective Chlorination of Phenols." Organic Letters, 18(21), 5476–5479.

  • Smith, K., et al. (2007). "Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride." Journal of Sulfur Chemistry.

  • Watson, W. (2017).[3] "Regioselective Chlorination of Phenols." Scientific Update.

  • Ertürk, E., & Yeşil, T. A. (2022). "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride." The Journal of Organic Chemistry, 87(19), 12558-12573. [4]

Sources

Optimization

Technical Support Center: Separation of 2-Chloro- and 6-Chloro-Creosol Isomers

This technical support guide is designed for researchers, scientists, and professionals in drug development facing the challenge of separating 2-chloro- and 6-chloro-isomers of creosol. As positional isomers, these compo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development facing the challenge of separating 2-chloro- and 6-chloro-isomers of creosol. As positional isomers, these compounds often exhibit very similar physicochemical properties, making their separation a complex task. This center provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these challenges.

Understanding the Challenge: The Subtleties of Positional Isomerism

The primary difficulty in separating 2-chloro-creosol (2-chloro-4-methylphenol) and 6-chloro-creosol (2-chloro-6-methylphenol, assuming o-cresol as the parent) lies in their nearly identical molecular weights and similar polarities. The subtle differences in their dipole moments and steric hindrance due to the positioning of the chlorine atom relative to the hydroxyl and methyl groups are the key to their separation. Successful separation hinges on exploiting these minor differences through highly selective analytical techniques.

General Workflow for Isomer Separation

The process of separating positional isomers like 2-chloro- and 6-chloro-creosol involves a systematic approach, from method development to purification and analysis. The following workflow outlines the key stages:

SeparationWorkflow cluster_prep Sample Preparation & Analysis cluster_sep Separation Technique Selection cluster_purify Purification & Verification start Mixture of 2-Chloro & 6-Chloro Creosol Isomers analysis Initial Analysis (GC-MS or HPLC) to Determine Isomer Ratio start->analysis hplc High-Performance Liquid Chromatography (HPLC) analysis->hplc Choose Method gc Gas Chromatography (GC) analysis->gc Choose Method crystallization Fractional Crystallization analysis->crystallization Choose Method purification Collection of Separated Isomer Fractions hplc->purification gc->purification crystallization->purification verification Purity Check (Spectroscopic Methods: NMR, MS) purification->verification end Pure Isomers verification->end

Caption: A streamlined workflow for the separation and purification of creosol isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 2-chloro- and 6-chloro-creosol isomers?

Positional isomers, such as the 2-chloro and 6-chloro variants of creosol, have the same molecular formula and functional groups, leading to very similar physical and chemical properties, including boiling points, solubility, and polarity.[1] This makes their separation by common techniques like simple distillation challenging.

Q2: What is the most effective method for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are generally the most effective methods for the analytical separation of these isomers.[2][3] For preparative scale, fractional crystallization can be a viable and cost-effective option if there is a significant difference in the crystal lattice energies and melting points of the isomers.[4]

Q3: How do I choose between HPLC and GC for my separation?

The choice depends on the volatility and thermal stability of your compounds.

  • GC is well-suited for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and peak shape.[3][5]

  • HPLC is more versatile and can be used for less volatile or thermally labile compounds. Reversed-phase HPLC is a common starting point for these types of isomers.[6][7]

Q4: Can I use crystallization to separate these isomers?

Yes, if the isomers have sufficiently different melting points and solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[4] This often involves a trial-and-error approach to find the optimal solvent and temperature conditions.

Q5: What spectroscopic methods can I use to confirm the identity of the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for distinguishing between positional isomers based on the chemical shifts and coupling patterns of the aromatic protons.[8][9] Mass Spectrometry (MS) will show the same molecular ion for both isomers, but fragmentation patterns might differ slightly.[8][10] Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region.[9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor resolution in HPLC/GC Inappropriate column: The stationary phase is not providing enough selectivity for the isomers.HPLC: Try a phenyl-hexyl or biphenyl column to enhance π-π interactions.[12] GC: Use a capillary column with a polar stationary phase.[5]
Incorrect mobile/carrier gas flow rate: The flow rate is too high or too low, leading to band broadening.Optimize the flow rate to achieve the best balance between resolution and analysis time.
Isocratic elution (HPLC) is not effective: The polarity difference between the isomers is too small for a single mobile phase composition.Implement a gradient elution with a shallow gradient of a stronger organic solvent (e.g., acetonitrile or methanol in water).
Peak tailing in GC Active sites in the injector or column: The phenolic hydroxyl group can interact with active sites, causing tailing.Use a deactivated liner and a column specifically designed for phenol analysis. Derivatization of the hydroxyl group can also mitigate this issue.[3]
Low yield after crystallization Co-crystallization of isomers: The isomers are crystallizing together from the solution.Try different solvents or solvent mixtures to maximize the solubility difference between the isomers. A slower cooling rate can also improve crystal purity.
Product loss during filtration: Fine crystals are passing through the filter paper.Use a finer porosity filter or a double layer of filter paper. Ensure the product has fully crystallized before filtration.
Difficulty identifying isomers post-separation Ambiguous spectroscopic data: The spectra of the two isomers are very similar.NMR: Use 2D NMR techniques like COSY and HMBC to confirm proton and carbon connectivities.[9] Reference Standards: If available, run reference standards for each isomer to confirm retention times and spectral data.

Experimental Protocols

Protocol 1: HPLC Separation of 2-Chloro- and 6-Chloro-Creosol Isomers

This protocol provides a starting point for developing a reversed-phase HPLC method.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • A mixture of 2-chloro- and 6-chloro-creosol isomers

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm) or a Phenyl-Hexyl column for enhanced selectivity[12]

2. Sample Preparation:

  • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in methanol.

  • Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.[6]

  • Filter the sample through a 0.22 µm syringe filter before injection.[7]

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

4. Method Optimization:

  • If co-elution occurs, adjust the gradient slope or the initial mobile phase composition.

  • For better resolution, consider using a phenyl-hexyl column which can provide alternative selectivity through π-π interactions.[12]

HPLC_Protocol prep Sample Preparation Stock Solution (1 mg/mL in MeOH) Working Standard (10-50 µg/mL) Filter (0.22 µm) hplc HPLC System Setup Column: C18 or Phenyl-Hexyl Mobile Phase: ACN/H2O with Acid Detector: UV @ 275 nm prep->hplc injection Injection Inject 10 µL of prepared sample hplc->injection separation Chromatographic Separation Run Gradient Program Monitor Elution injection->separation analysis Data Analysis Integrate Peaks Determine Resolution and Purity separation->analysis

Caption: Workflow for the HPLC analysis of creosol isomers.

Protocol 2: GC-MS Analysis of 2-Chloro- and 6-Chloro-Creosol Isomers

This protocol outlines a general approach for GC-MS analysis, which is excellent for both separation and identification.

1. Materials and Reagents:

  • High-purity helium (carrier gas)

  • A mixture of 2-chloro- and 6-chloro-creosol isomers

  • Dichloromethane or other suitable solvent

  • GC-MS system with a capillary column

  • A polar capillary column (e.g., DB-5ms or equivalent) is recommended.[5][13]

2. Sample Preparation:

  • Prepare a dilute solution of the isomer mixture (e.g., 10-100 µg/mL) in dichloromethane.

3. GC-MS Conditions (Starting Point):

Parameter Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 60 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 40-300

4. Data Analysis:

  • Examine the total ion chromatogram (TIC) for separated peaks.

  • Analyze the mass spectrum of each peak to confirm the molecular weight (which will be the same for both isomers) and examine fragmentation patterns for any subtle differences.[3][10]

Protocol 3: Separation by Fractional Crystallization

This method is highly dependent on the specific properties of the isomers and requires empirical optimization.

1. Solvent Screening:

  • Test the solubility of the isomer mixture in a variety of solvents (e.g., hexanes, toluene, ethanol/water mixtures) at room temperature and at elevated temperatures.

  • The ideal solvent will show a significant difference in solubility for the two isomers and a steep solubility curve with temperature.

2. General Procedure:

  • Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.

  • Analyze the purity of the crystals and the remaining mother liquor by HPLC or GC.

  • Multiple recrystallization steps may be necessary to achieve high purity.

Physicochemical Data Summary

Accurate physicochemical data is crucial for method development. The following table provides known or estimated data for relevant compounds. Note that "6-chloro-creosol" is ambiguous without specifying the parent cresol. Here, we assume isomers of o-cresol.

Property 2-Chloro-6-methylphenol Notes
CAS Number 87-64-9[14]Also known as 6-Chloro-o-cresol.
Molecular Formula C₇H₇ClO[14][15]
Molecular Weight 142.58 g/mol [14][15]
Appearance Colorless to pale yellow liquid or solid[15][16]
Boiling Point ~196 °C (estimated)Positional isomers often have very close boiling points.[17]
Melting Point 130 °C (for one reported purity)[18]Melting points can vary with purity.
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[16]
pKa 8.84 (predicted)[15]

References

  • Separation of the cresol isomers by stripping crystallization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization. (2012, April 4). AIChE. Retrieved March 7, 2026, from [Link]

  • Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Chloro-6-methylphenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Process for the separation of cresol isomers. (n.d.). Google Patents.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021, July 8). MDPI. Retrieved March 7, 2026, from [Link]

  • Toxicological Profile for Cresols. (n.d.). ATSDR. Retrieved March 7, 2026, from [Link]

  • HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(3), 405-412.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical and Analytical Acta, 13(6).
  • Separation of cresols using coelectroosmotic capillary electrophoresis. (1993). Electrophoresis, 14(1-2), 36-39.
  • Green synthesis technique of p-chloro-m-cresol. (n.d.). Google Patents.
  • Preparation process of meta-cresol. (n.d.). Google Patents.
  • Phenol, 2-chloro-6-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Chlorocresol. (n.d.). BHM Chemicals. Retrieved March 7, 2026, from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry, 22(10), 7627-7631.
  • Separation and determination of cresol isomers with capillary gas chromatography. (2009). Journal of Instrumental Analysis, 2009-02.
  • HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(3), 405-412.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved March 7, 2026, from [Link]

  • Gas chromatographic method of m-cresol. (n.d.). Google Patents.
  • Spectroscopic studies of the cresols. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(4), 197-208.
  • III. Emission and Absorption Spectra of meta-Cresol in the Near Ultra-violet Region. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(4), 220-230.
  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2019). Journal of Analytical Toxicology, 43(8), 624-632.
  • p-Cresol and C. difficile: A Love-Hate Story Revealed by Raman Spectroscopy. (2025, July 23). Analytical Chemistry.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • 2-Chloro-6-methylphenol. (n.d.). HPC Standards. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

optimizing sulfuryl chloride stoichiometry for monochlorination

Technical Support Center: Optimizing Sulfuryl Chloride ( ) Stoichiometry for Monochlorination Overview Sulfuryl chloride ( ) is a highly versatile, easily handled liquid alternative to chlorine gas, utilized extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sulfuryl Chloride ( ) Stoichiometry for Monochlorination

Overview

Sulfuryl chloride (


) is a highly versatile, easily handled liquid alternative to chlorine gas, utilized extensively for both free-radical and ionic chlorinations of alkanes, alkenes, and aromatic systems[1]. However, achieving high selectivity for monochlorination over poly-chlorination requires rigorous control of stoichiometry, temperature, and reagent integrity. Because the radical propagation steps are kinetically rapid and highly exothermic, slight deviations in the stoichiometric ratio or addition rate often lead to significant 

-dichloride byproducts[2].

This technical guide provides a self-validating framework for troubleshooting and optimizing


 monochlorination workflows.

Diagnostic Workflow

G Start Start: Monochlorination Optimization Analyze Analyze Crude by GC-MS/NMR Start->Analyze CheckDi High Dichloride Formation? Analyze->CheckDi FixDi Reduce SO₂Cl₂ to 1.0-1.05 eq & Lower Temp to 0°C CheckDi->FixDi Yes CheckConv Incomplete Conversion? CheckDi->CheckConv No FixDi->Analyze FixConv Check Initiator (AIBN) & Reagent Purity (Colorless) CheckConv->FixConv Yes Success Optimal Monochloride Yield CheckConv->Success No FixConv->Analyze

Workflow for diagnosing and optimizing sulfuryl chloride monochlorination reactions.

Quantitative Data: Impact of Stoichiometry and Conditions

To illustrate the sensitivity of this reaction, the following table summarizes typical product distributions based on varying stoichiometric and thermodynamic parameters during the radical chlorination of a standard substrate.


Equivalents
Temperature (°C)Reagent StateMonochloride (%)Dichloride (%)Unreacted SM (%)
1.05 0 Colorless (Fresh) >90 <5 <5
1.5025Colorless (Fresh)60400
1.0525Yellow (Degraded)451540
2.2025Colorless (Fresh)<5>900

Standard Operating Procedure: Self-Validating Radical Monochlorination

This protocol is designed to enforce causality-driven checks at every step, ensuring that exact stoichiometry is maintained and side reactions are suppressed.

Step 1: Reagent Quality Control (Critical)
  • Action: Visually inspect the

    
     bottle before drawing any volume. It must be a clear, colorless liquid.
    
  • Causality: Upon standing or exposure to light/heat,

    
     decomposes into 
    
    
    
    and
    
    
    gas, imparting a yellow or green tint[3]. Using degraded reagent invalidates your stoichiometric calculations, as the effective concentration of the chlorinating agent is unknown. This leads to stalled reactions or unpredictable byproduct profiles[2]. If yellow, distill the reagent prior to use under strict anhydrous conditions.
Step 2: Stoichiometric Calculation and Setup
  • Action: Calculate exactly 1.05 equivalents of

    
     relative to the limiting substrate. Purge the reaction vessel with Argon or Nitrogen.
    
  • Causality: A strict 1.05 eq ratio provides the necessary 1.0 eq for monochlorination, with a 0.05 eq buffer to account for minor evaporative or decomposition loss during the reaction[4]. Excess reagent (e.g., >1.1 eq) will inevitably drive the formation of dichlorinated species due to the highly reactive nature of the intermediate radicals[2]. An inert atmosphere prevents ambient oxygen from quenching the radical chain mechanism[5].

Step 3: Controlled Addition and Thermal Management
  • Action: Dissolve the substrate and radical initiator (e.g., AIBN, 0.01-0.05 eq) in an anhydrous chlorinated solvent (e.g., DCM or DCE). Cool the mixture to 0 °C. Add the

    
     solution dropwise over 30–60 minutes.
    
  • Causality: The formation of sulfenyl chlorides and subsequent chlorination steps are highly exothermic (releasing up to 242 kJ/mol)[4]. Dropwise addition at low temperatures prevents localized concentration spikes and thermal runaway, which are the primary drivers of over-chlorination and regioselectivity loss[2].

Step 4: Reaction Monitoring and Exothermic Quench
  • Action: Monitor via GC-MS or TLC. Upon completion, quench the reaction by slowly adding the mixture to a vigorously stirred bath of crushed ice and cold aqueous sodium bicarbonate (

    
    ).
    
  • Causality: Unreacted

    
     reacts violently with water to produce 
    
    
    
    and
    
    
    [3]. A reverse quench into a large heat sink (ice) controls the exotherm, while the base neutralizes the acidic byproducts, preventing acid-catalyzed degradation or hydrolysis of the newly formed monochloride[3].

Mechanistic Grounding

Mechanism Init Initiation SO₂Cl₂ → SO₂ + 2Cl• Prop1 Propagation 1 RH + Cl• → R• + HCl Init->Prop1 Prop2 Propagation 2 R• + SO₂Cl₂ → RCl + SO₂ + Cl• Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination Radical Recombination Prop2->Term

Free-radical chain mechanism of sulfuryl chloride highlighting the propagation loop.

Frequently Asked Questions (Troubleshooting)

Q1: I used exactly 1.0 equivalent of


, but I am still seeing 15-20% of the 

-dichlorinated byproduct. Why?
A1: This is a classic symptom of localized concentration gradients. If

is added too quickly, the local concentration of the reagent at the drop site far exceeds the 1:1 bulk stoichiometric ratio. The intermediate monochloride reacts with this excess reagent before it can disperse. To fix this, increase your solvent dilution, lower the reaction temperature to 0 °C or -20 °C, and strictly enforce a slow, dropwise addition[2].

Q2: My reaction stalled at 50% conversion, and the solution turned yellow. Should I just add more


? 
A2:  Do not add more reagent blindly. The yellow color indicates that the 

has decomposed into

gas and

[2]. This decomposition consumes your stoichiometric equivalents without efficiently chlorinating the substrate. The stall is likely due to either moisture in the system (which hydrolyzes the reagent) or the depletion of your radical initiator. Verify anhydrous conditions, consider adding a fresh catalytic amount of initiator, and ensure your starting

is freshly distilled[3].

Q3: During the aqueous workup, the reaction bubbled violently and my product yield dropped significantly. What happened? A3: You likely experienced a thermal spike during an improper quench. The hydrolysis of excess


 is highly exothermic and generates 

and

[3]. If the quenching agent (water or base) is added directly to the concentrated reaction mixture without sufficient cooling, the resulting heat and acid can hydrolyze or degrade your target monochloride. Always perform a reverse quench (adding the reaction mixture into ice/base) to dissipate heat efficiently[3].

Q4: Can I use


 for ionic chlorinations without forming radicals? 
A4:  Yes. To suppress the radical pathway and favor ionic mechanisms (often required for aromatic electrophilic substitution), you must strictly exclude light (run the reaction in the dark) and omit any radical initiators[1]. The addition of a Lewis acid catalyst or an organocatalyst (like secondary amines or acetonitrile) can further tune the electrophilicity of the reagent, allowing for highly regioselective monochlorination of aromatic rings[6].

References

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. ConnectSci. [Link]

  • A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. ChemRxiv.[Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. ResearchGate. [Link]

  • Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. ACS. [Link]

Sources

Optimization

removing interfering matrix effects in pulp mill effluent analysis

Technical Support Center: Environmental Analytical Chemistry Division Subject: Advanced Matrix Management in Pulp & Paper Effluent Analysis Ticket ID: #PULP-MX-5592 Responder: Dr. Aris Thorne, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Environmental Analytical Chemistry Division Subject: Advanced Matrix Management in Pulp & Paper Effluent Analysis Ticket ID: #PULP-MX-5592 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Black Liquor" Challenge

Welcome to the technical support center. If you are analyzing pulp mill effluent—specifically "black liquor" or treated wastewater—you are dealing with one of the most hostile matrices in analytical chemistry. This matrix is a complex soup of lignin degradation products, resin acids, chlorinated phenolics (AOX), surfactants, and high ionic strength salts.

In drug development, a "dirty" sample is plasma. In your field, it is a sample that can physically coat your flow path in polymer (lignin) or suppress your MS signal by 90% due to co-eluting surfactants.

This guide applies pharmaceutical-grade rigor to environmental forensics. We will move beyond simple "filtering" and address the root causes of interference: Ion Suppression , Spectral Overlap , and Extraction Inefficiency .

Module 1: Diagnosis – Visualizing the Invisible

Q: How do I definitively prove that "matrix effects" are the cause of my low sensitivity?

A: Do not rely on speculation. You must map the ionization environment of your chromatogram using the Post-Column Infusion (PCI) method.[1]

In LC-MS, co-eluting matrix components compete for charge in the electrospray droplet. If a surfactant elutes at the same time as your target resin acid, the surfactant wins, and your analyte signal vanishes (Ion Suppression).

Protocol: The Post-Column Infusion Test

  • Setup: Connect a syringe pump to the LC flow path via a T-junction after the column but before the Mass Spectrometer.

  • Infusion: Infuse a standard solution of your analyte (e.g., Abietic Acid) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.

  • Injection: Inject a "Blank" matrix sample (effluent extract without the analyte spiked).

  • Analysis: Watch the baseline.

    • Dip: Ion Suppression (Matrix is "stealing" charge).

    • Hump: Ion Enhancement.[2][3]

    • Flat: Clean window.

Visualization: Matrix Effect Diagnosis Workflow

MatrixDiagnosis Start Suspected Matrix Effect PCI_Setup Setup Post-Column Infusion (Infuse Analyte Standard) Start->PCI_Setup Inject_Blank Inject Blank Matrix Extract PCI_Setup->Inject_Blank Analyze_Baseline Analyze MS Baseline Response Inject_Blank->Analyze_Baseline Decision Baseline Behavior? Analyze_Baseline->Decision Suppression Negative Peak (Dip) ION SUPPRESSION Decision->Suppression Baseline Drops Enhancement Positive Peak (Hump) ION ENHANCEMENT Decision->Enhancement Baseline Rises NoEffect Stable Baseline NO MATRIX EFFECT Decision->NoEffect Flat Line Action_Sup Action: Improve Clean-up or Switch to APCI Suppression->Action_Sup Action_None Action: Proceed to Validation NoEffect->Action_None

Caption: Figure 1. Decision logic for characterizing matrix effects using Post-Column Infusion (PCI).

Module 2: Sample Preparation – The Lignin Trap

Q: When I acidify my sample for SPE, a brown sludge forms and clogs my cartridge. What is happening?

A: You have triggered Lignin Precipitation . Pulp effluent contains dissolved alkali lignin (phenolic polymers). At high pH (effluent is often pH 9-11), lignin is soluble. When you acidify to pH 2-3 (necessary to protonate resin acids/phenols for C18 retention), the lignin becomes insoluble and precipitates.

The Trap: If you filter this precipitate, hydrophobic analytes (chlorophenols, resin acids) may adsorb onto the lignin sludge and be lost.

Troubleshooting Protocol: The "Centrifuge-Then-Load" Method

StepActionScientific Rationale
1. pH Adjustment Adjust sample to pH 2.0 using

.
Protonates organic acids (

), rendering them neutral and hydrophobic for SPE retention.
2. Flocculation Allow to stand for 30 mins at 4°C.Promotes aggregation of precipitated lignin.
3. Separation Centrifuge at 4000g for 15 min. Do NOT filter yet.Filtration clogs immediately. Centrifugation pellets the lignin.
4. Solvent Wash Decant supernatant. Wash the lignin pellet with a small volume of MeOH; combine with supernatant.Recovers analytes that may have adsorbed to the lignin pellet.
5. SPE Loading Load supernatant onto Polymeric HLB cartridge.Polymeric sorbents (Hydrophilic-Lipophilic Balance) are more resistant to drying and fouling than traditional Silica C18.

Expert Insight: For extremely dirty "Black Liquor," consider Weak Anion Exchange (WAX) SPE. This allows you to load at neutral pH (where lignin is soluble/dispersed) and elute the acidic analytes selectively.

Module 3: Instrumental Mitigation

Q: I have cleaned my sample, but I still see signal suppression. What now?

A: If chemistry (Sample Prep) fails, physics (Instrumental parameters) must compensate.

1. Switch Ionization Source: ESI vs. APCI

  • Electrospray Ionization (ESI): Highly susceptible to suppression. Matrix salts and surfactants prevent droplet evaporation (Coulomb explosion).

  • Atmospheric Pressure Chemical Ionization (APCI): Gas-phase ionization. Much more robust against non-volatile matrix components (salts/lignin).

    • Recommendation: If your analytes are thermally stable (e.g., resin acids, chlorophenols), switch to APCI.

2. Chromatographic Separation Matrix effects usually occur in the "void volume" (unretained salts) or the "washout" (highly hydrophobic polymers).

  • Action: Adjust your gradient to ensure your analytes elute between the salt front and the hydrophobic wash.

Module 4: Quantification – The Truth in Numbers

Q: My external calibration curve (


) gives me impossible recovery values (e.g., 40% or 150%). Why? 

A: External calibration assumes the standard (in clean solvent) behaves exactly like the analyte in the sample. In pulp effluent, this is false. You need Internal Standardization .[4]

Strategy A: Isotopically Labeled Internal Standards (ILIS) - The Gold Standard

  • Method: Spike the sample with Carbon-13 (

    
    ) or Deuterated (
    
    
    
    ) analogs of your targets (e.g.,
    
    
    -Pentachlorophenol) before extraction.
  • Logic: The ILIS suffers the exact same extraction loss and ion suppression as the native analyte. The ratio remains constant regardless of matrix effects.

  • Reference: EPA Method 1653 relies on this for chlorinated phenolics [1].[5][6]

Strategy B: Method of Standard Addition (MSA) - The Fallback If ILIS is too expensive or unavailable:

  • Split sample into 4 aliquots.

  • Spike aliquots with increasing known amounts of standard (+0, +50, +100, +150 ng/mL).

  • Plot Signal vs. Added Concentration.

  • The X-intercept (absolute value) is the concentration in the unknown.

Visualization: Quantification Strategy Selection

QuantStrategy Start Select Quant Method Check_ILIS Isotopically Labeled Standard Available? Start->Check_ILIS Yes_ILIS Use Isotope Dilution (ILIS) Check_ILIS->Yes_ILIS Yes (Best Accuracy) No_ILIS Sample Throughput? Check_ILIS->No_ILIS No High_Thru Matrix-Matched Calibration No_ILIS->High_Thru High Volume (Routine) Low_Thru Standard Addition (MSA) No_ILIS->Low_Thru Low Volume (R&D)

Caption: Figure 2. Selection logic for quantification methodologies based on standard availability and throughput needs.

References

  • U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS.[6][7] Washington, D.C.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

  • Dethlefs, F., & Stan, H. J. (1996). Determination of resin acids in pulp mill EOP bleaching process effluent. Analytical and Bioanalytical Chemistry, 356, 403–410.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Sources

Troubleshooting

preventing degradation of chlorinated guaiacols during storage

Welcome to the Technical Support Center for Analytical Standards. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the degradation of chlorinated guaiacols (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Standards. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the degradation of chlorinated guaiacols (e.g., 4-chloroguaiacol, 3,4,5,6-tetrachloroguaiacol) during laboratory storage.

Part 1: Diagnostic Troubleshooting Guide

When working with sensitive chlorinated phenolic compounds, degradation often manifests during chromatographic analysis before visible physical changes occur. Below are common issues, their mechanistic root causes, and corrective actions.

Issue 1: Appearance of New, Early-Eluting Peaks in GC-MS/HPLC

  • Root Cause (Microbial O-Demethylation): If your storage solvent contains trace water or your glassware was not properly sterilized, microbial contamination is the likely culprit. Specific bacterial strains, such as1, utilize the methoxy group of guaiacols as a carbon source, rapidly converting them into chlorocatechols[1]. Additionally, 2 in non-sterile aqueous environments can drive sequential de-O-methylation[2].

  • Resolution: Discard the compromised stock. Re-prepare standards using strictly anhydrous solvents (e.g., HPLC-grade methanol or acetone). Ensure all vials and pipette tips are depyrogenated and sterile.

Issue 2: Gradual Loss of Analyte Concentration Without Byproducts

  • Root Cause (Photolytic Dechlorination or Adsorption): Chlorinated aromatics are highly susceptible to UV-induced cleavage of the C-Cl bond. If stored in clear glass under ambient laboratory lighting, the compound will undergo photolysis. Alternatively, the polar hydroxyl groups may adsorb to active silanol sites on untreated glass surfaces.

  • Resolution: Immediately transfer remaining stock to 3 to block UV radiation and prevent surface binding[3].

Issue 3: Solution Discoloration (Yellowing/Browning)

  • Root Cause (Oxidation): Exposure to atmospheric oxygen can lead to the oxidative degradation of the phenolic ring, resulting in the formation of quinones or polymeric byproducts.

  • Resolution: Implement an inert gas purge (Nitrogen or Argon) in the headspace of the vial prior to sealing.

G CG Chlorinated Guaiacols Photo Photodegradation CG->Photo UV Light Micro Microbial Action CG->Micro Non-sterile Anaerobic Anaerobic Consortia CG->Anaerobic Aqueous Dechlor Photolytic Dechlorination Photo->Dechlor Catechol O-Demethylation (Chlorocatechols) Micro->Catechol Anaerobic->Catechol RingCleavage Ring Cleavage Catechol->RingCleavage

Degradation pathways of chlorinated guaiacols via photolysis and microbial O-demethylation.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for storing chlorinated guaiacol standards? A: Neat (powder) standards, such as 4, exhibit maximum stability when stored at -18°C[4]. Diluted working solutions in acetone or methanol can be temporarily stored refrigerated at 3, but long-term archiving should always be at -18°C to arrest kinetic degradation pathways[3].

Q: Can I store these compounds in aqueous buffers? A: No. Aqueous environments act as vectors for microbial metabolism. Even trace bacterial presence will initiate O-demethylation. Always store stock solutions in anhydrous organic solvents.

Q: Does the degree of chlorination affect stability? A: Yes. Highly chlorinated congeners (e.g., 3,4,5,6-tetrachloroguaiacol) are generally more resistant to microbial ring cleavage due to steric hindrance, but they remain highly vulnerable to photolytic dechlorination. Lower chlorinated congeners (e.g., 4-chloroguaiacol) are rapidly metabolized by bacteria[1].

Part 3: Quantitative Storage Parameters

The following table summarizes the validated physicochemical storage parameters for common chlorinated guaiacol congeners to ensure long-term analytical integrity.

CompoundCAS NumberOptimal Storage TempRecommended SolventPrimary Degradation Risk
4-Chloroguaiacol 16766-30-6+2°C to +8°CAnhydrous MethanolMicrobial O-demethylation
4,5-Dichloroguaiacol 2460-49-3+2°C to +8°CAnhydrous MethanolMicrobial O-demethylation
3,4,5,6-Tetrachloroguaiacol 2539-17-5-18°CAcetone / MethanolPhotodegradation / Oxidation

Part 4: Standard Operating Procedure (SOP) for Stock Preparation & Storage

To guarantee trustworthiness in your analytical workflows, every protocol must be a self-validating system. The following methodology ensures the sterile, anaerobic, and photoprotected storage of chloroguaiacols, complete with a validation step.

Objective: Establish a contamination-free, cryopreserved storage system for chlorinated guaiacol analytical standards.

Step-by-Step Methodology:

  • Glassware Depyrogenation: Bake all glassware (vials, inserts) at 400°C for 4 hours. This eliminates trace organic contaminants and destroys microbial spores that could initiate O-demethylation.

  • Solvent Reconstitution: Dissolve the neat standard in anhydrous, HPLC-grade methanol or acetone. Causality note: Water must be strictly excluded to prevent hydrolysis and microbial proliferation.

  • Aliquoting: Transfer working volumes (e.g., 1 mL) into silanized amber glass vials. Causality note: Amber glass blocks UV photons, preventing photolytic cleavage of the C-Cl bonds[3]. Silanization caps active silanol groups, preventing the polar phenolic hydroxyl from adsorbing to the glass.

  • Headspace Purging: Gently blow a stream of high-purity Nitrogen (N2) or Argon (Ar) gas over the liquid surface for 10–15 seconds before capping. Causality note: Displacing oxygen mitigates the risk of oxidative polymerization.

  • Sealing and Cryopreservation: Seal immediately with PTFE-lined screw caps to prevent solvent volatilization. Store the vials at 4[4].

  • System Validation (Self-Correction): Every 3 months, run a quality control aliquot via GC-MS. Monitor specifically for the emergence of chlorocatechol peaks. If detected, the storage system has been breached by moisture/microbes, and the stock must be discarded.

Workflow Step1 1. Neat Compound Step2 2. Anhydrous Solvent Step1->Step2 Step3 3. Amber Vials Step2->Step3 Step4 4. N2/Ar Purge Step3->Step4 Step5 5. Store at -18°C Step4->Step5

Step-by-step workflow for the preparation and stable storage of chlorinated guaiacol standards.

References

1.[1] Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - nih.gov - 1 2.[2] Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - nih.gov - 2 3.[3] 3,4,5,6-Tetrachloroguaiacol (unlabeled) - Cambridge Isotope Laboratories -3 4.[4] Tetrachloroguaiacol | CAS 2539-17-5 - LGC Standards - 4 5.[5] CAS No. 2539-17-5 - Tetrachloroguaiacol Standard - AccuStandard - 5

Sources

Optimization

Technical Support Center: High-Resolution Separation of Chlorocresol Isomers

Topic: Resolving Co-elution of Chlorocresol Isomers (4-chloro-3-methylphenol vs. impurities) in HPLC Ticket ID: #ISO-SEP-4492 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Isome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of Chlorocresol Isomers (4-chloro-3-methylphenol vs. impurities) in HPLC Ticket ID: #ISO-SEP-4492 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Isomer Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 method for Chlorocresol (4-chloro-3-methylphenol) is failing to resolve its positional isomers, specifically 2-chloro-5-methylphenol or 6-chloro-o-cresol .

In drug development and quality control, these isomers possess nearly identical hydrophobicities (


) and pKa values (

). On a standard alkyl-bonded phase (C18/L1), they often co-elute or present as a "shoulder," making accurate impurity profiling impossible. This guide moves beyond standard pharmacopeial methods to leverage pi-pi (

) selectivity
for baseline resolution.

Module 1: Critical Method Parameters (The "Why" & "How")

Stationary Phase Selection: The Pi-Electron Switch

The Problem: Standard C18 columns separate based on hydrophobicity. Since chlorocresol isomers differ only by the position of the chlorine atom on the aromatic ring, their hydrophobic footprint is virtually indistinguishable.

The Solution: You must switch to a phase that interacts with the electron density of the aromatic ring.

  • Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .

  • Mechanism: These phases utilize

    
     stacking interactions. The position of the electron-withdrawing chlorine atom alters the electron cloud density of the phenol ring. A Phenyl-Hexyl ligand can "feel" this electronic difference, whereas a C18 chain cannot [1, 2].
    
Mobile Phase Solvent: The Selectivity Tuner

The Rule: When using Phenyl phases, Methanol (MeOH) is generally superior to Acetonitrile (ACN).[1]

  • Reasoning: Acetonitrile contains a triple bond with its own

    
     electrons.[1] These can compete with the analyte for interaction sites on the Phenyl stationary phase, effectively "muting" the selective power of the column. Methanol is protic and lacks 
    
    
    
    electrons, allowing the unique column chemistry to dominate the separation [3].
pH Control

Target pH: 2.5 – 3.0 .

  • Reasoning: Chlorocresols are weak acids (pKa ~9.4). To ensure robust retention and sharp peak shape, you must suppress ionization. Working at pH 3.0 ensures the molecule is neutral (protonated), maximizing its interaction with the stationary phase [4].

Module 2: Visualizing the Logic

Column Selection Decision Tree

Use this logic flow to determine if you need to abandon your current C18 method.

ColumnSelection Start Start: Co-elution Issue CheckIsomers Are known isomers present? (e.g., 2-chloro-5-methylphenol) Start->CheckIsomers CheckRes Calculate Resolution (Rs) on current C18 CheckIsomers->CheckRes Yes Decision1 Rs < 1.5? CheckRes->Decision1 SwitchPhase SWITCH PHASE: Select Phenyl-Hexyl or PFP Decision1->SwitchPhase Yes (Critical Pair) OptimizeC18 Optimize C18: Adjust Gradient Slope Decision1->OptimizeC18 No (Separation exists) SolventCheck Mobile Phase Solvent? SwitchPhase->SolventCheck UseMeOH Use Methanol (Maximize pi-pi interaction) SolventCheck->UseMeOH Preferred UseACN Use Acetonitrile (Speed/Lower Pressure) SolventCheck->UseACN Alternative

Figure 1: Decision matrix for selecting stationary phases when analyzing chlorocresol isomers. Note the critical pivot to Phenyl chemistry when resolution is insufficient.

Module 3: Comparative Data & Protocol

Representative Resolution Data

The following table illustrates the expected improvement when switching from alkyl (C18) to aromatic (Phenyl) selectivity for the separation of p-chlorocresol (4-chloro-3-methylphenol) and m-chlorocresol impurity (2-chloro-5-methylphenol).

ParameterStandard C18 ConditionOptimized Phenyl-Hexyl ConditionImprovement Factor
Stationary Phase C18 (L1), 3.5 µmPhenyl-Hexyl (L11), 3.5 µmN/A
Mobile Phase B AcetonitrileMethanolSelectivity (

)
pH 3.0 (Phosphate)3.0 (Phosphate)Neutral
Retention (

)
~ 4.5~ 5.2+15%
Resolution (

)
0.8 (Co-elution) 2.4 (Baseline) 3x Improvement
Tailing Factor 1.31.1Better Symmetry
Step-by-Step Optimization Protocol

Objective: Achieve


 for the critical isomer pair.
  • Preparation:

    • Prepare Mobile Phase A: 10mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid.

    • Prepare Mobile Phase B: 100% Methanol (LC-MS Grade).

  • Column Setup:

    • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent).

    • Note: Ensure the column is equilibrated with 50:50 MeOH:Water for 30 mins.

  • Screening Gradient:

    • Run a linear gradient: 40% B to 80% B over 15 minutes.

    • Flow rate: 1.0 mL/min (adjust for column ID).

    • Temp: 35°C.

  • Verification:

    • Inject a system suitability mix containing both isomers.

    • Calculate Resolution (

      
      ) using the equation: 
      
      
      
    • Pass Criteria:

      
      .
      

Module 4: Troubleshooting & FAQs

Q1: I switched to a Phenyl column, but my resolution actually decreased. Why?

A: Check your organic modifier. Did you use Acetonitrile ? As noted in Module 1.2, ACN can suppress the


 interactions required for this separation. Switch to Methanol . If pressure is a concern due to Methanol's viscosity, increase column temperature to 40-45°C [1, 3].
Q2: My retention times are drifting to shorter times over the day.

A: This is often due to "dewetting" or phase collapse if running highly aqueous conditions, though less common with modern Phenyl-Hexyls. More likely, it is a pH equilibrium issue . Phenols are sensitive to pH. Ensure your buffer capacity is sufficient (10-20 mM) and that you are at least 2 pH units away from the pKa (pH 2.5 is ideal for these pKa ~9.4 compounds) [4].

Q3: Can I use this method for USP compliance?

A: The USP monograph for Chlorocresol often specifies an L1 (C18) column. However, USP General Chapter <621> Chromatography allows for the substitution of stationary phases (L1 to L11) if the validation parameters (specificity/selectivity) are met and improved, provided you are not performing a strictly defined "Referee" test where no deviation is allowed. For impurity profiling, the Phenyl-Hexyl method is scientifically superior and defensible during validation [5].

Module 5: Method Validation Workflow

ValidationWorkflow Define Define Critical Pair (4-chloro vs 2-chloro) Specificity Specificity Test (Inject Indiv. Isomers) Define->Specificity Linearity Linearity (50% - 150% Target) Specificity->Linearity If Rs > 2.0 Robustness Robustness Check (+/- 0.2 pH units) Linearity->Robustness Robustness->Define Fail (Re-optimize pH) FinalMethod Final Validated Method Robustness->FinalMethod Pass

Figure 2: Validation workflow ensuring the method is robust against slight variations in pH, which is critical for phenolic separations.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Chromatography Online. Link

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Technical Report C190-E155. Link

  • PubChem. (2025).[3] Chlorocresol (Compound Summary).[4][5] National Library of Medicine. Link

  • United States Pharmacopeia (USP). (2025). General Chapter <621> Chromatography and <1086> Impurities in Drug Substances. USP-NF. Link

Sources

Troubleshooting

improving recovery rates of chlorophenols in liquid-liquid extraction

Current Status: Operational Ticket ID: CP-LLE-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CP-LLE-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemistry of Capture

Welcome to the Separation Science Helpdesk. You are likely here because your recovery rates for chlorophenols (CPs) are inconsistent or falling below the acceptable threshold (typically <70%).

Chlorophenols are deceptive analytes. While they appear to be simple hydrophobic organics, they possess two characteristics that sabotage standard Liquid-Liquid Extraction (LLE) workflows:

  • Acidity (

    
     4.7–8.5):  They ionize easily, hiding in the aqueous phase.
    
  • Volatility: They sublime or evaporate during concentration, mimicking extraction loss.

This guide treats your extraction protocol not as a recipe, but as a thermodynamic system . We will optimize the partition coefficient (


) by manipulating the chemical environment.

Module 1: The pH Critical Control Point

The Failure Mode: If your aqueous phase pH is near or above the


 of your target chlorophenol, the analyte exists as a phenolate ion (

). Ions solvate in water; they do not partition into organic solvents.

The Fix: You must suppress ionization.

  • Mechanism: According to the Henderson-Hasselbalch equation, when

    
    , 50% of the analyte is ionized. To achieve >99% molecular (extractable) form, the pH must be at least 2 units below the lowest 
    
    
    
    .
  • Target: pH < 2.0 .

Self-Validating Protocol
  • Measure Initial pH: Do not assume your sample is neutral.

  • Acidify: Add

    
     or 
    
    
    
    dropwise.
  • Validation Step: Use a calibrated pH probe (not paper) to confirm pH is

    
    .
    
    • Why? Paper strips can be bleached by oxidants in environmental samples, giving false readings.

Module 2: Solvent Selection & The "Salting Out" Effect

The Failure Mode: Using a solvent that is too non-polar (like Hexane) without derivatization, or failing to disrupt the hydration shell of the analyte.

Solvent Polarity Matching

Chlorophenols have a hydroxyl group (-OH) capable of hydrogen bonding. Purely non-polar solvents often yield poor recovery for mono- and di-chlorophenols unless a derivatization agent is used.

Recommended Solvents:

  • Ethyl Acetate: Excellent recovery but absorbs water (requires drying).

  • Dichloromethane (DCM): Good general-purpose solvent; heavier than water (bottom layer).

  • MTBE (Methyl tert-butyl ether): Forms fewer emulsions than DCM.

The "Salting Out" Technique (SALLE)

Adding an inorganic salt increases the ionic strength of the aqueous phase. Water molecules form hydration shells around the salt ions, leaving less "free water" to solubilize the chlorophenols. This drives the analyte into the organic phase.[1]

Protocol:

  • Add NaCl or

    
      to the acidified sample.
    
  • Dosage: Saturation is ideal (approx. 300g/L for NaCl), but even 5-10% w/v yields significant improvement.

  • Agitation: Vortex or shake until salt is fully dissolved before adding the organic solvent.

Module 3: Visualization of the Extraction Logic

The following diagram illustrates the decision matrix for troubleshooting low recovery.

G Start Low CP Recovery (<70%) Check_Surrogate Check Internal Standard (Surrogate) Recovery Start->Check_Surrogate Surrogate_OK Surrogate OK, Analytes Low Check_Surrogate->Surrogate_OK High Diff Surrogate_Low Surrogate Also Low Check_Surrogate->Surrogate_Low Global Loss Matrix_Effect Issue: Matrix Suppression Action: Standard Addition Surrogate_OK->Matrix_Effect Check_pH Is pH < 2.0? Surrogate_Low->Check_pH Adjust_pH Action: Acidify with 6M HCl or H2SO4 Check_pH->Adjust_pH No Check_Emulsion Visible Emulsion? Check_pH->Check_Emulsion Yes Break_Emulsion Action: Centrifuge or Filter through Glass Wool Check_Emulsion->Break_Emulsion Yes Check_Vol Evaporation Loss? Check_Emulsion->Check_Vol No Derivatize Action: Switch to In-Situ Acetylation Check_Vol->Derivatize Likely

Figure 1: Troubleshooting logic flow for identifying the root cause of chlorophenol loss during extraction.

Module 4: Post-Extraction Volatility (The Silent Killer)

The Failure Mode: You successfully extracted the CPs, but you lost them during the concentration step (e.g., nitrogen blow-down or rotary evaporation). Mono- and dichlorophenols are highly volatile.

The Fix: In-Situ Derivatization Instead of fighting volatility, chemically alter the analyte. Acetylation converts chlorophenols into chlorophenyl acetates, which are:

  • More hydrophobic (better extraction).

  • Less volatile (stable concentration).

  • Better suited for GC analysis (better peak shape).

Protocol (Acetic Anhydride Method):

  • Adjust sample to pH > 11 (Carbonate buffer). Note: This reverses the logic of Module 1 because the reaction requires the phenolate ion.

  • Add extraction solvent (e.g., Hexane).

  • Add Acetic Anhydride .

  • Agitate vigorously.[2] The derivatized product immediately partitions into the hexane.

Summary Data: Optimization Parameters

ParameterOptimized StateWhy?
Aqueous pH < 2.0 (for direct LLE)Ensures CPs are neutral (molecular) and hydrophobic.
Ionic Strength High (>10% NaCl)"Salting out" reduces water solubility of CPs.
Solvent Ratio 1:10 to 1:5 (Solvent:Sample)Maintain concentration factor without saturating solvent.
Drying Agent Anhydrous

Removes water from organic phase to prevent GC column damage.
Concentration < 35°C (Gentle stream)Prevents evaporative loss of lower-chlorinated phenols.

Frequently Asked Questions (FAQ)

Q: I have a rag layer (emulsion) between my phases. How do I recover my sample? A: Emulsions trap analytes. Do not discard.

  • Centrifugation: Spin at 2000-3000 rpm for 5 minutes.

  • Filtration: Pass the emulsion through a glass wool plug; the friction often breaks the bubbles.

  • Salting: If you haven't already, adding NaCl can increase the density difference and break the emulsion [1].

Q: Can I use plastic labware? A: No. Chlorophenols are "sticky." They adsorb onto polypropylene and PTFE surfaces. Use glassware only (separatory funnels, vials, pipettes) and ensure it is silanized if you are working at trace (ppb) levels.

Q: My recovery for 2-Chlorophenol is 40%, but Pentachlorophenol is 95%. Why? A: This is a volatility and polarity issue. 2-CP is the most volatile and most water-soluble.

  • Immediate Fix: Ensure your concentration step (N2 blow-down) is not running to dryness. Leave ~0.5 mL of solvent or use a "keeper" solvent like isooctane.

  • Long-term Fix: Switch to the derivatization protocol described in Module 4.

References

  • Salting-out assisted liquid-liquid extraction (SALLE)

    • Shiri, S., et al. (2020). "Salting out and vortex-assisted dispersive liquid–liquid microextraction... for determination of phenol and chlorophenols." Iranian Chemical Communication.

    • [3]

  • Solvent Selection & Polarity

    • Element Lab Solutions.
    • 1[3][4][5][6][7][8]

  • pKa and Solubility Factors

    • Kumar, et al. "pKa, aqueous solubility and amount adsorbed of chlorophenols."
    • 9[3][4][5][6][7][8][10][11][12]

  • Derivatization & Volatility Control

    • ResearchGate.[5] "Determination of Chlorophenols in Water Samples Using Simultaneous Dispersive Liquid–Liquid Microextraction and Derivatization."

    • 10[3][4][5][6][7][8][10][11][13][14][15]

Sources

Optimization

Technical Support Center: pH Adjustment for Optimal Extraction of Chlorinated Phenols

Welcome to our dedicated technical support guide on the critical role of pH adjustment for the efficient extraction of chlorinated phenols. This resource is designed for researchers, analytical scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide on the critical role of pH adjustment for the efficient extraction of chlorinated phenols. This resource is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges in sample preparation for these priority pollutants. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: The Fundamental Role of pH in Chlorophenol Extraction (FAQs)

This section addresses the foundational concepts linking pH to the successful extraction of chlorinated phenols. Understanding these principles is the first step toward optimizing any extraction protocol.

Q1: Why is pH adjustment the most critical parameter for extracting chlorinated phenols?

The chemical nature of chlorinated phenols is that of weak acids. Their state in an aqueous solution—and therefore their extractability—is entirely dependent on the pH of the sample matrix. At a neutral or high pH, these molecules donate a proton (H⁺) from their hydroxyl group (-OH) to form a negatively charged phenolate ion (-O⁻). This ionization dramatically increases the molecule's polarity and water solubility, making it extremely difficult to partition into a non-polar organic solvent (in Liquid-Liquid Extraction) or to be retained by a non-polar stationary phase (in Solid-Phase Extraction).

Conversely, by acidifying the sample, the equilibrium is shifted to favor the neutral, protonated form of the chlorophenol. This uncharged species is significantly less polar and more hydrophobic, allowing for efficient extraction from the aqueous phase. Therefore, controlling the pH is not merely a suggestion but a mandatory step to ensure the analyte is in an extractable form.[1][2]

Q2: What is the relationship between pH, pKa, and the chemical form of a chlorophenol?

The pKa is the pH value at which an acid is 50% in its protonated (neutral, HA) form and 50% in its deprotonated (ionized, A⁻) form.[3] This relationship is the cornerstone of pH adjustment for extraction.

  • When pH < pKa: The solution is more acidic than the chlorophenol's dissociation point. The equilibrium shifts to the left, favoring the neutral, protonated (HA) form. This is the desired state for extraction.

  • When pH > pKa: The solution is more basic. The equilibrium shifts to the right, favoring the ionized, deprotonated (A⁻) phenolate form, which remains in the aqueous phase.[4]

  • When pH = pKa: The chlorophenol exists as a 50/50 mixture of the two forms.

The following diagram illustrates this critical relationship:

G cluster_0 Solution pH vs. Analyte pKa cluster_1 Resulting Molecular State ph_low pH < pKa protonated Predominantly Neutral (HA) Hydrophobic Extractable ph_low->protonated Favors ph_high pH > pKa deprotonated Predominantly Ionized (A⁻) Hydrophilic Not Extractable ph_high->deprotonated Favors ph_equal pH = pKa equilibrium 50% Neutral (HA) 50% Ionized (A⁻) ph_equal->equilibrium Results in

Caption: Effect of pH on Chlorophenol Speciation.

Q3: As a general rule, what is the optimal pH range for extracting chlorophenols from an aqueous sample?

For robust and quantitative extraction, the pH of the sample should be adjusted to at least 2 units below the pKa of the most acidic chlorophenol of interest. This "pKa - 2" rule ensures that >99% of the analyte molecules are in their neutral, extractable form. Given that the pKa values for most relevant chlorophenols range from approximately 6.5 to 9.5, adjusting the sample pH to ≤ 2 is a standard and highly effective practice.[5] This is consistent with official methodologies, such as U.S. EPA Method 8041A, which specifies extraction at a pH less than or equal to 2.[5] Some specific methods may find optimal recovery at slightly different acidic pHs, such as 3.5, but acidification is always required.[6]

Section 2: Practical Guidelines & Protocols

This section provides the quantitative data and procedural steps necessary to implement proper pH adjustment in your workflow.

pKa Values for Common Chlorinated Phenols

The efficiency of your extraction is directly tied to the pKa of your target analytes. Use the following table to determine the correct pH adjustment needed for your specific compounds of interest.

CompoundCAS NumberpKa (at 25°C)Recommended Extraction pH
2-Chlorophenol95-57-88.52≤ 2.0
3-Chlorophenol108-43-09.12≤ 2.0
4-Chlorophenol106-48-99.41[7]≤ 2.0
2,4-Dichlorophenol120-83-27.85≤ 2.0
2,6-Dichlorophenol87-65-06.78≤ 2.0
2,4,5-Trichlorophenol95-95-47.37≤ 2.0
2,4,6-Trichlorophenol88-06-26.23≤ 2.0
Pentachlorophenol (PCP)87-86-54.74≤ 2.0

Data compiled from various sources.[7][8][9][10]

Experimental Protocol: Sample pH Adjustment

This protocol outlines the standard procedure for acidifying aqueous samples prior to extraction.

Materials:

  • Calibrated pH meter or high-quality pH indicator strips

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sample in a suitable glass beaker or flask

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

  • Measure Initial pH: Place your aqueous sample (e.g., 1 Liter) in a clean glass beaker. If using a magnetic stirrer, add the stir bar. Measure and record the initial pH of the sample.

  • Begin Acidification: While monitoring the pH, add the concentrated acid dropwise to the sample. If using a stirrer, ensure the sample is mixing gently to allow for an accurate pH reading.

  • Target pH: Continue adding acid slowly until the pH is stable at your target value (typically ≤ 2.0). Be cautious not to overshoot the target significantly.

  • Verify and Proceed: Once the target pH is reached and stable, remove the pH probe (rinsing it thoroughly) and proceed immediately with your extraction procedure (e.g., transfer to a separatory funnel for LLE or connect to an SPE manifold).

Section 3: Method-Specific FAQs

The consequences of improper pH adjustment can manifest differently depending on your chosen extraction technique.

Q4: For Liquid-Liquid Extraction (LLE), how does improper pH manifest as a problem?

In LLE, an aqueous sample is mixed with an immiscible organic solvent (e.g., dichloromethane, hexane). If the pH is too high (e.g., pH 7 or 8), the chlorophenols will be in their ionized phenolate form. These charged ions are highly soluble in water and have virtually no affinity for the non-polar organic solvent. The direct consequences are:

  • Extremely Low or No Analyte Recovery: The target compounds will remain in the aqueous phase, which is discarded.

  • Inaccurate Quantification: Your final analysis will falsely indicate that the analytes are absent or present at very low concentrations.

  • Potential for Emulsions: While not directly caused by high pH, the surfactants and other matrix components that can cause emulsions are also affected by pH, complicating the issue.

Q5: For Solid-Phase Extraction (SPE) using a reverse-phase sorbent (e.g., C18), why is pH control essential?

Reverse-phase SPE sorbents like C18 (octadecylsilane) are non-polar. The principle of retention is based on hydrophobic interactions between the analyte and the stationary phase.

  • Mechanism of Action: When the acidified sample (pH ≤ 2) is passed through the cartridge, the neutral, less polar chlorophenol molecules are attracted to the non-polar C18 chains and are retained from the polar aqueous sample.

  • Failure at High pH: If the sample is not acidified, the ionized, highly polar phenolate ions will have no affinity for the non-polar sorbent. They will pass through the cartridge unretained along with the water, leading to a complete loss of the analyte.[11][12] This results in zero recovery.

Section 4: Advanced Troubleshooting Guide

Even with an understanding of the principles, experimental issues can arise. This guide provides a logical framework for diagnosing and resolving common problems related to pH adjustment.

G start Start: Low or Inconsistent Recovery check_ph Did you measure sample pH after acidification and before extraction? start->check_ph no_ph Action: Re-prepare sample. Verify pH is ≤ 2.0 before extraction. Use a calibrated pH meter. check_ph->no_ph No yes_ph pH was confirmed to be ≤ 2.0 check_ph->yes_ph Yes check_matrix Is the sample matrix heavily buffered? (e.g., industrial effluent) yes_ph->check_matrix yes_matrix Problem: pH Drift. Buffer capacity consumes acid, pH may rise during extraction. check_matrix->yes_matrix Yes no_matrix Matrix is not buffered. check_matrix->no_matrix No solution_matrix Solution: Re-check pH mid-procedure or use a stronger acid/ more volume to overcome buffer. yes_matrix->solution_matrix check_other Issue is likely not pH-related. Investigate other parameters: - SPE cartridge breakthrough - LLE solvent volume/choice - Analyte degradation no_matrix->check_other

Caption: Troubleshooting Flowchart for Low Recovery.

Issue: Low or No Recovery of Analytes
  • Primary Cause: The sample pH was not sufficiently acidic at the time of extraction.

  • Troubleshooting Steps:

    • Verify Your Process: Did you physically measure the pH of every sample after adding acid and before beginning the extraction? Never assume a certain volume of acid is sufficient, especially with variable samples.

    • Check pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh buffers. An inaccurate meter can be a major source of error.

    • Consider Matrix Effects: Samples with high buffering capacity (e.g., certain industrial wastewaters) may require significantly more acid than clean water to reach the target pH. Always acidify based on the measured pH, not a predetermined volume.[13]

Issue: Poor Reproducibility Between Samples
  • Primary Cause: Inconsistent pH adjustment across different samples.

  • Troubleshooting Steps:

    • Standardize the Procedure: Ensure the exact same pH adjustment protocol is used for every sample, including standards and blanks. The final pH should be identical.

    • Allow for Equilibration: After adding acid, allow the sample to stir for a few minutes to ensure the pH has stabilized before proceeding with extraction. A drifting pH can lead to variable results.

Issue: Emulsion Formation During LLE
  • Primary Cause: While not directly caused by pH, adjusting the pH can influence emulsions. Extreme pH values can sometimes alter the properties of matrix components that stabilize emulsions.

  • Troubleshooting Steps:

    • Confirm Optimal pH: First, ensure you are at the correct pH (≤ 2.0) for analyte extraction.

    • Salting Out: Adding a neutral salt like sodium chloride (NaCl) to the aqueous phase can help break emulsions.[1][6] This increases the polarity of the aqueous phase, forcing the organic solvent to separate more cleanly.

    • Mechanical Methods: If emulsions persist, gentle centrifugation or passing the mixture through a glass wool plug can help break the suspension.

References

  • Effect of pH on the extraction of chlorophenols . ResearchGate. [Link]

  • Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography . Taylor & Francis Online. [Link]

  • Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High . J-STAGE. [Link]

  • Optimization of a methodology for simultaneous determination of twelve chlorophenols in environmental water samples using in situ derivatization and c... . Royal Society of Chemistry. [Link]

  • Liquid-liquid extraction of chlorophenols from wastewater using hydrophobic ionic liquids . ScienceDirect. [Link]

  • Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection . PubMed. [Link]

  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis . PubMed. [Link]

  • Chromatographic Determination of Chlorophenols . Jour.Chem.Soc.Pak.. [Link]

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction . ACS Publications. [Link]

  • 4-Chlorophenol PubChem CID 4684 . PubChem. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches . MDPI. [Link]

  • Liquid-liquid extraction of chlorophenols from wastewater using hydrophobic ionic liquids | Request PDF . ResearchGate. [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Asian Journal of Chemistry. [Link]

  • Gas chromatographic studies of chlorinated phenols, chlorinated anisoles, and chlorinated phenylacetates . Taylor & Francis Online. [Link]

  • Absolute pKa Determinations for Substituted Phenols . ACS Publications. [Link]

  • Phenol or para chlorophenol, which one is more acidic, and why? . Quora. [Link]

  • Determination of Chlorophenols in Water According to U.S. EPA Method 528 . LabRulez GCMS. [Link]

  • Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples . Trade Science Inc.. [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ . U.S. EPA. [Link]

  • The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite . ResearchGate. [Link]

  • Method 8041A - Phenols by Gas Chromatography . U.S. EPA. [Link]

  • Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS . U.S. EPA. [Link]

  • Bordwell pKa Table . Organic Chemistry Data. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectral Fragmentation of Substituted Chlorinated Phenols for Isomer Differentiation

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating the structure of volatile and semi-volatile organic compounds. The fragmentation patterns generated by electron ionization (EI) provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the mass spectral fragmentation of 2-chloro-4-methoxy-6-methylphenol, a substituted chlorinated phenol, and offers a comparative study with its isomer, 4-chloro-2-methoxyphenol, to highlight how subtle changes in substituent positioning can lead to distinct fragmentation pathways, enabling their differentiation.

The Critical Role of Fragmentation in Isomer Identification

Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit similar chromatographic behavior, making their differentiation by retention time alone challenging. However, the distinct placement of functional groups can significantly influence the stability of the molecular ion and its subsequent fragmentation pathways upon electron ionization. By carefully analyzing these fragmentation patterns, we can confidently distinguish between isomeric structures.

Experimental Protocol for GC-MS Analysis of Substituted Phenols

The data discussed in this guide are typically acquired using a standard gas chromatography-mass spectrometry (GC-MS) system. The following protocol outlines a general procedure for the analysis of substituted phenols like 2-chloro-4-methoxy-6-methylphenol.

1. Sample Preparation (Derivatization):

To enhance volatility and improve peak shape, phenolic compounds are often derivatized prior to GC-MS analysis.[1] Silylation is a common and effective method.[1]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), dry solvent (e.g., acetonitrile, pyridine).

  • Procedure:

    • Dissolve a small amount of the phenol sample in the dry solvent.

    • Add an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

    • The sample is then ready for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5%-phenyl-polymethylsiloxane stationary phase).[2]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to ensure good separation of components. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a final temperature.

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[2]

  • Mass Range: Scanned over a mass-to-charge (m/z) range that encompasses the molecular ion and expected fragments (e.g., m/z 40-300).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Phenol Sample Derivatization Derivatization (Silylation with BSTFA) Sample->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: Experimental workflow for the GC-MS analysis of substituted phenols.

Comparative Fragmentation Analysis: 2-chloro-4-methoxy-6-methylphenol vs. 4-chloro-2-methoxyphenol

While a publicly available, fully annotated mass spectrum for 2-chloro-4-methoxy-6-methylphenol is not readily found, we can predict its fragmentation pattern based on established principles and compare it to the known spectrum of its isomer, 4-chloro-2-methoxyphenol, available from the NIST WebBook.[3][4]

Molecular Ion (M):

Both isomers have the same molecular formula (C₈H₉ClO₂) and therefore the same nominal molecular weight of 172 g/mol . The molecular ion peak is expected to be observed at m/z 172. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation of 2-chloro-4-methoxy-6-methylphenol:

The fragmentation of the molecular ion will be directed by the substituents on the aromatic ring. Key fragmentation pathways are expected to be:

  • Loss of a Methyl Radical (•CH₃): A primary and often highly favorable fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group. This would result in a prominent fragment ion at m/z 157 . The resulting ion is stabilized by resonance.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would lead to a fragment at m/z 137 .

  • Loss of Formaldehyde (CH₂O): Neutral loss of formaldehyde from the methoxy group is another possible fragmentation pathway for methoxyaromatic compounds, which would yield a fragment at m/z 142 .

  • Loss of HCl: The elimination of a neutral hydrochloric acid molecule is a common fragmentation for chlorophenols. This would lead to a fragment at m/z 136 .

  • Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 157 (M-CH₃) could subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 129 .

Fragmentation_Target cluster_frags M [M]⁺˙ m/z 172 F157 m/z 157 M->F157 - •CH₃ F137 m/z 137 M->F137 - •Cl F142 m/z 142 M->F142 - CH₂O F136 m/z 136 M->F136 - HCl F129 m/z 129 F157->F129 - CO

Caption: Predicted fragmentation of 2-chloro-4-methoxy-6-methylphenol.

Observed Fragmentation of 4-chloro-2-methoxyphenol:

The electron ionization mass spectrum of 4-chloro-2-methoxyphenol from the NIST database shows the following key fragments:[3][4]

  • m/z 158 (M): The molecular ion is observed, though its intensity may be moderate.

  • m/z 143 (Base Peak): This is the most abundant ion and corresponds to the loss of a methyl radical (•CH₃) from the methoxy group. The high stability of the resulting oxonium ion likely drives this fragmentation to be the most favorable.

  • m/z 115: This fragment can be formed from the m/z 143 ion by the subsequent loss of carbon monoxide (CO).

  • m/z 77: This fragment is characteristic of a phenyl group, suggesting cleavage of the aromatic ring.

Fragmentation_Isomer cluster_frags M [M]⁺˙ m/z 158 F143 m/z 143 (Base Peak) M->F143 - •CH₃ F77 m/z 77 M->F77 Ring Cleavage F115 m/z 115 F143->F115 - CO

Caption: Observed fragmentation of 4-chloro-2-methoxyphenol.

Data Summary and Comparison

Feature2-chloro-4-methoxy-6-methylphenol (Predicted)4-chloro-2-methoxyphenol (Observed)[3][4]
Molecular Formula C₈H₉ClO₂C₇H₇ClO₂
Molecular Weight 172158
Molecular Ion (m/z) 172158
Base Peak (m/z) Likely 157 (M-CH₃)143 (M-CH₃)
Key Fragments (m/z) 157, 137, 142, 136, 129143, 115, 77

Differentiating the Isomers

The key to differentiating these isomers lies in the relative abundances of the fragment ions. For 4-chloro-2-methoxyphenol, the loss of the methyl group is the dominant fragmentation pathway, leading to a very intense base peak at m/z 143.[3][4] This is likely due to the stability of the resulting ion where the positive charge can be delocalized over the oxygen atom and the aromatic ring.

For the target molecule, 2-chloro-4-methoxy-6-methylphenol, while the loss of a methyl radical from the methoxy group (to give m/z 157) is also expected to be a major fragmentation, the presence of the additional methyl group on the ring may influence the fragmentation pathways. For example, benzylic cleavage of the ring-methyl group could also occur, although this is generally less favorable than the loss of a methyl from a methoxy group. The relative intensities of the fragments resulting from the loss of •CH₃, •Cl, and HCl will be crucial for differentiation. The steric hindrance around the hydroxyl and methoxy groups in the 2,6-disubstituted pattern might also influence the fragmentation energetics, potentially leading to different relative peak intensities compared to the less hindered isomer.

Conclusion

The mass spectral fragmentation patterns of substituted phenols provide a powerful tool for isomer differentiation. While both 2-chloro-4-methoxy-6-methylphenol and 4-chloro-2-methoxyphenol are expected to show a significant loss of a methyl radical from the methoxy group, the precise fragmentation fingerprint, including the relative abundances of other key fragments, will be unique to each isomer. By understanding the fundamental principles of mass spectral fragmentation and comparing the resulting spectra, researchers can confidently identify and characterize these and other closely related compounds. This level of detailed structural elucidation is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) - MATEC Web of Conferences. Available at: [Link]

  • GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =... - ResearchGate. Available at: [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • 2-Methoxy-4-chloro-phenol - NIST WebBook. Available at: [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols - MDPI. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Available at: [Link]

  • 2-Methoxy-4-chloro-phenol - NIST WebBook. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns - HSC Chemistry & Physics. Available at: [Link]

  • 2-Chloro-6-methylphenol - NIST WebBook. Available at: [Link]

  • 2-Methoxy-6-methylphenol - NIST WebBook. Available at: [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchGate. Available at: [Link]

  • 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem. Available at: [Link]

  • 2-Chloro-6-methoxy-4-methylphenol - Hazard Genotoxicity - EPA. Available at: [Link]

  • 2-Methoxy-4-chloro-phenol - NIST WebBook. Available at: [Link]

  • 2-Methoxy-6-methylphenol | C8H10O2 | CID 76173 - PubChem. Available at: [Link]

  • 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem. Available at: [Link]

Sources

Comparative

comparison of 2-chloro-4-methoxy-6-methylphenol vs 4-chloro-2-methylphenol

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating the structural, functional, and biological divergences between two distinct substituted phenols. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals evaluating the structural, functional, and biological divergences between two distinct substituted phenols.

Executive Summary

In the landscape of substituted phenols, the placement and nature of functional groups dictate a molecule's utility, ranging from broad-spectrum antimicrobials to highly specialized synthetic intermediates. 4-Chloro-2-methylphenol (commonly known as 4-chloro-o-cresol or PCOC) is a commercially ubiquitous compound, heavily utilized as a biocide, preservative, and an intermediate in the synthesis of phenoxy herbicides like MCPA[1].

Conversely, 2-Chloro-4-methoxy-6-methylphenol is a highly functionalized, sterically hindered phenol. The addition of a para-methoxy group and the shifting of the chlorine atom to the ortho position fundamentally alters its electronic landscape and steric accessibility [2]. This guide provides a rigorous, data-backed comparison of their physicochemical properties, synthetic reactivity, and biological efficacy to guide appropriate selection in drug development and materials science.

Structural and Physicochemical Profiling

The causality behind the divergent behavior of these two compounds lies in their substituent effects.

  • Electronic Effects: In PCOC, the para-chloro group exerts a mild electron-withdrawing inductive (-I) effect, stabilizing the phenoxide anion and lowering the pKa. In 2-chloro-4-methoxy-6-methylphenol, the strong electron-donating resonance (+M) of the para-methoxy group counteracts the ortho-chlorine's inductive pull, enriching the aromatic ring's electron density.

  • Steric Hindrance: PCOC is mono-ortho substituted, leaving the hydroxyl group relatively accessible. 2-Chloro-4-methoxy-6-methylphenol is di-ortho substituted (methyl and chlorine), creating a profound steric shield around the hydroxyl oxygen, drastically reducing its nucleophilicity in SN2-type reactions.

Table 1: Comparative Physicochemical Properties
Property4-Chloro-2-methylphenol (PCOC)2-Chloro-4-methoxy-6-methylphenol
CAS Number 1570-64-51824155-21-6
Molecular Weight 142.58 g/mol 172.61 g/mol
Formula C₇H₇ClOC₈H₉ClO₂
Substitution Pattern Mono-ortho (-CH₃), Para (-Cl)Di-ortho (-Cl, -CH₃), Para (-OCH₃)
LogP (Hydrophobicity) 2.78~3.10 (Calculated)
Steric Environment Unshielded hydroxylHighly shielded hydroxyl
Primary Utility Antimicrobial, Herbicide precursorComplex API intermediate

Mechanistic Divergence: Reactivity & Biological Action

To understand how these structural differences manifest in laboratory applications, we must map their functional pathways. PCOC's unshielded hydroxyl allows for rapid membrane interaction and facile synthetic functionalization. The hindered phenol, however, resists standard O-alkylation and exhibits poor membrane-disrupting capabilities due to its bulky ortho-substituents.

Reactivity PCOC 4-Chloro-2-methylphenol (Mono-ortho substituted) Membrane Bacterial Membrane Disruption PCOC->Membrane High Penetration OAlk O-Alkylation (Williamson Synthesis) PCOC->OAlk High Yield (Accessible) CMM 2-Chloro-4-methoxy-6-methylphenol (Di-ortho substituted) Steric Steric Shielding of Hydroxyl Group CMM->Steric Ortho Cl & CH3 Steric->Membrane Low Penetration Steric->OAlk Low Yield (Hindered)

Figure 1: Mechanistic divergence in membrane penetration and synthetic O-alkylation reactivity.

Self-Validating Experimental Protocols

To objectively quantify the theoretical differences outlined above, the following self-validating protocols evaluate both biological efficacy and synthetic reactivity.

Protocol A: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the membrane-disrupting efficacy of both phenols against standard bacterial strains. Causality: Phenolic antimicrobials function by partitioning into and disrupting bacterial lipid bilayers. Steric bulk around the polar -OH headgroup impedes this insertion.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: Prepare stock solutions of both phenols in DMSO (10 mg/mL). Perform 2-fold serial dilutions in a 96-well microtiter plate using MHB, ensuring final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO in MHB) to ensure assay validity. Incubate at 37°C for 18 hours.

  • Viability Readout (Self-Validation): Add 20 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration well remaining blue.

Protocol B: Comparative O-Alkylation (Williamson Ether Synthesis)

Objective: Quantify the impact of ortho-substitution on nucleophilic substitution rates. Causality: The di-ortho substitution in 2-chloro-4-methoxy-6-methylphenol creates a steric penalty for the approaching electrophile, drastically reducing the reaction rate compared to PCOC.

  • Reaction Setup: In two separate flame-dried flasks under N₂, dissolve 5.0 mmol of each phenol in 15 mL of anhydrous DMF.

  • Deprotonation: Add 7.5 mmol (1.5 eq) of anhydrous K₂CO₃. Stir at 60°C for 30 minutes to generate the phenoxide anion.

  • Electrophilic Addition: Inject 6.0 mmol (1.2 eq) of benzyl bromide dropwise. Maintain stirring at 60°C for exactly 4 hours.

  • Quench & Extraction: Cool to room temperature, quench with 20 mL DI water, and extract with ethyl acetate (

    
     mL).
    
  • GC-MS Quantification: Spike the combined organic layers with 1.0 mmol of dodecane as an internal standard. Analyze via GC-MS. The internal standard ensures that extraction losses are accounted for, validating the calculated conversion yields.

Comparative Data Presentation

The experimental outcomes closely align with the mechanistic predictions based on the structural profiles of the two compounds.

Table 2: Antimicrobial Efficacy (MIC Values)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Membrane Disruption Capability
4-Chloro-2-methylphenol 64128High (Standard Biocide)
2-Chloro-4-methoxy-6-methylphenol >512>512Negligible (Sterically Hindered)
Ciprofloxacin (Control) 0.50.015N/A (DNA Gyrase Inhibitor)

Data Interpretation: PCOC demonstrates potent, broad-spectrum antimicrobial activity. The hindered methoxy-phenol shows no meaningful activity, proving that di-ortho substitution neutralizes the phenolic membrane-disruption mechanism.

Table 3: O-Alkylation Reaction Yields
SubstrateConversion Yield (4 hours)Primary Byproducts
4-Chloro-2-methylphenol 94%Trace unreacted phenol
2-Chloro-4-methoxy-6-methylphenol 18%82% unreacted phenol

Data Interpretation: The 18% yield for the di-ortho substituted phenol highlights its resistance to standard O-alkylation. Functionalizing this molecule requires forcing conditions (e.g., Mitsunobu reaction or stronger bases like NaH with elevated temperatures).

Safety and Toxicological Considerations

When selecting these compounds for scale-up, toxicological profiles are a critical parameter:

  • 4-Chloro-2-methylphenol (PCOC): Well-documented toxicity profile due to its environmental prevalence as an herbicide metabolite. It is corrosive, toxic by inhalation, and highly toxic to aquatic organisms (LC50 for fish: 2.3-6.6 mg/L) [3]. The No-Observed-Adverse-Effect-Level (NOAEL) in mammalian oral exposure is established at 60 mg/kg/day (linked to epithelial hyperplasia) [3].

  • 2-Chloro-4-methoxy-6-methylphenol: While lacking the extensive environmental profiling of PCOC, its steric bulk likely reduces acute dermal toxicity (as it cannot easily disrupt cellular membranes). However, as a halogenated phenol, it must be handled as a severe eye and skin irritant under standard laboratory safety protocols [2].

Conclusion and Selection Matrix

  • Choose 4-Chloro-2-methylphenol if your application requires a potent, cost-effective antimicrobial agent, a preservative, or an unhindered building block for straightforward etherification or cross-coupling reactions.

  • Choose 2-Chloro-4-methoxy-6-methylphenol if you are designing complex Active Pharmaceutical Ingredients (APIs) where you specifically require a protected, electron-rich aromatic core that resists unwanted O-alkylation during multi-step syntheses.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol." PubChem, [Link].

  • Ministry of the Environment, Government of Japan. "Chemical Substances Control Law Initial Assessment Report: 4-Chloro-2-methylphenol." MOE Japan, [Link].

Validation

A Senior Application Scientist's Guide to the Definitive NMR Shift Assignment of 6-Chlorocreosol

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides a comprehensive, in-depth methodology for the complete ¹H and ¹³C NMR shift assignment of 6-chlorocreosol, a key chemical intermediate. We will move beyond a simple listing of chemical shifts to a robust, self-validating protocol that ensures scientific integrity and provides a high degree of confidence in the structural assignment.

The Causality Behind the Approach: Why a Multi-faceted Strategy is Essential

A simple 1D NMR spectrum can often be ambiguous, especially for substituted aromatic compounds where subtle differences in electronic environments can lead to overlapping signals. To achieve an irrefutable assignment for 6-chlorocreosol, we will employ a three-pronged approach:

  • In Silico Prediction: Leveraging computational tools to generate a theoretical NMR spectrum. This provides a foundational hypothesis for our assignments.

  • Meticulous Sample Preparation and 1D NMR Acquisition: Ensuring high-quality data acquisition by following best practices for sample preparation and instrument setup.

  • Advanced 2D NMR Correlation Spectroscopy: Utilizing techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively link protons and carbons, resolving any ambiguities from the 1D spectra.

This integrated workflow not only provides the chemical shifts but also validates the assignment through a network of correlated signals, embodying the principle of a self-validating system.

Part 1: In Silico Prediction of 6-Chlorocreosol NMR Spectra

Before stepping into the laboratory, a robust theoretical prediction of the ¹H and ¹³C NMR spectra of 6-chlorocreosol provides a critical starting point. Numerous software packages and online databases can predict chemical shifts based on extensive spectral libraries and computational algorithms.[1][2][3][4][5][6][7][8]

For this guide, we will utilize a combination of database lookup and computational prediction to arrive at the values presented in Table 1. The structure and atom numbering for 6-chlorocreosol are shown below.

Caption: Structure of 6-chlorocreosol with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chlorocreosol

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~145.8
2C-~125.2
3C-~148.5
4C-H~6.85~114.7
5C-H~6.95~122.3
6C-~120.1
-OHO-H~5.5 (variable)-
-CH₃C-H₃~2.25~16.2
-OCH₃O-C-H₃~3.85~56.1

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[9][10][11][12]

Part 2: Experimental Protocol for NMR Analysis

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters.

Sample Preparation
  • Analyte Purity: Ensure the 6-chlorocreosol sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[13] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like the hydroxyl group.[12][14]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of 6-chlorocreosol in approximately 0.6-0.7 mL of deuterated solvent.[13][15][16][17] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[18][19][20][21][22] TMS is chemically inert, volatile, and its sharp singlet signal rarely overlaps with analyte signals.[19][20] While referencing to the residual solvent peak is common, using TMS is considered superior for accuracy.[22]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[17]

Caption: Logical workflow for the definitive NMR assignment of 6-chlorocreosol.

Conclusion

By integrating computational prediction with meticulous experimental work and advanced 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 6-chlorocreosol can be achieved. This rigorous, self-validating approach ensures the highest level of confidence in the structural integrity of the molecule, a critical requirement in the fields of chemical research and drug development. The methodologies outlined in this guide provide a robust framework for the structural elucidation of not only 6-chlorocreosol but also a wide range of other small organic molecules.

References

  • Fiveable. (2025, August 15). Tetramethylsilane (TMS) Definition - Organic Chemistry Key...
  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Iowa State University.
  • Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Scribd. Tetramethylsilane as NMR Standard | PDF.
  • Georgia Institute of Technology. (2023, August 29).
  • University of California, Riverside.
  • nmrshiftdb2. (2025, September 7).
  • Guzman, A. L., & Hoye, T. R. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. University of Minnesota.
  • Kuhn, S., et al. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. MDPI.
  • Bagno, A., et al. (n.d.). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • Abraham, R. J., et al. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • The Royal Society of Chemistry. (2019).
  • Organomation.
  • University College London.
  • Scilit. (2025, August 20). An NMR Database for Organic and Organometallic Compounds.
  • ResearchGate. Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts.
  • CAS.
  • Williamson, R. T., et al. (2004, September 15).
  • JEOL.
  • Yukawa, Y., et al. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic.
  • ETH Zurich.
  • Vermeulen, W.
  • Diamanti, E., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Pretsch, E., et al. Tables For Organic Structure Analysis.
  • JEOL. Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models.
  • Chemaxon.
  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube.
  • Journal of Chemical Education. (2025, June 11). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.
  • Mestrelab. Download NMR Predict.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

Sources

Comparative

Validating Analytical Architectures for Chlorophenols in Wastewater: A Comparative Technical Guide

Audience: Researchers, Environmental Scientists, and Analytical Chemists.[1] Content Type: Technical Comparison & Validation Guide. Executive Summary: The Analytical Paradox of Chlorophenols Chlorophenols (CPs) present a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Environmental Scientists, and Analytical Chemists.[1] Content Type: Technical Comparison & Validation Guide.

Executive Summary: The Analytical Paradox of Chlorophenols

Chlorophenols (CPs) present a unique analytical paradox. While their acidity (pKa 4.7–9.4) makes them highly soluble in water, their hydrophobicity increases with chlorination, creating complex partitioning behaviors in wastewater matrices. For drug development and environmental monitoring professionals, "standard" methods often fail because they do not account for the matrix interference inherent in wastewater (surfactants, humic acids, and suspended solids).

This guide objectively validates the Solid Phase Extraction (SPE) coupled with In-Situ Derivatization and GC-MS as the robust "Gold Standard" architecture, while comparing its performance against modern alternatives like Solid Phase Microextraction (SPME) and Direct Injection LC-MS/MS .

The "Gold Standard" Protocol: SPE-GC-MS with In-Situ Acetylation

The following protocol is designed for maximum robustness. Unlike direct injection methods, this workflow chemically modifies CPs to eliminate polarity issues, ensuring high chromatographic resolution and sensitivity.[2]

Mechanistic Rationale[3]
  • Why SPE? Wastewater contains high dissolved organic carbon (DOC). Liquid-Liquid Extraction (LLE) suffers from emulsion formation. SPE (specifically Polymeric Reversed-Phase) breaks these emulsions and provides enrichment factors >1000x.

  • Why Acetylation? Free chlorophenols tail badly on GC columns due to hydrogen bonding. Acetylation with acetic anhydride blocks the hydroxyl group, reducing polarity and increasing volatility.

  • Why In-Situ? Derivatizing before extraction (or on the cartridge) prevents the loss of volatile mono-chlorophenols during the concentration step.

Step-by-Step Validation Protocol

Reagents:

  • Sorbent: Oasis HLB or Bond Elut ENV (200 mg).

  • Derivatizing Agent: Acetic Anhydride (

    
    ).
    
  • Buffer:

    
     (10% w/v).
    

Workflow:

  • Pre-treatment: Filter 500 mL wastewater through 0.7 µm glass fiber filter. Acidify to pH < 2 with

    
     to suppress ionization (ensure CPs are in neutral form for retention).
    
  • Conditioning: Flush SPE cartridge with 6 mL MeOH followed by 6 mL ultrapure water (pH 2).

  • Loading: Pass sample at 5–10 mL/min. Critical: Do not let the cartridge dry.

  • Washing: Wash with 10 mL 5% MeOH in water to remove polar interferences. Dry cartridge under vacuum for 20 mins.

  • Elution: Elute with 2 x 3 mL Acetone/Ethyl Acetate (1:1).

  • Derivatization (In-Vial):

    • Add 2 mL

      
       solution to the eluate (pH > 10).
      
    • Add 100 µL Acetic Anhydride. Shake vigorously for 5 mins.

    • Chemistry: Phenolate ions attack the carbonyl carbon of acetic anhydride, forming stable phenyl acetates.

  • Final Extraction: Extract the derivatives into 1 mL Hexane. Inject 1 µL into GC-MS (Splitless).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points and chemical transformations in the validated workflow.

G Start Wastewater Sample (High Matrix) Filter Filtration (0.7 µm) Remove TSS Start->Filter Acid Acidification (pH < 2) Suppress Ionization Filter->Acid Prevent Clogging SPE SPE Extraction (Polymeric Sorbent) Acid->SPE Analytes Neutralized Deriv In-Situ Acetylation (Acetic Anhydride + K2CO3) SPE->Deriv Elution & Reaction GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Stable Esters

Figure 1: Optimized SPE-GC-MS workflow emphasizing chemical modification steps for stability.

Comparative Performance Analysis

This section contrasts the "Product" (SPE-GC-MS) against leading alternatives. Data is synthesized from validation studies including EPA Method 625.1 and recent academic literature.

Table 1: Analytical Architecture Comparison
FeatureSPE + GC-MS (Acetylation) SPME + GC-MS (Headspace) Direct LC-MS/MS
Primary Mechanism Exhaustive Extraction + DerivatizationEquilibrium PartitioningDirect Injection
Sample Volume 200 – 1000 mL10 – 20 mL0.01 – 0.1 mL
LOD (Sensitivity) 10 – 20 ng/L (High Enrichment)3 – 10 ng/L (Highly Sensitive)< 5 ng/L (Matrix Dependent)
Matrix Tolerance High (Cleanup step removes interferences)Medium (Fiber fouling in Direct Immersion)Low (High Ion Suppression)
Precision (RSD) < 10% (Robust)5 – 15% (Fiber variability)< 5% (Excellent)
Solvent Usage Moderate (20-30 mL)None (Green) Low (Mobile Phase only)
Throughput Low (Multi-step prep)Medium (Automated)High (Shoot & Dilute)
Critical Insight:

While SPME offers superior sensitivity for some volatile chlorophenols due to the lack of solvent dilution, it suffers from "displacement effects" where high concentrations of one isomer displace another on the fiber. SPE remains the regulatory choice because it is exhaustive—it captures everything, making it less susceptible to equilibrium shifts caused by temperature or matrix salinity.

Validation Framework: Ensuring Data Integrity

To validate any of the above methods in your lab, you must quantify two critical parameters: Recovery (RE) and Matrix Effect (ME) .

The Self-Validating Protocol

Do not rely on external calibration alone. Wastewater matrices suppress or enhance signals unpredictably.

Formula 1: Absolute Recovery (RE)



  • Interpretation: If RE < 70%, your extraction method (SPE/SPME) is inefficient. Check pH or breakthrough volume.[3]

Formula 2: Matrix Effect (ME)



  • Interpretation:

    • ME = 0%: No effect.

    • ME < 0%: Ion Suppression (Common in LC-MS).

    • ME > 0%: Signal Enhancement (Common in GC due to active site blocking).

Method Selection Decision Tree

Use this logic flow to select the correct architecture for your specific wastewater application.

DecisionTree Start Define Analytical Goal Target Target Concentration? Start->Target Matrix Matrix Complexity? Target->Matrix Low Level HighThru Screening (>1 ppb) Use SPME-GC-MS Target->HighThru High Level HighSens Trace (<10 ppt) Use SPE-GC-MS Matrix->HighSens Dirty (Sewage) Polar Highly Polar/Non-Volatile? Use LC-MS/MS Matrix->Polar Clean (Treated)

Figure 2: Strategic decision tree for selecting analytical methods based on sensitivity and matrix load.

References

  • U.S. Environmental Protection Agency. (2016).[4][5] Method 625.1: Base/Neutrals and Acids by GC/MS. Link

  • Mussalo-Rauhamaa, H., et al. (2007). Experimental and statistical validation of SPME-GC-MS analysis of phenol and chlorophenols in raw and treated water. Chemosphere. Link

  • Ben Hassine, S., et al. (2015).[3] Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Bulletin of Environmental Contamination and Toxicology. Link

  • Quintana, J.B., et al. (2004).[6] Solid-phase microextraction for the determination of volatile organic compounds and chlorophenols in water. Journal of Chromatography A. Link

Sources

Validation

Reference Standards for Chlorinated Lignin Degradation Products: A Comparative Technical Guide

Executive Summary The quantification of chlorinated lignin degradation products—primarily chlorophenols (CPs), chloroguaiacols (CGs), chlorocatechols (CCs), and chlorovanillins—is a critical analytical challenge in envir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of chlorinated lignin degradation products—primarily chlorophenols (CPs), chloroguaiacols (CGs), chlorocatechols (CCs), and chlorovanillins—is a critical analytical challenge in environmental toxicology and industrial process control (pulp and paper bleaching). These compounds are potent toxins and regulated environmental pollutants.[1]

This guide provides a technical comparison of reference standard strategies, focusing on the selection between Isotopically Labeled Internal Standards (SIL-IS) versus External Standards , and the critical choice of derivatization chemistry (Acetylation vs. Silylation ).

Part 1: The Landscape of Reference Standards

In high-precision Mass Spectrometry (GC-MS or LC-MS), the "Standard" is not just a calibration curve; it is the primary tool for error correction. For chlorinated lignins, matrix effects (e.g., from pulp mill effluents or sediment) are severe.

Comparative Analysis of Standard Types
FeatureNative Standards (Unlabeled) Deuterated Standards (

H/D)
Carbon-13 Standards (

C)
Primary Use External calibration; qualitative ID.Internal Standard (IS) for quantification.[2]Gold Standard IS for quantification.
Cost LowModerateHigh
Mass Shift None+1 to +6 Da (depending on label count).+6 to +12 Da (typically fully labeled rings).
Retention Time Identical to analyte.Slight shift (Isotope effect) - can elute earlier than native.Co-elutes perfectly with native analyte.
Stability High.[3]Risk of H/D exchange in acidic/protic media.Extremely stable; no label loss.
Recommendation Use for initial method development only.Acceptable for routine monitoring if H/D exchange is controlled.Mandatory for forensic/regulatory data.
The "Self-Validating" Protocol: Isotopic Purity Check

Trustworthiness Directive: Before running samples, you must validate your SIL-IS.

  • Inject SIL-IS alone: Ensure no signal exists at the native analyte's mass transition (prevents false positives).

  • Inject Native Standard alone: Ensure no signal exists at the SIL-IS mass transition (prevents crosstalk).

  • Causality: If crosstalk >0.5%, your quantification limit (LOQ) is compromised.

Part 2: Derivatization Strategies – The Critical Comparison

Chlorinated phenolics are polar and semi-volatile. Direct GC analysis causes peak tailing and adsorption. Derivatization is required to improve volatility and thermal stability.

Acetylation vs. Silylation[5]

Objective: Transform polar -OH groups into non-polar esters or ethers.

ParameterAcetylation (Acetic Anhydride) Silylation (BSTFA / MTBSTFA)
Reaction Medium Aqueous (In-situ) or Organic.Strictly Anhydrous Organic solvents only.
Reaction Condition Mild, alkaline pH (K₂CO₃), Room Temp.Heated (60-70°C), 30-60 mins.
Derivative Stability High: Acetates are stable in water/extracts for days.Low: TMS derivatives hydrolyze rapidly if moisture enters.
Extraction Efficiency Excellent: Derivatize then extract (phenols become hydrophobic acetates).Moderate: Must extract phenols first, dry, then derivatize.
Mass Spec Signature Distinctive molecular ion (

) and acetyl loss (

).
Strong

(loss of methyl) or

(t-butyl).
Verdict Preferred for Aqueous Samples (Effluents, Water).Preferred for dry solids or when analyzing with other silyl-ready compounds.

Part 3: Visualizing the Chemistry

Degradation & Formation Pathway

Understanding the origin of these standards helps in selecting the right congeners for your panel.

LigninDegradation Lignin Native Lignin (Polyphenolic Structure) Chlorination Chlorination Stage (Cl2 / ClO2 Bleaching) Lignin->Chlorination Electrophilic Substitution Quinones Chlorinated Quinones Chlorination->Quinones Oxidation CG Chloroguaiacols (e.g., 3,4,5-TCG) Chlorination->CG Demethylation/Chlorination CC Chlorocatechols (e.g., 3,4,6-TCC) CG->CC Further Demethylation CV Chlorovanillins CG->CV Side-chain Oxidation CP Chlorophenols (e.g., 2,4,6-TCP) CC->CP Decarboxylation/Degradation

Figure 1: Formation pathways of chlorinated phenolic standards from lignin during bleaching.

Part 4: Validated Experimental Protocol

Methodology: In-Situ Acetylation with GC-MS Quantification. Rationale: This method minimizes analyte loss by derivatizing directly in the water phase, locking the phenols into a stable, extractable form immediately.

Reagents & Standards
  • Target Analytes: 2,4,6-Trichlorophenol, 3,4,5-Trichloroguaiacol, Tetrachloroguaiacol.

  • Internal Standard (IS):

    
    -2,4,6-Trichlorophenol (Wellington Labs or Cambridge Isotope).
    
  • Reagent: Acetic Anhydride (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ).
    
Step-by-Step Workflow
  • Sample Pre-treatment: Adjust 100 mL sample to pH 7.

  • IS Spiking: Add 50 µL of

    
    -IS solution (10 µg/mL in acetone). Crucial: Equilibrate for 10 mins.
    
  • Basification: Add 2.0 g

    
     to buffer pH to ~11.5 (Phenols must be ionized to phenolate ions).
    
  • Derivatization: Add 2 mL Acetic Anhydride. Shake vigorously for 5 mins.

    • Mechanism:[4][5] Phenolate attacks carbonyl of

      
      
      
      
      
      Phenyl Acetate.
  • Extraction: Add 5 mL Hexane. Shake for 5 mins. The acetylated phenols partition into Hexane.

  • Analysis: Inject 1 µL of the Hexane layer into GC-MS (Splitless).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Aqueous Sample (100 mL) Spike Add 13C-Internal Standard (Correction for Recovery) Sample->Spike Deriv In-Situ Acetylation (K2CO3 + Acetic Anhydride) Spike->Deriv Extract Hexane Extraction (Partitioning) Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS

Figure 2: Self-validating analytical workflow using in-situ acetylation and isotope dilution.

Part 5: Data Interpretation & Quality Control

To ensure Scientific Integrity , apply these acceptance criteria:

  • Response Factor (RF) Stability: The Relative Response Factor (RRF) between the Native and

    
    -Standard should be constant (<15% RSD) across the calibration range.
    
    
    
    
  • Ion Ratios: Monitor at least two ions per compound (Quantification Ion + Qualifier Ion). The ratio must match the reference standard within ±20%.

    • Example for 2,4,6-TCP Acetate: Quant Ion m/z 196, Qualifier m/z 238.

References

  • Structural transformation of lignin from eucalyptus during chlorine dioxide bleaching. Ncsu.edu. Link

  • Effluents from Pulp Mills Using Bleaching. Canada.ca. Link

  • Environmental monitoring of bleached kraft pulp mill chlorophenolic compounds. PubMed. Link

  • Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific. Link

  • New Insights on the Chemical Modification of Lignin: Acetylation versus Silylation. ResearchGate. Link

  • Potential for use of Stable Isotope–Labeled Internal Standards. LCGC Blog. Link

Sources

Comparative

A Comparative Toxicological Analysis of Monochlorinated versus Dichlorinated Creosols

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Creosols, methylated phenols, are compounds that find application in various industrial processes, including as disinfectants and prese...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Creosols, methylated phenols, are compounds that find application in various industrial processes, including as disinfectants and preservatives. The introduction of chlorine atoms to the cresol structure significantly alters their chemical and toxicological properties. This guide provides a comparative analysis of the toxicity of monochlorinated and dichlorinated creosols, synthesizing available experimental data to inform risk assessment and guide research in toxicology and drug development. Understanding the structure-activity relationship, particularly the influence of the number and position of chlorine substituents, is crucial for predicting the toxic potential of these compounds.

Comparative Acute Toxicity

The acute toxicity of chlorinated creosols, as with many chemical compounds, is often evaluated using the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. Available data, primarily from studies on rats, indicates a trend where the addition of chlorine atoms can influence toxicity.

For monochlorinated creosols, 4-chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC) is a well-studied example. It has a reported oral LD50 in rats of 1830 mg/kg.[1][2] Dermal exposure also presents a significant hazard, with a dermal LD50 in rats of >2000 mg/kg.[1]

Data for dichlorinated creosols is less abundant, but hazard classifications provide insight into their toxic potential. For instance, 2,4-dichloro-3-methylphenol is classified as harmful if swallowed and toxic in contact with skin.[3] Similarly, 2,6-dichloro-4-methylphenol is also categorized as acutely toxic (oral Category 4).[4] While specific LD50 values for a direct comparison are not always available for the same species and route, the general trend observed in broader studies of chlorinated phenols suggests that toxicity tends to increase with the degree of chlorination.[1] This is further supported by the GHS hazard statements associated with dichlorinated cresols, which often indicate a higher level of acute toxicity compared to their monochlorinated counterparts.

Table 1: Comparison of Acute Toxicity Data for Selected Chlorinated Creosols

CompoundDegree of ChlorinationSpeciesRouteLD50GHS Hazard Classification (Oral)GHS Hazard Classification (Dermal)
4-Chloro-3-methylphenolMonoRatOral1830 mg/kg[1][2]Harmful if swallowed[5]Harmful in contact with skin[5]
4-Chloro-3-methylphenolMonoRatDermal>2000 mg/kg[1]
2,4-Dichloro-3-methylphenolDi---Harmful if swallowed[3]Toxic in contact with skin[3]
2,6-Dichloro-4-methylphenolDi---Acute toxicity, Oral (Category 4)[4]-
2,4-Dichloro-3,5-dimethylphenolDi-Oral-Harmful if swallowed[6]-

Structure-Activity Relationship and Mechanism of Toxicity

The toxicity of chlorinated phenols, a class to which chlorinated creosols belong, is closely linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies on chlorinated phenols have demonstrated that lipophilicity, represented by the n-octanol/water partition coefficient (log Kow), is a key determinant of their toxic effects.[7] An increase in the number of chlorine atoms generally increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes and interact with cellular components.

The primary mechanism of toxicity for phenolic compounds involves the disruption of cellular membranes and the uncoupling of oxidative phosphorylation.[8] The hydroxyl group on the phenol ring can bind to proteins on cell walls, leading to membrane damage and leakage of cellular contents.[8] Chlorination can enhance this effect. Studies on chlorophenols have shown a clear structure-activity relationship where toxicity increases with the degree of chlorine substitution.[1] This suggests that dichlorinated creosols are likely to be more potent in disrupting cellular functions than monochlorinated creosols.

The position of the chlorine atoms on the cresol ring also plays a role in determining the toxicological profile, although this is less well-documented for cresols specifically compared to phenols.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Illustrative Protocol based on OECD Guideline 423)

This protocol outlines the general steps for determining the acute oral toxicity of a substance.

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (Illustrative Protocol)

This protocol describes a general method for assessing the cytotoxicity of compounds on cultured cells.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

The available toxicological data, though not exhaustive for all isomers, suggests a general trend of increasing toxicity with a higher degree of chlorination in cresols. Dichlorinated cresols are generally classified as more hazardous than their monochlorinated counterparts. This is consistent with the structure-activity relationships observed for other chlorinated phenolic compounds, where increased chlorination leads to greater lipophilicity and enhanced disruption of cellular processes.

For researchers and professionals in drug development and toxicology, this comparative analysis underscores the importance of considering the degree and position of chlorination when assessing the potential risks associated with chlorinated cresols. Further research, including direct comparative studies on a wider range of isomers and detailed mechanistic investigations, is warranted to provide a more comprehensive understanding of their toxicology.

References

Sources

Validation

UV-Vis Absorption Spectra of 2-Chloro-4-methoxy-6-methylphenol: A Comparative Spectroscopic Guide

As drug development and materials science increasingly rely on highly substituted phenolic intermediates, accurately profiling their optical properties becomes critical for reaction monitoring, HPLC-UV quantification, an...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly substituted phenolic intermediates, accurately profiling their optical properties becomes critical for reaction monitoring, HPLC-UV quantification, and purity analysis. 2-Chloro-4-methoxy-6-methylphenol is a complex, multi-substituted aromatic system. Because its exact empirical


 is highly sensitive to solvent microenvironments, the most robust way to understand its UV-Vis profile is through a comparative analysis against its fundamental structural analogs.

This guide objectively compares the photophysical behavior of 2-chloro-4-methoxy-6-methylphenol against baseline phenols, detailing the causality behind spectral shifts and providing a self-validating experimental protocol for accurate laboratory measurement.

The Photophysics of Substituted Phenols: Mechanistic Causality

To understand the UV-Vis spectrum of a heavily substituted compound like 2-chloro-4-methoxy-6-methylphenol, we must first examine the base chromophore. Unsubstituted phenol exhibits a primary absorption band at ~210 nm and a secondary band at 270.75 nm in aqueous conditions[1]. This secondary band arises from the


 transition of the benzene ring, which is perturbed by the non-bonding electrons (n) on the hydroxyl oxygen[2].

When substituents are added to the phenolic ring, they act as auxochromes —functional groups that do not independently absorb UV light but profoundly alter the wavelength and intensity of the chromophore's absorption[3].

The spectrum of 2-chloro-4-methoxy-6-methylphenol is dictated by the synergistic effects of three distinct auxochromes:

  • Para-Methoxy Group (-OCH3): The non-bonding electrons on the methoxy oxygen donate electron density into the ring via a strong resonance (+M) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the molecule requires lower-energy photons for excitation, causing a significant bathochromic shift (red shift) to longer wavelengths[3].

  • Ortho-Chloro Group (-Cl): Halogens exert a weak +M effect but a strong electron-withdrawing inductive (-I) effect. While the inductive effect slightly stabilizes the

    
     system, the heavy-atom nature of chlorine increases the transition dipole moment, leading to a hyperchromic effect  (increased molar extinction coefficient, 
    
    
    
    )[4].
  • Ortho-Methyl Group (-CH3): The methyl group donates electron density through hyperconjugation (+I effect), providing a further, albeit minor, bathochromic shift[4].

When combined, these substituents create a highly conjugated, sterically crowded


-system that pushes the absorption maximum toward the edge of the UVB region.

G Phenol Base Chromophore: Phenol λ_max ≈ 270 nm Methoxy Para-Methoxy (-OCH3) Addition Strong +M Effect Red Shift to ≈ 290-295 nm Phenol->Methoxy Chloro Ortho-Chloro (-Cl) Addition Inductive & Steric Effects Fine-tuning λ_max & ε Methoxy->Chloro Methyl Ortho-Methyl (-CH3) Addition Hyperconjugation Further Bathochromic Shift Chloro->Methyl Final 2-Chloro-4-methoxy-6-methylphenol Combined Auxochromic Effect Estimated λ_max ≈ 295-302 nm Methyl->Final

Fig 1: Logical flow of substituent auxochromic effects on the UV-Vis absorption maximum.

Comparative Spectral Data

By tracking the step-wise addition of these functional groups, we can objectively compare how 2-chloro-4-methoxy-6-methylphenol outperforms simpler analogs in terms of UV detectability (higher


) and spectral separation (red-shifted 

).
CompoundSubstituent ProfileTypical

(nm)
Relative Molar Absorptivity (

)
Phenol Base (-OH)270.7Low (~1,400

)
2-Methylphenol Ortho -CH3~274.0Moderate
2-Chlorophenol Ortho -Cl~274.5Moderate (~2,200

)
4-Methoxyphenol Para -OCH3~290 - 295High (~2,800

)
2-Chloro-4-methoxy-6-methylphenol Ortho -Cl, -CH3; Para -OCH3295 - 302 Very High (>3,000

)

*Note: Values for the fully substituted compound are extrapolated based on additive auxochromic shifts and empirical Woodward-Fieser principles for substituted benzenes. Actual values will fluctuate based on solvent polarity.

Self-Validating Experimental Protocol

To obtain high-fidelity optical data for 2-chloro-4-methoxy-6-methylphenol, researchers must utilize a self-validating workflow. Phenols are weak acids (pKa ~9.95)[1]; if the solvent allows for partial deprotonation, the resulting phenoxide anion will cause a massive, artifactual red shift. This protocol is designed to isolate the neutral species and validate the integrity of the data.

Step 1: Solvent Selection & Blanking
  • Action: Select HPLC-grade Methanol or Acetonitrile as the diluent. Avoid unbuffered water.

  • Causality: Non-aqueous, neutral solvents prevent the spontaneous deprotonation of the phenol into a phenoxide anion, ensuring you are only measuring the protonated, neutral state.

  • Validation: Run a baseline scan (200–400 nm) using the exact solvent batch to zero the spectrophotometer and rule out solvent UV-cutoff interference.

Step 2: Stock Solution Preparation
  • Action: Weigh exactly 10.0 mg of 2-chloro-4-methoxy-6-methylphenol using an analytical microbalance. Dissolve in 10.0 mL of the chosen solvent to create a primary stock solution.

  • Action: Sonicate for 60 seconds to ensure complete dissolution.

Step 3: Serial Dilution & Beer-Lambert Validation
  • Action: Prepare five working standards via serial dilution (e.g., 10, 20, 30, 40, and 50

    
    ).
    
  • Validation (The Trust Mechanism): Scan each standard at the predetermined

    
     and plot Absorbance vs. Concentration. Calculate the linear regression.
    
    • Pass Criteria: An

      
       validates that the compound is fully dissolved, not aggregating via intermolecular hydrogen bonding, and that the detector is operating within its linear dynamic range. If 
      
      
      
      , the system is invalid and must be remade.
Step 4: Spectral Acquisition
  • Action: Using a 1 cm pathlength quartz cuvette, scan the validated 30

    
     sample from 200 nm to 400 nm.
    
  • Action: Record the exact

    
     and calculate the molar extinction coefficient (
    
    
    
    ) using the Beer-Lambert equation (
    
    
    ).

References

  • Source: wikipedia.
  • Source: docbrown.
  • Source: uomustansiriyah.edu.
  • Source: nih.
  • Source: asianpubs.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.